molecular formula C17H21BrClNO3 B10764816 25B-NBOH hydrochloride

25B-NBOH hydrochloride

カタログ番号: B10764816
分子量: 402.7 g/mol
InChIキー: POIOFOVTMBOTDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

25B-NBOH hydrochloride is a useful research compound. Its molecular formula is C17H21BrClNO3 and its molecular weight is 402.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIOFOVTMBOTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 25B-NBOH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25B-NBOH hydrochloride, formally known as 2-[[[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride, is a potent synthetic hallucinogen belonging to the phenethylamine chemical class.[1][2][3] It is a derivative of the psychedelic compound 2C-B and is structurally analogous to the well-documented 25B-NBOMe.[3][4] Primarily recognized for its high affinity and agonist activity at the serotonin 5-HT₂A and 5-HT₂C receptors, 25B-NBOH serves as a critical tool in neuropharmacological research and is also a compound of interest in forensic analysis due to its emergence as a novel psychoactive substance (NPS).[1][5][6][7] This guide provides a detailed overview of its synthesis, physicochemical properties, and analytical characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing with commercially available precursors. A common and effective route involves the reductive amination of 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine with salicylaldehyde.[8] The precursor phenethylamine itself can be synthesized from 2,5-dimethoxybenzaldehyde.[8]

Synthetic Pathway

The overall synthetic scheme can be visualized as a three-stage process:

  • Formation of the Phenethylamine Backbone: Synthesis of 2-(2,5-dimethoxyphenyl)ethan-1-amine from 2,5-dimethoxybenzaldehyde.

  • Halogenation: Introduction of a bromine atom at the 4-position of the phenyl ring.

  • N-Alkylation and Salt Formation: Reductive amination with salicylaldehyde to form the N-benzyl moiety, followed by conversion to the hydrochloride salt.

Synthesis_Pathway Precursor1 2,5-Dimethoxy- benzaldehyde Step1_reagents 1. Nitromethane, NH4OAc 2. LiAlH4 Precursor1->Step1_reagents Intermediate1 2-(2,5-Dimethoxyphenyl) -ethan-1-amine Step1_reagents->Intermediate1 Step2_reagents Brominating Agent (e.g., NBS) Intermediate1->Step2_reagents Intermediate2 2-(4-Bromo-2,5-dimethoxyphenyl) -ethan-1-amine Step2_reagents->Intermediate2 Step3_reagents Reductive Amination (e.g., NaBH4) Intermediate2->Step3_reagents Precursor2 Salicylaldehyde Precursor2->Step3_reagents Product_base 25B-NBOH (Freebase) Step3_reagents->Product_base Step4_reagents HCl in Ether Product_base->Step4_reagents Final_Product This compound Step4_reagents->Final_Product

Diagram 1: General synthetic pathway for this compound.
Experimental Protocol: Reductive Amination

This protocol outlines the final N-alkylation step, a critical reaction in the synthesis of N-benzyl phenethylamines.[8]

  • Reactant Preparation: Dissolve 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (1.0 eq) and salicylaldehyde (1.1 eq) in a suitable anhydrous solvent such as ethanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine).

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes, ensuring the temperature remains low.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 3-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous phase with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 25B-NBOH freebase.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Salt Formation: Dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the resulting solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.[9]

Physicochemical and Pharmacological Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in research.

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
Formal Name 2-[[[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride [1]
CAS Number 1539266-16-4 [1][2]
Molecular Formula C₁₇H₂₀BrNO₃ • HCl [1]
Formula Weight 402.7 g/mol [1]
Purity ≥98% (as an analytical reference standard) [1][6]
Formulation A neat solid [1][6]

| Exact Mass [M+H]⁺ | 366.0699 |[2][10] |

Table 2: Pharmacological Profile

Parameter Receptor Value (pKi) Reference
Binding Affinity Serotonin 5-HT₂A 8.3 [1][5][7]

| Binding Affinity | Serotonin 5-HT₂C | 9.4 |[1][5][7] |

Characterization and Analytical Methods

Definitive identification and characterization of this compound require a combination of modern analytical techniques.

Characterization_Workflow Sample 25B-NBOH.HCl Sample LC_QTOF_MS LC-QTOF-MS Sample->LC_QTOF_MS GC_MS GC-MS Sample->GC_MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR FTIR ATR-FTIR Sample->FTIR Result_MS Exact Mass Fragmentation Pattern LC_QTOF_MS->Result_MS Result_GCMS Retention Time Mass Spectrum (EI) GC_MS->Result_GCMS Result_NMR Definitive Structure Proton/Carbon Environment NMR->Result_NMR Result_FTIR Functional Groups FTIR->Result_FTIR Confirmation Structural Confirmation & Purity Assessment Result_MS->Confirmation Result_GCMS->Confirmation Result_NMR->Confirmation Result_FTIR->Confirmation

Diagram 2: Standard analytical workflow for the characterization of 25B-NBOH.HCl.
Mass Spectrometry (MS)

High-resolution mass spectrometry is a cornerstone for the characterization of novel phenethylamines.[11][12]

  • Methodology (LC-QTOF-MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Chromatography: Inject the sample into a liquid chromatography system, typically using a C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing a modifier like formic acid).

    • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

    • Mass Analysis: Analyze the ions using a Quadrupole Time-of-Flight (QTOF) mass spectrometer to obtain high-resolution mass data.

  • Expected Results: The protonated molecule [M+H]⁺ for the freebase is observed at an exact mass of m/z 366.0699.[2][10] Tandem MS (MS/MS) analysis reveals characteristic fragmentation patterns, notably the loss of the hydroxybenzyl group, resulting in a fragment ion at m/z 107.0491, and the remaining phenethylamine backbone at m/z 260.0281.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural elucidation by mapping the carbon-hydrogen framework.

  • Methodology:

    • Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected Results: The ¹H NMR spectrum will show distinct signals for the aromatic protons on both phenyl rings, the methoxy groups, and the aliphatic protons of the ethylamine bridge. 2D NMR experiments are used to confirm the connectivity of the atoms and finalize the structural assignment.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

  • Methodology (ATR-FTIR):

    • Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Expected Results: The spectrum will display characteristic absorption bands corresponding to O-H (phenol), N-H (secondary amine salt), C-H (aromatic and aliphatic), C-O (ether), and C-Br stretches, confirming the presence of key functional groups.[9]

Mechanism of Action and Signaling Pathway

25B-NBOH exerts its potent psychedelic effects primarily through its action as an agonist at the serotonin 5-HT₂A receptor.[2][3] This receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway.

Signaling_Pathway NBOH 25B-NBOH Receptor 5-HT₂A Receptor NBOH->Receptor Binds & Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Effects (Neuronal Excitability) Ca_Release->Downstream PKC->Downstream

References

25B-NBOH Hydrochloride: An In-depth Technical Guide on its Mechanism of Action at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25B-NBOH hydrochloride is a potent and selective agonist for the serotonin 2A receptor (5-HT2A), a key G protein-coupled receptor (GPCR) implicated in a wide range of neurological processes, including cognition, mood, and perception. As a member of the N-benzylphenethylamine class of compounds, 25B-NBOH has garnered significant interest within the scientific community for its potential as a research tool to probe the intricacies of 5-HT2A receptor signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the 5-HT2A receptor, with a focus on its binding characteristics, downstream signaling pathways, and the experimental methodologies used to elucidate these properties. While comprehensive data for 25B-NBOH is still emerging, this guide incorporates data from closely related and well-studied analogs, such as 25CN-NBOH and other NBOH/NBOMe compounds, to provide a thorough understanding of its pharmacological profile.

Quantitative Pharmacological Data

The interaction of 25B-NBOH and related compounds with the 5-HT2A receptor has been characterized through various in vitro assays. The following tables summarize key quantitative data, including binding affinity (Ki), functional potency (EC50), and efficacy (Emax). It is important to note that while direct data for 25B-NBOH is limited in the public domain, the data for its close analogs provide valuable insights into its likely pharmacological profile.

Table 1: Binding Affinity of NBOH Analogs at the Human 5-HT2A Receptor

CompoundRadioligandAssay TypeKi (nM)Reference
25CN-NBOH[³H]ketanserinRadioligand Binding~1.4 (pKi 8.88)[1]
25I-NBOH[¹²⁵I]DOIRadioligand Binding<1[2]
25H-NBOH[¹²⁵I]DOIRadioligand Binding~5[2]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency and Efficacy of NBOH/NBOMe Analogs at the Human 5-HT2A Receptor

CompoundAssay TypeSignaling PathwayEC50 (nM)Emax (% of 5-HT or LSD)Reference
25CN-NBOHminiGαq RecruitmentGq/118.6123% (vs LSD)[3][4]
25CN-NBOHβ-arrestin2 Recruitmentβ-arrestin2.8150% (vs LSD)[3][4]
25I-NBOHIP-1 AccumulationGq/110.51 - 1.5Full agonist (86-95% vs 5-HT)[2]
25H-NBOHIP-1 AccumulationGq/11~40Full agonist (86-95% vs 5-HT)[2]
25H-NBOMeβ-arrestin2 Recruitmentβ-arrestin11.4164% (vs LSD)[5]
25H-NBOMeminiGαq RecruitmentGq/11-Lower than β-arrestin[5]

Note: EC50 represents the concentration of an agonist that gives half-maximal response. Emax represents the maximum response that can be achieved with the agonist.

Signaling Pathways

Activation of the 5-HT2A receptor by agonists like 25B-NBOH initiates a cascade of intracellular signaling events. The two primary pathways implicated are the canonical Gq/11 pathway and the β-arrestin pathway. The balance of activation between these pathways, known as biased agonism, is a critical determinant of the overall pharmacological effect of a ligand.[3][6][7]

Gq/11 Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 family of G proteins.[8][9][10] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq_protein Gq/11 Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates Cellular_Response_Gq Downstream Cellular Responses Ca2->Cellular_Response_Gq PKC->Cellular_Response_Gq 25B_NBOH 25B-NBOH 25B_NBOH->5HT2A_R Binds to

Canonical Gq/11 Signaling Pathway of the 5-HT2A Receptor.
β-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, agonist-bound 5-HT2A receptors can also engage β-arrestin proteins.[3][6][7] Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domain of the receptor. This interaction sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin can act as a scaffold protein, initiating a distinct wave of signaling events independent of G proteins. This can include the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, which are involved in regulating gene expression and cell proliferation. β-arrestin also plays a crucial role in receptor internalization via clathrin-mediated endocytosis.

Beta_Arrestin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R_P Phosphorylated 5-HT2A Receptor Beta_Arrestin β-Arrestin 5HT2A_R_P->Beta_Arrestin Recruits GRK GRK Agonist_Bound_R Agonist-Bound 5-HT2A Receptor GRK->Agonist_Bound_R Phosphorylates Signaling_Complex Signaling Complex (e.g., ERK activation) Beta_Arrestin->Signaling_Complex Initiates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Agonist_Bound_R->GRK Activates

β-Arrestin Signaling and Receptor Regulation Pathway.

Experimental Protocols

The characterization of 25B-NBOH's mechanism of action relies on a suite of specialized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by 25B-NBOH.

  • Cell Line: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor.[11][12][13][14]

  • Radioligand: Typically [³H]ketanserin (an antagonist) or [¹²⁵I]DOI (an agonist).

  • Protocol:

    • Membrane Preparation: Cells are cultured to confluence, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

    • Assay Setup: In a 96-well plate, membrane homogenate (typically 20-50 µg of protein) is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (25B-NBOH).

    • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16][17][18]

Radioligand_Binding_Workflow A Prepare 5-HT2A Receptor Membrane Homogenate B Incubate Membranes with Radioligand and 25B-NBOH A->B C Separate Bound and Unbound Ligand via Filtration B->C D Measure Radioactivity on Filters C->D E Calculate IC50 and Ki Values D->E

Workflow for a Radioligand Binding Assay.
Calcium Mobilization Assay

This functional assay measures the activation of the Gq/11 pathway by quantifying the increase in intracellular calcium concentration.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of 25B-NBOH in stimulating calcium release.

  • Cell Line: CHO-K1 or HEK 293 cells stably expressing the human 5-HT2A receptor.[11][12]

  • Reagents: A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Calcium-6.[19][20][21][22][23]

  • Protocol:

    • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

    • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing the calcium-sensitive dye for a specific time (e.g., 30-60 minutes) at 37°C.

    • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured, and then varying concentrations of 25B-NBOH are added to the wells.

    • Fluorescence Measurement: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

    • Data Analysis: The peak fluorescence response at each concentration of 25B-NBOH is used to generate a dose-response curve. Non-linear regression is used to determine the EC50 and Emax values.

Calcium_Mobilization_Workflow A Plate 5-HT2A Expressing Cells in Microplate B Load Cells with a Calcium-Sensitive Dye A->B C Add 25B-NBOH and Measure Fluorescence Change B->C D Generate Dose-Response Curve to Determine EC50 and Emax C->D

Workflow for a Calcium Mobilization Assay.
IP-1 Accumulation Assay

This assay provides a more direct measure of PLC activation by quantifying the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of 25B-NBOH in stimulating the Gq/11 pathway.

  • Technology: Homogeneous Time-Resolved Fluorescence (HTRF) based on a competitive immunoassay format (e.g., IP-One HTRF® assay kit).[24][25][26][27][28]

  • Protocol:

    • Cell Stimulation: 5-HT2A expressing cells are incubated with varying concentrations of 25B-NBOH in the presence of LiCl (which inhibits the degradation of IP-1).

    • Cell Lysis: After the stimulation period, a lysis buffer is added to the wells.

    • HTRF Reagent Addition: An HTRF detection mix containing an anti-IP-1 antibody labeled with a donor fluorophore (e.g., europium cryptate) and IP-1 labeled with an acceptor fluorophore (e.g., d2) is added to the cell lysate.

    • Incubation: The plate is incubated at room temperature to allow for the competitive binding of the labeled and unlabeled IP-1 to the antibody.

    • HTRF Reading: The plate is read on an HTRF-compatible plate reader, which measures the fluorescence emission at two wavelengths.

    • Data Analysis: The ratio of the two emission signals is calculated, which is inversely proportional to the amount of IP-1 produced by the cells. A standard curve is used to quantify the IP-1 concentration, and a dose-response curve for 25B-NBOH is generated to determine EC50 and Emax values.

IP1_Assay_Workflow A Stimulate 5-HT2A Cells with 25B-NBOH in presence of LiCl B Lyse Cells and Add HTRF Detection Reagents A->B C Incubate to Allow Competitive Binding of IP-1 B->C D Measure HTRF Signal on a Plate Reader C->D E Calculate IP-1 Concentration and Determine EC50/Emax D->E

Workflow for an IP-1 Accumulation HTRF Assay.
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, providing a readout for β-arrestin pathway activation and potential for biased agonism.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of 25B-NBOH in recruiting β-arrestin.

  • Technology: Typically uses bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) assays, such as the NanoBiT® technology.[29][30][31][32][33]

  • Protocol (NanoBiT® Example):

    • Cell Line Engineering: A cell line is created that co-expresses the 5-HT2A receptor fused to one subunit of a split luciferase (e.g., LgBiT) and β-arrestin fused to the other complementary subunit (e.g., SmBiT).

    • Cell Plating and Stimulation: The engineered cells are plated in a white, opaque microplate. After adherence, the cells are stimulated with varying concentrations of 25B-NBOH.

    • Substrate Addition: A luciferase substrate (e.g., furimazine) is added to the wells.

    • Luminescence Measurement: The plate is read on a luminometer. The recruitment of β-arrestin to the receptor brings the two luciferase subunits into close proximity, reconstituting a functional enzyme and generating a luminescent signal.

    • Data Analysis: The luminescent signal at each concentration of 25B-NBOH is used to generate a dose-response curve, from which EC50 and Emax values are determined.

Beta_Arrestin_Recruitment_Workflow A Use Cells Co-expressing 5-HT2A-LgBiT and SmBiT-β-arrestin B Stimulate Cells with Varying Concentrations of 25B-NBOH A->B C Add Luciferase Substrate B->C D Measure Luminescence Signal C->D E Generate Dose-Response Curve to Determine EC50 and Emax D->E

Workflow for a β-Arrestin Recruitment NanoBiT® Assay.

Conclusion

This compound is a powerful pharmacological tool for investigating the 5-HT2A receptor. Its high affinity and potent agonism at this receptor are mediated through the activation of both the canonical Gq/11 signaling pathway, leading to intracellular calcium mobilization, and the β-arrestin pathway, which is involved in receptor desensitization and G protein-independent signaling. The potential for biased agonism, where a ligand preferentially activates one pathway over the other, is a key area of ongoing research for 25B-NBOH and related compounds, as it may explain the diverse and complex pharmacological effects associated with 5-HT2A receptor activation. The experimental protocols detailed in this guide provide a robust framework for the continued elucidation of the intricate mechanism of action of 25B-NBOH and other novel 5-HT2A receptor ligands, which is crucial for advancing our understanding of serotonergic neurotransmission and for the development of novel therapeutics targeting this important receptor system.

References

chemical structure and properties of 25B-NBOH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 25B-NBOH Hydrochloride

Abstract

This compound is a potent synthetic hallucinogen belonging to the N-benzylphenethylamine class of compounds. A derivative of the psychedelic phenethylamine 2C-B, it is distinguished by the addition of a 2-hydroxybenzyl group to the amine.[1][2][3] This compound is a subject of significant interest in the fields of pharmacology, toxicology, and forensic chemistry due to its high potency and selectivity as a serotonin 5-HT₂ₐ receptor agonist.[1][2][4][5][6] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, pharmacology, and established experimental protocols for its synthesis and analysis. The information presented is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

25B-NBOH is formally known as 2-[[2-(4-bromo-2,5-dimethoxy-phenyl)ethylamino]methyl]phenol.[7] It is structurally related to other potent psychoactive substances like 25B-NBOMe.[2][7] The hydrochloride salt is the common form used for analytical reference and research purposes.[4]

Data Presentation

Quantitative data regarding the chemical and physical properties of 25B-NBOH and its hydrochloride salt have been compiled from various sources and are presented below.

Table 1: Chemical Identification of this compound

Identifier Value
Preferred Name 25B-NBOH
Synonyms 2C-B-NBOH, NBOH-2C-B[1][7]
Formal Name 2-[[[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride[1][4]
CAS Number 1539266-16-4[1][4][7]
Chemical Formula (Base) C₁₇H₂₀BrNO₃[6][7]
Molecular Weight (Base) 366.25 g/mol [6][7]
Chemical Formula (HCl Salt) C₁₇H₂₀BrNO₃ • HCl[1][4]
Formula Weight (HCl Salt) 402.7 g/mol [1][4][8]
InChI Key POIOFOVTMBOTDN-UHFFFAOYSA-N[4]

| SMILES | BrC1=CC(OC)=C(CCNCC2=C(O)C=CC=C2)C=C1OC.Cl[4] |

Table 2: Physicochemical and Analytical Properties of this compound

Property Value
Appearance A neat solid, Crystalline Powder[1][4]
Purity ≥98%[4]
Melting Point 193.93 °C[9]
Solubility DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
Storage Temperature -20°C[1][4]
Stability ≥ 2 years at -20°C[1]

| UVmax | Not Determined[9] |

Pharmacology

Mechanism of Action

25B-NBOH is a potent serotonin receptor agonist with high affinity and selectivity, particularly for the 5-HT₂ₐ receptor.[2][4][6] The hallucinogenic effects of N-benzylphenethylamines are primarily mediated by their agonist activity at this receptor.[10] The interaction with the 5-HT₂ₐ receptor initiates a downstream signaling cascade that is believed to be responsible for the compound's psychedelic effects.[2][11] It is one of the most selective agonist ligands for the 5-HT₂ₐ receptor.[2]

Receptor Binding Profile

The affinity of 25B-NBOH for serotonin receptors has been quantified, demonstrating its high potency.

Table 3: Receptor Binding Affinity of 25B-NBOH

Receptor Affinity (pKᵢ)
5-HT₂ₐ 8.3[4][5][6][8]

| 5-HT₂C | 9.4[4][5][6][8] |

Note: pKᵢ is the negative logarithm of the inhibition constant (Kᵢ). A higher pKᵢ value indicates a higher binding affinity.

Signaling Pathway

Activation of the 5-HT₂ₐ receptor by an agonist like 25B-NBOH initiates a G-protein-coupled signaling cascade. The 5-HT₂ₐ receptor is coupled to the Gq/G₁₁ protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Neuronal Excitability) PKC->Response Phosphorylates Targets Ca Ca2+ ER->Ca Releases Ca->PKC Activates Agonist 25B-NBOH Agonist->Receptor Binds & Activates Synthesis_Workflow start Starting Materials sm1 2C-B (Amine) start->sm1 sm2 Salicylaldehyde start->sm2 step1 Reaction: Mix in Solvent (e.g., EtOH) sm1->step1 sm2->step1 intermediate Imine Intermediate (Schiff Base) step1->intermediate step2 Reduction intermediate->step2 product_base Crude 25B-NBOH (Free Base) step2->product_base reducer Reducing Agent (e.g., NaBH4) reducer->step2 step3 Purification (e.g., Column Chromatography) product_base->step3 product_pure Purified 25B-NBOH step3->product_pure step4 Salt Formation product_pure->step4 final_product This compound step4->final_product hcl HCl Gas / HCl in Solvent hcl->step4 Analytical_Workflow cluster_analysis Instrumental Analysis sample Unknown Sample (e.g., Powder, Blotter, Biological Fluid) prep Sample Preparation (Extraction / Dilution) sample->prep gcms GC-MS prep->gcms lcqtof LC-QTOF-MS prep->lcqtof nmr NMR prep->nmr ftir FTIR prep->ftir data_eval Data Evaluation & Spectral Comparison gcms->data_eval lcqtof->data_eval nmr->data_eval ftir->data_eval confirmation Positive Identification data_eval->confirmation ref_std Certified Reference Material ref_std->data_eval Compare against

References

In Vitro Binding Affinity and Functional Profile of 25B-NBOH Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro binding affinity and functional characteristics of 25B-NBOH hydrochloride, a potent serotonergic psychedelic. 25B-NBOH is a derivative of the phenethylamine 2C-B and is distinguished by an N-(2-hydroxybenzyl) substitution. This document collates available quantitative data on its receptor binding profile, details the experimental methodologies for these assessments, and illustrates the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study of serotonergic compounds and their mechanisms of action.

Introduction

This compound is a psychoactive compound that has gained attention within the scientific community for its potent interaction with serotonin receptors. As a member of the N-benzylphenethylamine class, its pharmacological profile is of significant interest for understanding the structure-activity relationships that govern ligand-receptor interactions at the 5-HT₂ subfamily of serotonin receptors. This guide focuses on the in vitro characterization of 25B-NBOH, providing the foundational data necessary for further research in neuropharmacology and drug development.

Receptor Binding Affinity

This compound exhibits high affinity for the human serotonin 5-HT₂A and 5-HT₂C receptors. The binding affinities, expressed as pKi values, are summarized in the table below. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating a stronger binding affinity.

ReceptorpKiKi (nM)Reference
5-HT₂A8.35.01[1]
5-HT₂C9.40.40[1]

Table 1: In Vitro Binding Affinities of this compound at Human Serotonin 5-HT₂A and 5-HT₂C Receptors.

Functional Activity

25B-NBOH acts as a potent agonist at both the 5-HT₂A and 5-HT₂C receptors. Its functional potency is typically determined through in vitro assays that measure the cellular response following receptor activation, such as calcium mobilization.

ReceptorFunctional AssaypEC₅₀EC₅₀ (nM)Reference
5-HT₂ACalcium Mobilization8.81.58[1]
5-HT₂CCalcium Mobilization9.10.79[1]

Table 2: In Vitro Functional Potency of this compound at Human Serotonin 5-HT₂A and 5-HT₂C Receptors.

Experimental Protocols

The data presented in this guide are derived from established in vitro pharmacological assays. The following sections detail the methodologies for determining the binding affinity and functional activity of this compound.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest and measuring the ability of the test compound (25B-NBOH) to displace the radioligand.

Workflow for Radioligand Binding Assay

G cluster_prep Cell Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells expressing human 5-HT₂A or 5-HT₂C receptors prep2 Harvest cells and homogenize in Tris buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand ([³H]ketanserin for 5-HT₂A, [³H]mesulergine for 5-HT₂C) and varying concentrations of 25B-NBOH prep4->assay1 assay2 Incubate at room temperature assay1->assay2 assay3 Separate bound and free radioligand by rapid filtration over glass fiber filters assay2->assay3 analysis1 Quantify radioactivity on filters using liquid scintillation counting assay3->analysis1 analysis2 Generate competition binding curves analysis1->analysis2 analysis3 Calculate Ki values using the Cheng-Prusoff equation analysis2->analysis3

Workflow for determining receptor binding affinity.

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₂A or 5-HT₂C receptor are cultured in appropriate media.

  • Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding Reaction: Cell membranes are incubated with a specific radioligand ([³H]ketanserin for 5-HT₂A or [³H]mesulergine for 5-HT₂C) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., ketanserin or mianserin).

  • Incubation: The reaction mixtures are incubated to allow for binding to reach equilibrium (e.g., 30 minutes at 37°C).

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the 25B-NBOH concentration. The IC₅₀ (the concentration of 25B-NBOH that inhibits 50% of specific radioligand binding) is determined from these curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

Calcium mobilization assays are used to determine the functional potency of an agonist. Activation of Gq-coupled receptors, such as 5-HT₂A and 5-HT₂C, leads to an increase in intracellular calcium levels. This change can be measured using calcium-sensitive fluorescent dyes.

Workflow for Calcium Mobilization Assay

G cluster_prep Cell Preparation cluster_assay Functional Assay cluster_analysis Data Analysis prep1 Plate HEK293 cells expressing 5-HT₂A or 5-HT₂C receptors in a 96-well plate prep2 Incubate cells overnight prep1->prep2 prep3 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prep2->prep3 assay1 Place the cell plate in a fluorescence plate reader (e.g., FLIPR) prep3->assay1 assay2 Add varying concentrations of 25B-NBOH to the wells assay1->assay2 assay3 Measure the change in fluorescence intensity over time assay2->assay3 analysis1 Generate concentration-response curves assay3->analysis1 analysis2 Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) analysis1->analysis2

Workflow for assessing functional potency.

Detailed Protocol:

  • Cell Culture and Plating: HEK293 cells expressing the receptor of interest are seeded into 96-well microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Assay: The cell plate is placed in a fluorescence imaging plate reader (FLIPR). Varying concentrations of this compound are added to the wells, and the fluorescence intensity is measured over time.

  • Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium, is plotted against the logarithm of the 25B-NBOH concentration to generate a concentration-response curve. The EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.

Signaling Pathways

Activation of the 5-HT₂A and 5-HT₂C receptors by an agonist like 25B-NBOH initiates a cascade of intracellular events. Both receptors are primarily coupled to the Gq/11 family of G-proteins.

5-HT₂A Receptor Signaling

Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated α-subunit of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

5-HT₂A Receptor Gq Signaling Pathway

G agonist 25B-NBOH receptor 5-HT₂A Receptor agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates response Cellular Response pkc->response Phosphorylates targets

Canonical 5-HT₂A receptor signaling cascade.
5-HT₂C Receptor Signaling

Similar to the 5-HT₂A receptor, the 5-HT₂C receptor primarily couples to the Gq/11 signaling pathway, leading to the activation of PLC and subsequent increases in intracellular calcium and activation of PKC. Some studies suggest that the 5-HT₂C receptor can also couple to Gi/o proteins, which would lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. However, the Gq/11 pathway is considered its primary mode of signal transduction.

5-HT₂C Receptor Signaling Pathways

G cluster_gq Primary Pathway (Gq/11) cluster_gi Potential Secondary Pathway (Gi/o) agonist 25B-NBOH receptor 5-HT₂C Receptor agonist->receptor g_protein_q Gq/11 Protein receptor->g_protein_q Activates g_protein_i Gi/o Protein receptor->g_protein_i Activates (potential) plc Phospholipase C (PLC) g_protein_q->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2_pkc ↑ [Ca²⁺]i & PKC Activation ip3->ca2_pkc dag->ca2_pkc ac Adenylyl Cyclase g_protein_i->ac Inhibits camp ↓ cAMP ac->camp

Primary and potential secondary signaling pathways of the 5-HT₂C receptor.

Conclusion

This compound is a high-affinity, potent agonist at both the 5-HT₂A and 5-HT₂C receptors. The in vitro data clearly demonstrate its significant interaction with these key targets in the central nervous system. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible in vitro characterization of 25B-NBOH and related compounds. A thorough understanding of its receptor binding profile and functional activity is essential for elucidating its pharmacological effects and for the rational design of future selective serotonergic ligands. Further research is warranted to explore the full receptor selectivity profile of 25B-NBOH and to investigate the potential for biased agonism at its target receptors.

References

The Advent of a Potent Psychedelic: A Technical Guide to the Discovery and Synthesis of 25B-NBOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and pharmacological profile of 25B-NBOH, a potent synthetic psychedelic of the NBOH class. First synthesized in 2011 by Martin Hansen at the University of Copenhagen, 25B-NBOH is a derivative of the phenethylamine 2C-B and has emerged as a significant compound of interest in psychedelic research due to its high potency as a serotonin 5-HT2A and 5-HT2C receptor agonist.[1] This document details the historical context of its development, provides a step-by-step synthesis protocol, presents its pharmacological data in a structured format, and visualizes its synthetic pathway and presumed intracellular signaling cascade.

Discovery and Historical Context

The development of 25B-NBOH is rooted in the extensive structure-activity relationship studies of phenethylamine psychedelics. The parent compound, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), was first synthesized by Alexander Shulgin. The subsequent exploration of N-benzyl derivatives of phenethylamines, known as the NBOMe series, by researchers like Ralf Heim, led to compounds with significantly increased potency at the 5-HT2A receptor.

25B-NBOH, or 2C-B-NBOH, was first synthesized and documented in 2011 by Martin Hansen as part of his doctoral research at the University of Copenhagen, which focused on the design and synthesis of selective serotonin receptor agonists for positron emission tomography (PET) imaging. It emerged as a compound of interest on the designer drug market in Europe around June 2016 and was first formally identified in the United States in November 2022.[2]

Synthesis of 25B-NBOH

An expeditious and effective synthesis of 25B-NBOH has been reported, commencing from 2,5-dimethoxybenzaldehyde.[3] The overall synthetic approach involves a four-step process: a Henry reaction, reduction of the nitroalkene, bromination of the aromatic ring, and a final reductive amination to introduce the N-(2-hydroxybenzyl) moiety.

Experimental Protocol: Synthesis of 25B-NBOH

Step 1: Synthesis of (E)-1-(2,5-dimethoxyphenyl)-2-nitroethene

  • To a solution of 2,5-dimethoxybenzaldehyde and nitromethane in acetic acid, ammonium acetate is added.

  • The mixture is heated at reflux for a specified period.

  • Upon cooling, the product crystallizes and is collected by filtration, washed, and dried to yield the nitroalkene intermediate.

Step 2: Synthesis of 2-(2,5-dimethoxyphenyl)ethan-1-amine

  • The nitroalkene from the previous step is dissolved in a suitable solvent like tetrahydrofuran (THF).

  • This solution is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in THF at 0°C.

  • The reaction is stirred at room temperature and then refluxed.

  • After workup with water and sodium hydroxide, the organic layer is separated, dried, and the solvent is evaporated to yield the phenethylamine intermediate.

Step 3: Synthesis of 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B)

  • The 2-(2,5-dimethoxyphenyl)ethan-1-amine is dissolved in glacial acetic acid.

  • A solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature.

  • The reaction mixture is stirred at room temperature.

  • The product, 2C-B, is precipitated by the addition of a base and collected.

Step 4: Synthesis of 25B-NBOH

  • To a solution of 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B) in a solvent such as methanol, salicylaldehyde is added.

  • The mixture is stirred to form the imine intermediate.

  • A reducing agent, typically sodium borohydride (NaBH4), is added portion-wise.

  • The reaction is stirred until completion, followed by quenching, extraction with an organic solvent, and purification by chromatography to yield 25B-NBOH.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination cluster_step4 Step 4: Reductive Amination 2_5_dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde nitroethene (E)-1-(2,5-dimethoxyphenyl)- 2-nitroethene 2_5_dimethoxybenzaldehyde->nitroethene Nitromethane, Ammonium Acetate phenethylamine 2-(2,5-dimethoxyphenyl)ethan-1-amine nitroethene->phenethylamine LiAlH4 2C_B 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B) phenethylamine->2C_B Br2, Acetic Acid 25B_NBOH 25B-NBOH 2C_B->25B_NBOH salicylaldehyde Salicylaldehyde salicylaldehyde->25B_NBOH NaBH4

Caption: Synthetic pathway of 25B-NBOH from 2,5-dimethoxybenzaldehyde.

Pharmacological Profile

25B-NBOH is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors, which is believed to be the primary mechanism underlying its psychedelic effects. Its pharmacological activity is comparable to the better-known 25B-NBOMe.

Receptor Binding and Functional Activity

The following tables summarize the quantitative pharmacological data for 25B-NBOH and the closely related 25I-NBOH, which provides insight into its functional activity.

Table 1: Receptor Binding Affinity of 25B-NBOH

ReceptorpKiReference
5-HT2A8.3[1]
5-HT2C9.4[1]

Table 2: Functional Activity of the Related Compound 25I-NBOH

ReceptorAssayEC50 (nM)Emax (% of 5-HT)Reference
5-HT2AInositol Phosphate Accumulation0.51 - 1.585.9 - 95.1[4]
5-HT2CInositol Phosphate AccumulationHigh Potency (similar to LSD)Full Agonist[4]

Note: Data for 25I-NBOH is presented as a proxy for 25B-NBOH's functional activity due to the high structural and pharmacological similarity between these compounds.

Signaling Pathways

Activation of the 5-HT2A receptor by agonists like 25B-NBOH is known to initiate intracellular signaling through multiple pathways. The canonical pathway involves the coupling to the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin 2 (βarr2), which can mediate G-protein independent signaling and receptor desensitization. Studies on the related compound 25CN-NBOH have confirmed its engagement with both the Gq and β-arrestin pathways.[1][5][6]

Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein Gq-Protein Pathway cluster_arrestin β-Arrestin Pathway 25B_NBOH 25B-NBOH 5HT2A_R 5-HT2A Receptor 25B_NBOH->5HT2A_R Binds to Gq Gq/11 5HT2A_R->Gq Activates barr2 β-Arrestin 2 5HT2A_R->barr2 Recruits PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates downstream_arrestin Downstream Signaling & Receptor Internalization barr2->downstream_arrestin Mediates

Caption: Presumed signaling pathway of 25B-NBOH via the 5-HT2A receptor.

Conclusion

25B-NBOH represents a significant development in the field of serotonergic psychedelics, demonstrating high potency and selectivity for 5-HT2A and 5-HT2C receptors. Its well-defined synthesis and potent pharmacological activity make it a valuable tool for researchers investigating the therapeutic potential of psychedelics and for professionals in drug development exploring novel mechanisms of action for neuropsychiatric disorders. The detailed information provided in this whitepaper serves as a foundational resource for further scientific inquiry into this compelling molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Receptor Selectivity Profile of 25B-NBOH Hydrochloride

This technical guide provides a comprehensive overview of the receptor selectivity profile of this compound, a potent hallucinogenic phenethylamine derivative. The information presented herein is intended for an audience with a strong background in pharmacology, neuroscience, and drug development.

Introduction

25B-NBOH (also known as 2C-B-NBOH or NBOH-2C-B) is a synthetic psychedelic substance derived from 2C-B.[1][2] It is a potent agonist at serotonin receptors, particularly the 5-HT2A subtype, which is believed to mediate its hallucinogenic effects.[1][2][3] Understanding the full receptor selectivity profile of 25B-NBOH is crucial for elucidating its mechanism of action, predicting its physiological and toxicological effects, and guiding the development of novel therapeutic agents targeting the serotonergic system.

Receptor Binding and Functional Activity Profile

25B-NBOH is a potent and selective agonist for the 5-HT2A receptor.[1] It exhibits high affinity for both the 5-HT2A and 5-HT2C receptors, with pKi values of 8.3 and 9.4, respectively.[2][4] In functional assays, 25B-NBOH demonstrates potent agonism at the 5-HT2A receptor, with a pEC50 value of 9.87 nM.[1] The following table summarizes the available quantitative data on the receptor binding and functional activity of 25B-NBOH and related compounds.

CompoundReceptorAssay TypeValueUnitsReference
25B-NBOH 5-HT2ApKi8.3[2][4]
5-HT2CpKi9.4[2][4]
5-HT2ApEC509.87nM[1]
5-HT2ApKi0.061nM[1]
25I-NBOH 5-HT2AEC500.511nM[5]
25CN-NBOH 5-HT2AKi--[6]
5-HT2CKi--[6]
5-HT2AEC50 (βarr2)2.8nM[7][8]
5-HT2AEC50 (miniGαq)8.6nM[7][8]
25B-NBOMe 5-HT2AKi0.5nM[9]
5-HT2BKi10nM[9]
5-HT2CKi6.2nM[9]

Experimental Protocols

The data presented in this guide are derived from various in vitro experimental techniques. The following sections provide an overview of the methodologies for two key types of assays used to characterize the receptor selectivity profile of 25B-NBOH.

Radioligand binding assays are used to determine the affinity of a ligand for a specific receptor. This is typically expressed as the inhibition constant (Ki).

Objective: To determine the binding affinity (Ki) of 25B-NBOH for the 5-HT2A receptor.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[10]

  • Radioligand (e.g., [3H]ketanserin or [125I]DOI).[5][11]

  • This compound.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]

  • 96-well filter plates.[13]

  • Scintillation counter.[13]

Procedure:

  • Membrane Preparation: Frozen cell pellets containing the 5-HT2A receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[12]

  • Assay Setup: In a 96-well plate, membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (25B-NBOH).[12]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[12]

  • Filtration: The incubation is terminated by rapid filtration through a 96-well filter plate to separate the bound from the free radioligand. The filters are then washed with ice-cold wash buffer.[12]

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.[12]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]

Calcium flux assays are functional assays used to measure the increase in intracellular calcium concentration following receptor activation. This is a common method for assessing the potency and efficacy of Gq-coupled receptor agonists like 25B-NBOH.[14]

Objective: To determine the functional potency (EC50) and efficacy of 25B-NBOH at the 5-HT2A receptor.

Materials:

  • Cells expressing the human 5-HT2A receptor (e.g., U2OS or CHO cells).[14]

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).[15][16]

  • This compound.

  • Assay buffer or cell culture medium.

  • Fluorometric imaging plate reader (e.g., FLIPR or FlexStation).[16]

Procedure:

  • Cell Plating: Cells are plated in a 96-well or 384-well black-walled, clear-bottom plate and allowed to adhere overnight.[16]

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye for a specific period (e.g., 1 hour at 37°C).[16]

  • Compound Addition: The plate is placed in a fluorometric imaging plate reader. After establishing a baseline fluorescence reading, varying concentrations of 25B-NBOH are added to the wells.[16]

  • Signal Detection: The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: The data are analyzed to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. Efficacy is determined by comparing the maximal response induced by 25B-NBOH to that of a reference full agonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of 25B-NBOH at the 5-HT2A receptor and a typical experimental workflow for determining receptor affinity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response (e.g., neuronal excitation) PKC->CellularResponse leads to NBOH 25B-NBOH NBOH->Receptor binds to

Caption: 5-HT2A Receptor Signaling Pathway

G start Start prep_membranes Prepare Receptor Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and 25B-NBOH prep_membranes->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

References

A Technical Guide to the Neurochemical Properties of N-Benzylphenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-benzylphenethylamines, commonly known as NBOMes, represent a class of potent serotonergic compounds derived from the 2C family of phenethylamines. The addition of an N-benzyl group to the phenethylamine core structure dramatically increases binding affinity and functional potency, particularly at the serotonin 2A (5-HT2A) receptor.[1][2][3] These compounds, such as the widely studied 25I-NBOMe, exhibit subnanomolar affinity for the 5-HT2A receptor and are potent agonists.[1][4] Their primary mechanism of action involves the activation of the Gq/11-coupled 5-HT2A receptor, initiating a downstream signaling cascade that is believed to mediate their profound effects on perception and cognition.[2][5][6] This guide provides a detailed overview of the neurochemical properties of these compounds, including receptor binding data, functional activity, and the experimental protocols used for their characterization.

Core Neurochemical Characteristics

The defining feature of N-benzylphenethylamines is their high affinity and selectivity for the 5-HT2A receptor.[7] The N-(2-methoxybenzyl) substitution, in particular, has been shown to increase affinity for the 5-HT2A receptor by orders of magnitude compared to their non-benzylated parent compounds.[2] For instance, 25I-NBOMe has a reported affinity (Ki) for the human 5-HT2A receptor as low as 0.044 nM.[4]

While the 5-HT2A receptor is the primary target, many NBOMes also display significant affinity for other 5-HT2 receptor subtypes, including 5-HT2B and 5-HT2C.[4][8][9] Some compounds in this class also interact with adrenergic (α1 and α2), dopaminergic (D1, D2, D3), and histamine (H1) receptors, as well as monoamine transporters, though typically with lower affinity.[10][11] This broader receptor interaction profile may contribute to the complex and sometimes severe physiological effects reported, such as tachycardia, hypertension, and seizures.[1][10]

Functionally, N-benzylphenethylamines act as potent, often full, agonists at the 5-HT2A receptor.[4][12] Their agonism at this receptor is responsible for characteristic psychedelic effects, such as the head-twitch response observed in rodent models.[4]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of selected N-benzylphenethylamines at key human serotonin receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)
25I-NBOMe 0.044 - 0.6[4]1.91 - 130[4]1.03 - 4.6[4]
25B-NBOMe 0.13[2]4.4[2]0.94[2]
25C-NBOMe 0.061[2]7.3[2]1.1[2]
25H-NBOMe 1.8[9]114[9]16[9]
25D-NBOMe 0.17[9]2.05[9]0.45[9]
25E-NBOMe 0.22[9]1.11[9]0.38[9]
25N-NBOMe 0.48[9]6.5[9]2.9[9]
25I-NBOH 0.58[9]1.91[9]2.4[9]

Data compiled from multiple sources. Values can vary based on experimental conditions.

Signaling and Experimental Workflows

Primary Signaling Pathway

The predominant mechanism of action for psychoactive N-benzylphenethylamines is the activation of the 5-HT2A receptor, which is coupled to the Gq/11 G-protein.[5][6] This initiates a canonical signaling cascade involving phospholipase C (PLC), leading to the production of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][6] This cascade results in the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[6]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads To NBOMe NBOMe Agonist NBOMe->5HT2A_R Binds To

Caption: Canonical 5-HT2A receptor Gq signaling pathway activated by NBOMe agonists.

Experimental Workflow: Radioligand Binding Assay

Determining the binding affinity (Ki) of a compound for a specific receptor is a fundamental step in neurochemical profiling. A common method is the competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., from HEK293 cells expressing 5-HT2A) Reagent_Prep 2. Reagent Preparation - Radioligand (e.g., [³H]ketanserin) - Test Compound (NBOMe) - Assay Buffer Incubation 3. Incubation Membranes + Radioligand + Test Compound (varied conc.) Reagent_Prep->Incubation Filtration 4. Filtration Separate bound from free radioligand Incubation->Filtration Quantification 5. Quantification (Scintillation Counting) Filtration->Quantification IC50_Calc 6. Calculate IC50 Quantification->IC50_Calc Ki_Calc 7. Calculate Ki (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a method to determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the 5-HT2A receptor.

Objective: To determine the binding affinity (Ki) of N-benzylphenethylamines at the human 5-HT2A receptor.

Materials:

  • Receptor Source: Cell membranes prepared from Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.[2]

  • Radioligand: [³H]ketanserin or [¹²⁵I]DOI are commonly used.[9][13] The concentration should be at or near the Kd for the receptor.

  • Test Compounds: N-benzylphenethylamine derivatives of interest, dissolved to create a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2][14]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT2A ligand, such as unlabeled ketanserin or serotonin.[15]

  • Apparatus: 96-well microfilter plates (e.g., GF/B or GF/C filters), vacuum filtration manifold, liquid scintillation counter.[16][17]

Procedure:

  • Membrane Preparation:

    • HEK-5-HT2A cells are harvested, homogenized in ice-cold lysis buffer, and centrifuged to pellet the membranes.[17]

    • The pellet is washed and resuspended in fresh assay buffer.[17]

    • Protein concentration is determined using a standard method like the Bradford or BCA assay.[17]

  • Assay Setup (in 96-well plate):

    • Each well will have a final volume of 250 µL.[17]

    • Add assay buffer, the cell membrane preparation (50-100 µg protein), a fixed concentration of the radioligand, and varying concentrations of the test compound.[14]

    • For determining non-specific binding, the test compound is replaced with the non-specific binding control ligand. For total binding, the test compound is replaced with assay buffer.

  • Incubation:

    • The plate is incubated, typically for 60 minutes at 30°C or room temperature, to allow the binding to reach equilibrium.[17]

  • Filtration:

    • The incubation is terminated by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[17]

    • Filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[17]

  • Quantification:

    • The filters are dried, and a scintillation cocktail is added to each well.[17]

    • The radioactivity retained on each filter is measured in disintegrations per minute (DPM) using a liquid scintillation counter.[16][17]

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding (DPM) from the total binding (DPM).

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.[2]

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[2]

References

Preclinical Toxicological Profile of 25B-NBOH: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available preclinical toxicological data for 25B-NBOH. It is intended for researchers, scientists, and drug development professionals. The information provided is for scientific and informational purposes only. 25B-NBOH is a potent psychoactive substance, and its use may be associated with significant health risks.

Executive Summary

25B-NBOH (2-{[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl}phenol) is a synthetic hallucinogen and a potent agonist of the serotonin 5-HT2A receptor.[1][2] Despite numerous clinical case reports of acute toxicity in humans, comprehensive preclinical toxicological data for 25B-NBOH remain remarkably scarce in the scientific literature. Human case series describe a range of adverse effects including sympathomimetic toxicity, hallucinations, seizures, acute kidney injury, and rhabdomyolysis following exposure.[3][4] This guide provides an in-depth overview of the available preclinical data, drawing from studies on close structural analogs where necessary to build a more complete toxicological profile. The primary focus is on quantitative data, detailed experimental methodologies, and the elucidation of potential mechanisms of toxicity.

Quantitative Toxicology Data

Due to the limited preclinical research on 25B-NBOH, quantitative toxicity data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) in common animal models are not available in the published literature. However, a study on the structurally related compound 25H-NBOH in a zebrafish embryo model provides valuable insights into its potential developmental toxicity.

CompoundAnimal ModelEndpointValue (µg/mL)
25H-NBOHZebrafish (Danio rerio) EmbryosLC5043

Table 1: Acute Toxicity of the 25B-NBOH analog, 25H-NBOH, in a Zebrafish Embryo Model.[5]

Experimental Protocols

Zebrafish Embryo Acute Toxicity Test (based on OECD Guideline 236)

This protocol outlines the methodology used to determine the acute toxicity of 25H-NBOH in zebrafish embryos, which can be adapted for the study of 25B-NBOH.[5]

1. Animal Model and Husbandry:

  • Adult zebrafish (Danio rerio) are maintained in a controlled environment.

  • Embryos are obtained through natural spawning and collected within 3 hours post-fertilization (hpf).

2. Test Substance Preparation:

  • A stock solution of the test compound (e.g., 25H-NBOH) is prepared.

  • Serial dilutions are made to achieve the desired test concentrations.

3. Experimental Procedure:

  • Healthy, fertilized embryos are selected and distributed into 24-well plates, with 20 embryos per well.

  • Embryos are exposed to a range of concentrations of the test substance or a control medium (E3 medium).

  • The plates are incubated at a controlled temperature (e.g., 28°C) for a period of 96 hours.

4. Endpoint Evaluation:

  • Mortality is assessed at 24, 48, 72, and 96 hours post-exposure. Indicators of lethality include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.

  • Sub-lethal effects, such as spine malformation, delayed egg hatching, body malformation, otolith malformation, pericardial edema, and blood clotting, are also recorded.[5]

5. Data Analysis:

  • The LC50 value is calculated using appropriate statistical methods (e.g., probit analysis).

G cluster_setup Experimental Setup cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis embryo_collection Zebrafish Embryo Collection (≤ 3 hpf) concentration_prep Preparation of Test Compound Concentrations plate_loading Loading Embryos into 24-well Plates (20 embryos/well) concentration_prep->plate_loading exposure Exposure to Test Compound or Control for 96h at 28°C plate_loading->exposure data_collection Data Collection at 24, 48, 72, 96h exposure->data_collection lethal_endpoints Lethal Endpoints (Coagulation, No Heartbeat) data_collection->lethal_endpoints sublethal_endpoints Sub-lethal Endpoints (Malformations, Edema) data_collection->sublethal_endpoints lc50_calc LC50 Calculation lethal_endpoints->lc50_calc

Zebrafish Embryo Acute Toxicity Assay Workflow.
Neurotoxicity Assessment in Organotypic Hippocampal Cultures

This protocol describes a method to assess the neurotoxic effects of NBOH compounds using an ex vivo model.[6][7]

1. Culture Preparation:

  • Hippocampal slices are prepared from postnatal day 7-10 rodents.

  • Slices are cultured on membrane inserts in a nutrient-rich medium.

2. Drug Exposure:

  • After a stabilization period, the cultures are exposed to the test compound (e.g., 25H-NBOH at 0.5 µM) for a defined period (e.g., 7 days).

3. Immunofluorescence and Confocal Microscopy:

  • Following exposure, the slices are fixed, permeabilized, and stained with antibodies against neuronal markers (e.g., NeuN for mature neurons) and markers for neurogenesis.

  • Confocal microscopy is used to visualize and quantify changes in neuronal density and morphology.

4. Transcriptome Analysis:

  • RNA is extracted from the hippocampal slices.

  • RNA sequencing (RNA-Seq) is performed to analyze changes in gene expression profiles.

  • Bioinformatic analysis is used to identify differentially expressed genes and affected signaling pathways.

Signaling Pathways in 25B-NBOH Toxicity

5-HT2A Receptor Signaling

The primary pharmacological target of 25B-NBOH is the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[1][2] Its activation is believed to mediate the hallucinogenic effects and contribute to the toxicological profile of the compound.

G NBOH 25B-NBOH HT2A 5-HT2A Receptor (GPCR) NBOH->HT2A Gq11 Gq/11 Protein HT2A->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Downstream Downstream Cellular Effects (e.g., neuronal excitability, gene expression) Ca_release->Downstream PKC_activation->Downstream

Simplified 5-HT2A Receptor Signaling Pathway.
WNT/Beta-catenin Signaling in Neurotoxicity

Studies on 25H-NBOH in organotypic hippocampal cultures have implicated the WNT/beta-catenin signaling pathway in its neurotoxic effects.[7] Activation of this pathway was observed, which is associated with neurogenesis.

G NBOH 25H-NBOH Exposure Wnt Wnt Ligand NBOH->Wnt modulates Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP->Dsh destruction_complex Destruction Complex (APC, Axin, GSK-3β) Dsh->destruction_complex inhibits GSK3b GSK-3β beta_catenin β-catenin nucleus Nucleus beta_catenin->nucleus translocates to TCF_LEF TCF/LEF beta_catenin->TCF_LEF binds to destruction_complex->beta_catenin phosphorylates for degradation gene_transcription Target Gene Transcription (Neurogenesis-related) TCF_LEF->gene_transcription activates

WNT/Beta-catenin Signaling Pathway Implication.

Discussion and Future Directions

The current body of preclinical research on the toxicology of 25B-NBOH is insufficient to conduct a thorough risk assessment. The sympathomimetic and serotonergic effects observed in human case reports are consistent with its known pharmacology as a potent 5-HT2A agonist. However, the mechanisms underlying severe adverse effects such as seizures and organ damage remain to be elucidated.

Future preclinical studies should prioritize:

  • Acute and chronic toxicity studies in rodent models to determine LD50, identify target organs of toxicity, and establish a dose-response relationship for adverse effects.

  • Safety pharmacology studies to assess the effects of 25B-NBOH on cardiovascular, respiratory, and central nervous system function.

  • In vitro studies to investigate potential cardiotoxicity (e.g., using hERG assays) and neurotoxicity in more detail.

  • Genotoxicity and carcinogenicity studies to evaluate the potential for long-term adverse health effects.

A more robust preclinical toxicological profile is essential for understanding the full spectrum of risks associated with 25B-NBOH and for informing public health and regulatory responses to this emerging class of synthetic drugs.

References

Metabolic Fate of 25B-NBOH in Human Liver Microsomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of the novel psychoactive substance 25B-NBOH when incubated with human liver microsomes (HLMs). The information presented herein is crucial for understanding its biotransformation, identifying potential biomarkers for intake, and elucidating its pharmacological and toxicological profiles.

Introduction

25B-NBOH (2-(((4-bromo-2,5-dimethoxyphenethyl)amino)methyl)phenol) is a potent hallucinogenic N-benzylphenethylamine that has emerged in the recreational drug market. Understanding its metabolism is critical for forensic toxicology, clinical diagnostics, and drug development. In vitro studies using human liver microsomes are a cornerstone for predicting in vivo metabolic pathways. These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, which are primary drivers of phase I metabolism for a vast array of xenobiotics.

Core Metabolic Pathways

The biotransformation of 25B-NBOH in human liver microsomes is extensive, involving several key enzymatic reactions. The primary metabolic pathways include O-demethylation, hydroxylation, dehydrogenation, and N-dealkylation. Subsequent phase II metabolism, primarily glucuronidation, has also been observed.[1][2][3]

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent molecule, generally increasing its polarity. For 25B-NBOH, the following phase I biotransformations are predominant:

  • Hydroxylation: The addition of a hydroxyl (-OH) group is a major metabolic route. Monohydroxylated metabolites are the most abundant products detected.[1][3]

  • Dehydrogenation: The removal of hydrogen atoms, leading to the formation of a double bond, is another significant pathway.[1][3]

  • O-Demethylation: The removal of a methyl group from one of the methoxy substituents on the phenethylamine ring.[2][4]

  • N-Dealkylation: Cleavage of the N-benzyl bond, which can result in the formation of 2C-B, a known psychoactive phenethylamine.[4]

  • Oxidative Transformations: Further oxidation can lead to the formation of ketone or carboxylate functionalities.[1]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.

  • Glucuronidation: The attachment of glucuronic acid is a key phase II pathway for 25B-NBOH and its metabolites.[1][2]

Quantitative Analysis of 25B-NBOH Metabolites

Quantitative analysis of the metabolites formed in human liver microsomes provides insight into the most prominent metabolic pathways. The following table summarizes the relative abundance of the major metabolites of 25B-NBOH based on their peak area ratios in analytical studies.

Metabolite IDProposed BiotransformationPeak Area Ratio (%)Reference
B2-1Monohydroxylation56.61[1][3]
B2-2Monohydroxylation17.43[1][3]
B6Dehydrogenation17.78[1][3]

Experimental Protocols

The following sections detail the typical methodologies employed for the in vitro metabolism studies of 25B-NBOH in human liver microsomes.

Incubation with Human Liver Microsomes
  • Microsomes: Pooled human liver microsomes (pHLMs) are utilized to average out inter-individual variability in enzyme expression.

  • Incubation Mixture: A typical incubation mixture contains 25B-NBOH, pHLMs, and a buffered solution (e.g., phosphate buffer, pH 7.4).

  • Cofactors: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP450 activity. For studying phase II metabolism, cofactors such as UDPGA (uridine 5'-diphospho-glucuronic acid) are included.

  • Incubation Conditions: The mixture is incubated at 37°C for a specified period, typically up to 180 minutes.[1]

  • Reaction Termination: The reaction is quenched by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[1]

Analytical Methodology: UHPLC-Q-Exactive Orbitrap MS
  • Sample Preparation: After quenching, the sample is centrifuged to remove precipitated proteins, and the supernatant is collected for analysis.

  • Chromatography: The separation of the parent drug and its metabolites is achieved using ultra-high-performance liquid chromatography (UHPLC). A common mobile phase system consists of a gradient of ammonium formate in water and acetonitrile with formic acid.[4]

  • Mass Spectrometry: Detection and identification of metabolites are performed using a high-resolution mass spectrometer, such as a Quadrupole-Exactive Orbitrap mass spectrometer (Q-Exactive Orbitrap MS). This allows for accurate mass measurements and fragmentation analysis to elucidate the structures of the metabolites.[1]

  • Data Analysis: The acquired data is processed to identify potential metabolites by comparing the mass-to-charge ratios (m/z) of peaks in the test samples with those in control samples.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of 25B-NBOH and a typical experimental workflow for its in vitro metabolism study.

Caption: Phase I and II metabolic pathways of 25B-NBOH.

Experimental_Workflow start Start incubation Incubation of 25B-NBOH with Human Liver Microsomes and Cofactors (37°C, 180 min) start->incubation quenching Reaction Quenching (Cold Acetonitrile) incubation->quenching centrifugation Centrifugation to Remove Precipitated Proteins quenching->centrifugation analysis UHPLC-Q-Exactive Orbitrap MS Analysis centrifugation->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing end End data_processing->end

Caption: Experimental workflow for in vitro metabolism study.

Conclusion

The in vitro metabolism of 25B-NBOH in human liver microsomes is characterized by extensive phase I and phase II biotransformations. The primary metabolic pathways are hydroxylation and dehydrogenation, leading to the formation of abundant metabolites that can serve as biomarkers for confirming intake. A thorough understanding of these metabolic pathways is essential for the forensic and clinical assessment of 25B-NBOH exposure and for advancing research into its pharmacological and toxicological effects. The provided experimental protocols and analytical methods serve as a guide for researchers investigating the metabolism of this and other novel psychoactive substances.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 25B-NBOH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 25B-NBOH hydrochloride, a potent synthetic hallucinogen. The protocols detailed below are based on established forensic and analytical chemistry practices.

Introduction

25B-NBOH (2-{[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl}phenol) is a derivative of the phenethylamine psychedelic 2C-B.[1][2] It is a potent agonist at the serotonin 5-HT2A and 5-HT2C receptors, which are responsible for its hallucinogenic effects.[1][3] The hydrochloride salt is a common form in which this compound is found. Accurate and reliable analytical methods are crucial for its identification and quantification in both seized materials and biological specimens. A significant challenge in the analysis of 25B-NBOH is its thermal instability, which can lead to misidentification if not addressed properly.[4][5][6]

Analytical Methods Overview

Several analytical techniques can be employed for the detection and characterization of this compound. The choice of method depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., qualitative identification vs. quantitative determination). The primary methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the preferred method for the analysis of 25B-NBOH due to its ability to analyze the compound without derivatization, thus avoiding thermal degradation.[1][4][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can be used for the analysis of 25B-NBOH; however, due to its thermolabile nature, derivatization is required to prevent its breakdown into 2C-B in the hot injector port.[5][6][8]

  • Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) : This technique provides a rapid, non-destructive preliminary identification based on the compound's infrared absorption spectrum.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the unambiguous structural elucidation of 25B-NBOH.[8][9]

Quantitative Data Summary

The following table summarizes the available quantitative data for the analysis of NBOH and related NBOMe compounds. Specific quantitative validation data for 25B-NBOH is limited in the public domain; therefore, data for structurally similar compounds are also included for reference.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference(s)
LC-MS/MS25B-NBOMe, 25C-NBOMe, 25I-NBOMe, 25H-NBOMe, 25C-NBOH, 25B-NBOH, 25I-NBOH, 25H-NBOHUrine0.5 - 1 ng/mLNot SpecifiedNot Specified[10]
UPLC-MS/MS25B-NBOMe, 25C-NBOMe, 25D-NBOMe, 25H-NBOMe, 25I-NBOMe, 25T2-NBOMeWhole Blood, Plasma, UrineNot Specified0.01 - 0.02 ng/mL0.01 - 20 ng/mL[2][11]
UPLC-MS/MS25B-NBOMePostmortem Heart BloodNot SpecifiedNot SpecifiedNot Specified[12]

Experimental Protocols

Protocol 1: Analysis of 25B-NBOH in Seized Material by LC-MS/MS

This protocol is designed for the identification and quantification of 25B-NBOH in solid samples such as blotter papers.

1. Sample Preparation (Extraction from Blotter Paper)

  • Place a single blotter paper (or a representative portion) into a clean glass vial.

  • Add 1.0 mL of methanol to the vial.[4]

  • Vortex the vial for 1 minute to extract the 25B-NBOH into the solvent.

  • Transfer the methanol extract to a clean autosampler vial for analysis.

2. Instrumentation (LC-MS/MS)

  • System : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • LC Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase :

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient :

    • Start at 10% B, hold for 1 minute.

    • Ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate : 0.4 mL/min.[7]

  • Injection Volume : 5 µL.

  • MS Parameters (Positive ESI Mode) :

    • Capillary Voltage : 3.5 kV

    • Source Temperature : 150 °C

    • Desolvation Temperature : 400 °C[7]

    • Cone Gas Flow : 50 L/hr

    • Desolvation Gas Flow : 800 L/hr

    • Collision Gas : Argon

  • Data Acquisition : Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion (m/z) : 366.1 [M+H]+[1]

    • Product Ions (m/z) : Monitor for characteristic fragment ions.

Protocol 2: Analysis of 25B-NBOH in Biological Samples (Blood) by GC-MS with Derivatization

This protocol is for the analysis of 25B-NBOH in blood samples and includes a necessary derivatization step to prevent thermal degradation.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of whole blood, add 1 mL of saturated sodium borate buffer (pH 9.2).

  • Add 5 mL of n-butyl chloride, cap, and rock for 15 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[5]

  • Cap the vial and heat at 70 °C for 20 minutes to form the trimethylsilyl (TMS) derivative.[5]

  • Cool to room temperature before injection.

2. Instrumentation (GC-MS)

  • System : A gas chromatograph coupled to a mass spectrometer.[8]

  • GC Column : HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[8]

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[5]

  • Injector Temperature : 280 °C.[8]

  • Oven Temperature Program :

    • Initial temperature of 100 °C, hold for 1 minute.[8]

    • Ramp at 12 °C/min to 280 °C.[8]

    • Hold at 280 °C for 9 minutes.[8]

  • Injection Mode : Splitless or split (e.g., 25:1).[8]

  • MS Transfer Line Temperature : 280 °C.[8]

  • Ion Source Temperature : 230 °C.[8]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Scan Range : m/z 40-550.

Visualizations

Signaling Pathway of 25B-NBOH

25B-NBOH acts as a potent agonist at serotonin receptors, primarily 5-HT2A and 5-HT2C. This interaction initiates a G-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream effects that are believed to be responsible for its hallucinogenic properties.

Caption: Signaling pathway of 25B-NBOH via the 5-HT2A receptor.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the analysis of 25B-NBOH in seized materials using LC-MS/MS.

LCMSMS_Workflow Sample Seized Material (e.g., Blotter Paper) Extraction Solvent Extraction (Methanol) Sample->Extraction LC_Separation Liquid Chromatographic Separation (C18 Column) Extraction->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->MS_Analysis Data_Processing Data Acquisition & Processing MS_Analysis->Data_Processing Result Identification and Quantification Data_Processing->Result

Caption: General workflow for the LC-MS/MS analysis of 25B-NBOH.

Logical Relationship: GC-MS Analysis and Thermal Degradation

This diagram explains the critical issue of thermal degradation when analyzing 25B-NBOH by GC-MS and the necessity of derivatization.

GCMS_Degradation_Logic cluster_without_derivatization Without Derivatization cluster_with_derivatization With Derivatization (e.g., MSTFA) 25B_NBOH_1 25B-NBOH GC_Injector_1 Hot GC Injector 25B_NBOH_1->GC_Injector_1 2C_B Degrades to 2C-B GC_Injector_1->2C_B Misidentification Misidentification 2C_B->Misidentification 25B_NBOH_2 25B-NBOH Derivatization Derivatization 25B_NBOH_2->Derivatization TMS_Derivative Thermally Stable TMS-Derivative Derivatization->TMS_Derivative GC_Injector_2 Hot GC Injector TMS_Derivative->GC_Injector_2 Correct_ID Correct Identification GC_Injector_2->Correct_ID

Caption: The necessity of derivatization for GC-MS analysis of 25B-NBOH.

References

Application Note: Quantification of 25B-NBOH in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of 25B-NBOH (2-{[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl}phenol), a potent synthetic hallucinogen, in biological matrices such as blood and urine. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This protocol is intended for researchers, scientists, and drug development professionals involved in forensic toxicology, clinical chemistry, and drug metabolism studies.

Introduction

25B-NBOH is a designer drug of the NBOH family, which are N-benzyl substituted phenethylamines. Due to its high potency and potential for abuse, there is a growing need for reliable analytical methods to detect and quantify this compound in biological specimens. LC-MS/MS offers high sensitivity and specificity, making it the ideal technique for this purpose. This document outlines a complete workflow from sample preparation to data analysis.

Experimental

Materials and Reagents
  • 25B-NBOH reference standard (Cayman Chemical or equivalent)

  • Internal Standard (IS): LSD-d3 or a structurally similar deuterated analog

  • Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

  • Formic acid (FA) and Ammonium formate

  • Anhydrous Magnesium Sulfate (MgSO₄) and Sodium Acetate (NaOAc)

  • Primary Secondary Amine (PSA) sorbent

  • Human blood and urine (drug-free)

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A modified QuEChERS approach is recommended for the extraction of 25B-NBOH from blood and urine samples.

  • Aliquoting: Pipette 500 µL of the biological sample (blood or urine) into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., LSD-d3) to each sample.

  • Extraction: Add 2 mL of a 1:1 (v/v) mixture of water and acetonitrile.

  • Salting Out: Add 500 mg of a 4:1 (w/w) mixture of anhydrous MgSO₄ and NaOAc.

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute and then centrifuge at 10,000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a new tube containing 25 mg of PSA and 75 mg of anhydrous MgSO₄.

  • Final Centrifugation: Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Sample Dilution and Injection: Transfer the final supernatant, dilute if necessary, into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid and 1mM ammonium formate in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Gradient 0-0.5 min, 5% B; 0.5-9.5 min, 5% to 95% B; 9.5-10.5 min, 95% B; 10.5-10.6 min, 95% to 5% B; 10.6-12 min, 5% B

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4000 V
Source Temperature 325 °C
Drying Gas Flow 6 L/min
Nebulizer Pressure 25 psig

Table 3: MRM Transitions for 25B-NBOH and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
25B-NBOH (Quantifier) 366.07260.03Optimize experimentally
25B-NBOH (Qualifier) 366.07107.05Optimize experimentally
LSD-d3 (IS) To be determined based on the specific IS usedTo be determinedOptimize experimentally

Note: Collision energies should be optimized for the specific instrument being used.

Method Validation Parameters

The method should be validated according to established guidelines. Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters for a Similar NBOH Analog (25B-NBOMe)[1][2]

ParameterMatrixResult
Limit of Quantification (LOQ) Blood, Plasma, Urine0.01 - 0.02 ng/mL
Linear Dynamic Range Blood, Plasma, Urine0.01 - 20 ng/mL
Recovery Blood, Plasma, UrineData to be generated during validation
Intra-day Precision Blood, Plasma, UrineData to be generated during validation
Inter-day Precision Blood, Plasma, UrineData to be generated during validation
Matrix Effects Blood, Plasma, UrineData to be generated during validation

Data Presentation

The quantification of 25B-NBOH is achieved by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (500 µL) is_spike Spike Internal Standard sample->is_spike extraction Add Water/ACN (1:1) is_spike->extraction salting_out Add MgSO4/NaOAc extraction->salting_out vortex_centrifuge1 Vortex & Centrifuge salting_out->vortex_centrifuge1 d_spe d-SPE Cleanup (PSA/MgSO4) vortex_centrifuge1->d_spe vortex_centrifuge2 Vortex & Centrifuge d_spe->vortex_centrifuge2 final_extract Final Extract vortex_centrifuge2->final_extract injection Inject into LC-MS/MS final_extract->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for 25B-NBOH quantification.

signaling_pathway NBOH 25B-NBOH Receptor Serotonin 5-HT2A Receptor NBOH->Receptor Agonist G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling (Hallucinogenic Effects) Ca_Release->Downstream PKC_Activation->Downstream

Caption: Simplified 5-HT2A receptor signaling pathway for 25B-NBOH.

Discussion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 25B-NBOH in biological samples. The QuEChERS sample preparation method is efficient and provides clean extracts, minimizing matrix effects. The use of a stable isotope-labeled internal standard is crucial for accurate quantification. The chromatographic and mass spectrometric conditions are optimized for the specific analysis of 25B-NBOH, ensuring good separation and selective detection. It is important to note that 25B-NBOH can be unstable and may degrade to 2C-B, particularly with GC-MS analysis, highlighting the suitability of LC-MS/MS for its analysis.[3]

Conclusion

This application note details a comprehensive LC-MS/MS protocol for the quantification of 25B-NBOH in biological samples. The method is sensitive, specific, and suitable for use in forensic and clinical laboratories. Adherence to proper validation procedures is essential to ensure the reliability of the results.

References

Application Notes and Protocols for In Vivo Microdialysis Studies of 25B-NBOH Effects on Neurotransmitters

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

25B-NBOH is a potent synthetic hallucinogen and a derivative of the phenethylamine 2C-B. It acts as a powerful partial agonist for the serotonin 5-HT2A and 5-HT2C receptors.[1][2] Understanding the in vivo neurochemical effects of 25B-NBOH is crucial for elucidating its mechanism of action and potential therapeutic or toxicological implications. In vivo microdialysis is a powerful technique that allows for the continuous monitoring of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing critical insights into the pharmacodynamic effects of novel psychoactive substances.[3][4][5]

These application notes provide a detailed framework for utilizing in vivo microdialysis to study the effects of 25B-NBOH on key neurotransmitters such as dopamine (DA), serotonin (5-HT), glutamate (Glu), and acetylcholine (ACh). While direct in vivo microdialysis studies on 25B-NBOH are limited in the publicly available scientific literature, this document will leverage protocols and data from studies on the closely related and structurally similar compound, 25B-NBOMe, to provide a robust experimental blueprint.[6][7] 25B-NBOMe is also a potent 5-HT2A receptor agonist, and its effects on neurotransmitter release are expected to share significant overlap with those of 25B-NBOH.[6][8]

I. Application Notes

Principle of the Method

In vivo microdialysis involves the stereotaxic implantation of a small, semi-permeable probe into a specific brain region of an anesthetized animal.[4] Following a recovery period, the animal, now awake and freely moving, is connected to a perfusion system. A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane into the perfusate, which is then collected in timed fractions. These dialysate samples are subsequently analyzed, typically using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection, to quantify the levels of various neurotransmitters.[3][9][10]

Rationale for Studying 25B-NBOH with In Vivo Microdialysis
  • Elucidating Neurochemical Mechanisms: 25B-NBOH's primary pharmacological target is the 5-HT2A receptor.[1][2] Activation of this receptor is known to modulate the release of several key neurotransmitters, including dopamine, serotonin, and glutamate, in brain regions associated with perception, cognition, and mood.[6][7] Microdialysis allows for the direct measurement of these downstream effects.

  • Assessing Abuse Potential: Alterations in dopamine release in reward-related brain circuits, such as the nucleus accumbens, are often associated with the abuse potential of a substance.[8] In vivo microdialysis can provide direct evidence of a compound's ability to modulate these pathways.

  • Understanding Hallucinogenic Effects: The hallucinogenic properties of serotonergic psychedelics are thought to be mediated by their effects on cortical glutamate transmission.[6][7] Microdialysis can be employed to investigate the influence of 25B-NBOH on glutamate levels in relevant cortical areas.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: By correlating the time course of neurotransmitter changes with the known pharmacokinetic profile of 25B-NBOH, researchers can build comprehensive PK/PD models to better predict its effects.

Key Brain Regions of Interest
  • Prefrontal Cortex (PFC): Implicated in cognitive functions, executive control, and the modulation of mood. It is a key area for studying the cognitive and psychological effects of hallucinogens.

  • Nucleus Accumbens (NAc): A critical component of the brain's reward circuitry. Monitoring dopamine release in this region is essential for assessing the rewarding and reinforcing properties of a drug.

  • Striatum: Involved in motor control, habit formation, and procedural learning. It is another important site for investigating effects on the dopamine system.

  • Hippocampus: Plays a crucial role in learning and memory. Changes in neurotransmitter levels in this region could relate to the cognitive alterations induced by 25B-NBOH.

II. Experimental Protocols

This section outlines a detailed protocol for conducting in vivo microdialysis experiments to assess the effects of 25B-NBOH on neurotransmitter levels in rodents, based on established methodologies for similar compounds like 25B-NBOMe.[6][7]

Materials and Reagents
  • Animals: Adult male Sprague-Dawley or Wistar rats (250-300 g).

  • Surgical Equipment: Stereotaxic apparatus, anesthesia machine (for isoflurane), surgical drill, micro-screws, dental cement.

  • Microdialysis Probes: Commercially available or custom-made probes with a 2-4 mm semi-permeable membrane (e.g., 20 kDa molecular weight cut-off).

  • Perfusion System: Microinfusion pump, liquid swivel, and tubing.

  • Perfusate (Artificial Cerebrospinal Fluid - aCSF): Prepare sterile, filtered aCSF with a composition such as: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2, buffered to pH 7.4 with phosphate buffer.

  • 25B-NBOH Solution: Dissolve 25B-NBOH in a suitable vehicle (e.g., saline or a small amount of DMSO in saline). Prepare fresh on the day of the experiment.

  • Analytical System: HPLC system with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) for the simultaneous measurement of dopamine, serotonin, and their metabolites, as well as glutamate and acetylcholine.

  • Standards: Certified reference standards for all neurotransmitters and metabolites to be analyzed.

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment A Acclimatize Animals B Stereotaxic Surgery: Implant Guide Cannula A->B C Post-Operative Recovery (5-7 days) B->C D Insert Microdialysis Probe E Habituation Period (1-2 hours) D->E F Baseline Sample Collection (3-4 samples) E->F G Administer 25B-NBOH (i.p. or s.c.) F->G H Post-Injection Sample Collection (e.g., every 20 min for 2-3 hours) G->H I Analyze Dialysate Samples (HPLC-ECD or LC-MS/MS) H->I K Histological Verification of Probe Placement H->K J Data Analysis and Statistical Evaluation I->J G cluster_pathway Proposed Signaling Pathway for 25B-NBOH NBOH 25B-NBOH HT2A 5-HT2A Receptor NBOH->HT2A Agonist Binding Gq Gq Protein HT2A->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Release Neurotransmitter Release (e.g., Glutamate) Ca->Release PKC->Release

References

Application Notes and Protocols: In Vivo Experimental Design for Novel Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes provide a generalized framework for the in vivo study of novel psychoactive compounds. The compound "Psychoactive Compound X" is a fictional substance used for illustrative purposes only. Researchers must adhere to all local, national, and international regulations governing the study of controlled or novel psychoactive substances. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.

Introduction

These protocols outline a general approach for the initial in vivo characterization of novel psychoactive compounds. The primary objectives are to establish a dose-response relationship for behavioral effects, determine the pharmacokinetic profile, and identify potential physiological changes. This document is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Animal Model

A common animal model for initial psychoactive compound screening is the adult male C57BL/6J mouse (8-12 weeks old). These mice should be group-housed with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Acclimatization to the housing facility for at least one week is crucial before initiating any experiments.

Dosing and Administration

"Psychoactive Compound X" is dissolved in a vehicle of 0.9% sterile saline. The compound is administered via intraperitoneal (IP) injection. Dose selection should be based on in vitro data or literature on structurally similar compounds. A logarithmic dose range is often used to establish a dose-response curve.

Table 1: Dosing Regimen for Psychoactive Compound X

GroupTreatmentDose (mg/kg)Vehicle
1Control00.9% Saline
2Low Dose0.10.9% Saline
3Medium Dose1.00.9% Saline
4High Dose10.00.9% Saline
Behavioral Assays

The head-twitch response is a behavioral proxy for 5-HT2A receptor activation in rodents. Mice are placed individually in transparent observation chambers. Following a 10-minute habituation period, "Psychoactive Compound X" or vehicle is administered. Head twitches are then counted for 30 minutes.

Locomotor activity is assessed in an open-field arena. Mice are placed in the center of the arena immediately after injection, and their movement is tracked for 60 minutes using an automated system. Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Pharmacokinetic (PK) Analysis

A separate cohort of animals is used for PK studies. Following administration of a single dose of "Psychoactive Compound X" (e.g., 1.0 mg/kg, IP), blood samples are collected at various time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) via tail vein or cardiac puncture (as a terminal procedure). Plasma concentrations of the compound are then quantified using liquid chromatography-mass spectrometry (LC-MS).

Physiological Monitoring

Core body temperature and heart rate can be monitored using implantable telemetry devices. This allows for continuous data collection without handling-induced stress. Baseline data is collected for 24 hours prior to compound administration.

Data Presentation

Table 2: Behavioral Effects of Psychoactive Compound X

Dose (mg/kg)Head-Twitch Response (Mean ± SEM)Total Distance Traveled (m, Mean ± SEM)
0 (Vehicle)2 ± 135 ± 5
0.18 ± 232 ± 4
1.025 ± 528 ± 6
10.048 ± 715 ± 3

Table 3: Pharmacokinetic Parameters of Psychoactive Compound X (1.0 mg/kg, IP)

ParameterValue (Mean ± SD)
Tmax (min)15 ± 5
Cmax (ng/mL)150 ± 25
AUC (ng·min/mL)12000 ± 1500
t1/2 (min)45 ± 8

Visualizations

G cluster_workflow Experimental Workflow cluster_behavioral Behavioral Assays A Acclimatize C57BL/6J Mice B Administer Psychoactive Compound X or Vehicle (IP) A->B C Behavioral Assays B->C D Pharmacokinetic Study B->D E Physiological Monitoring B->E C1 Head-Twitch Response C->C1 C2 Locomotor Activity C->C2 F Data Analysis D->F E->F C1->F C2->F

Caption: Workflow for in vivo characterization.

G cluster_pathway Hypothetical Signaling Pathway PCX Psychoactive Compound X HTR2A 5-HT2A Receptor PCX->HTR2A Agonist Gq Gq Protein HTR2A->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Behavior Behavioral Effects (e.g., Head-Twitch) Ca->Behavior PKC->Behavior

Caption: Hypothetical 5-HT2A signaling cascade.

Application Notes and Protocols for 25B-NBOH Hydrochloride in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25B-NBOH (2-{[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl}phenol) is a potent and selective agonist for the serotonin 5-HT2A receptor.[1][2] As a derivative of the phenethylamine hallucinogen 2C-B, it is a compound of significant interest in neuropharmacological research for its potential to elucidate the roles of the 5-HT2A receptor in various physiological and pathological processes. These application notes provide detailed protocols for the preparation and administration of 25B-NBOH hydrochloride in common animal models, summarize key quantitative data from preclinical studies, and illustrate the primary signaling pathway associated with its mechanism of action.

Data Presentation

Quantitative Data on this compound and Analogs in Rodent Models

The following tables summarize key in vivo data for this compound and its close structural analogs. It is important to note that comprehensive pharmacokinetic data for this compound is limited in publicly available literature. Therefore, data from closely related compounds are included for reference and should be interpreted with caution.

Compound Animal Model Administration Route Dose Range (mg/kg) Observed Effects Reference
25B-NBOH MiceNot SpecifiedNot SpecifiedDecreased locomotor activity.[3]
25B-NBOH Rats (DOM-trained)Not SpecifiedNot SpecifiedFull substitution for DOM, indicating similar subjective effects.[3]
25CN-NBOH MiceIntraperitoneal (i.p.)1.0 - 3.0Elicited head-twitch response (HTR), a behavioral proxy for hallucinogenic effects.[4]
25CN-NBOH MiceSubcutaneous (s.c.)3.0Rapidly penetrates the blood-brain barrier.[5]
25H-NBOMe MiceIntraperitoneal (i.p.)0.1 - 0.5Increased locomotor activity and induced conditioned place preference (CPP).[1]
25H-NBOH RatsIntraperitoneal (i.p.)0.1 - 3.0Induced antidepressant-like effects in the forced swim test.[6]

No specific pharmacokinetic data (Cmax, Tmax, Half-life, Bioavailability) for this compound via intravenous, intraperitoneal, or subcutaneous routes in rodents could be identified in the reviewed literature.

Pharmacokinetic Data of 25B-NBOH Analogs (for reference):

Compound Animal Model Administration Route Dose (mg/kg) Tmax (plasma) Cmax (plasma) Tmax (brain) Cmax (brain) Reference
2C-B-Fly-NBOMe RatSubcutaneous (s.c.)1.030 min28 ng/mL60 min171 ng/g[7][8]
25CN-NBOH RatNot SpecifiedNot Specified~15 min (brain)Not SpecifiedNot SpecifiedNot Specified[3]

Note: The provided pharmacokinetic data for analogs should be used as a preliminary guide only. It is highly recommended that researchers conduct pilot pharmacokinetic studies for this compound to determine its specific profile for their experimental conditions.

Experimental Protocols

Preparation of this compound Solution for Injection

Materials:

  • This compound powder

  • Sterile isotonic saline (0.9% NaCl)

  • Sterile vehicle (if required, e.g., saline with a small percentage of a solubilizing agent like Tween 80)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Calculate the required amount: Determine the total amount of this compound needed based on the desired final concentration and volume.

  • Weigh the compound: Accurately weigh the this compound powder in a sterile microcentrifuge tube or vial.

  • Add the vehicle: Add the appropriate volume of sterile isotonic saline to the tube. If solubility is an issue, a vehicle containing a low concentration of a surfactant like Tween 20 may be used, as has been documented for related compounds.[7]

  • Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is crucial to ensure the sterility of the final injection solution.

  • Storage: Store the prepared solution at -20°C for long-term storage. Stability at this temperature is reported to be at least 3 years.[3] For short-term use, the solution can be stored at 2-8°C. Avoid repeated freeze-thaw cycles.

Intraperitoneal (i.p.) Injection Protocol for Mice

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL) with a 25-27G needle

  • Mouse restraint device (optional)

  • 70% ethanol

Protocol:

  • Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The abdomen should be accessible.

  • Locate Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.

  • Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.

  • Aspirate: Gently pull back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.

  • Inject: Slowly and steadily inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg.

  • Withdraw Needle: Carefully withdraw the needle and return the mouse to its cage.

  • Monitor: Observe the animal for any signs of distress or adverse reactions following the injection.

Intravenous (i.v.) Tail Vein Injection Protocol for Rats

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL) with a 27-30G needle

  • Rat restraint device

  • Heat lamp or warming pad

  • 70% ethanol

Protocol:

  • Animal Preparation: Place the rat in a restraint device, allowing access to the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and easier to access.

  • Prepare Injection Site: Clean the tail with 70% ethanol.

  • Locate Vein: Identify one of the lateral tail veins.

  • Injection: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. A successful insertion may be indicated by a small flash of blood in the needle hub.

  • Inject: Slowly administer the this compound solution. If swelling occurs at the injection site, the needle is not in the vein and should be withdrawn. The maximum recommended bolus injection volume for a rat is 5 ml/kg.

  • Withdraw Needle and Apply Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitor: Return the rat to its cage and monitor for any adverse effects.

Mandatory Visualizations

Signaling Pathway of 25B-NBOH at the 5-HT2A Receptor

25B-NBOH is a potent agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves the activation of the Gq/11 signaling cascade, leading to the production of second messengers and downstream cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activation beta_arrestin β-Arrestin receptor->beta_arrestin Recruitment plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 Induces pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Downstream Cellular Responses ca2->cellular_response Leads to pkc->cellular_response Leads to internalization Receptor Internalization beta_arrestin->internalization Mediates nboh 25B-NBOH nboh->receptor Agonist Binding G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase prep_solution Prepare 25B-NBOH Hydrochloride Solution administration Administer 25B-NBOH or Vehicle (i.p., s.c., or i.v.) prep_solution->administration animal_acclimation Animal Acclimation (e.g., 1 week) randomization Randomize Animals into Treatment Groups animal_acclimation->randomization habituation Habituation to Test Apparatus randomization->habituation habituation->administration behavioral_test Behavioral Testing (e.g., Locomotor Activity, Drug Discrimination) administration->behavioral_test data_collection Data Collection and Recording behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

References

Application Notes and Protocols for 25B-NBOH Hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25B-NBOH hydrochloride is a potent and selective agonist for the serotonin 5-HT2A and 5-HT2C receptors.[1][2] As a derivative of the phenethylamine hallucinogen 2C-B, it is a valuable research tool for investigating the roles of these receptors in various physiological and pathological processes. These application notes provide a detailed protocol for the dissolution of this compound and its application in typical in vitro assays.

Compound Information

A summary of the key chemical and pharmacological properties of this compound is presented in the table below.

PropertyValueReference
Synonyms 2C-B-NBOH, NBOH-2C-B[1]
Formal Name 2-[[2-(4-bromo-2,5-dimethoxy-phenyl)ethylamino]methyl]phenol hydrochloride[1]
Molecular Formula C₁₇H₂₀BrNO₃ • HCl
Molecular Weight 402.7 g/mol
Purity Typically ≥98%
Formulation Crystalline solid
Storage Store at -20°C for long-term stability
Receptor Binding Affinity (pKᵢ) 5-HT2A: 8.3, 5-HT2C: 9.4[1][2]

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh out 4.027 mg of the compound.

  • Dissolution in DMSO: Add the appropriate volume of DMSO to the weighed compound to achieve the desired stock solution concentration. For a 10 mM stock solution from 4.027 mg of powder, add 1 mL of DMSO. A study on the related compound 25H-NBOH successfully prepared a stock solution by dissolving 10 mg in 4 mL of DMSO.[3]

  • Vortexing: Tightly cap the tube or vial and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Preparation of Working Solutions for In Vitro Assays

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or cell culture medium)

  • Sterile dilution tubes

Protocol:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

  • Example Dilution Series: To prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in the assay buffer.

  • Final Concentration in Assay: When adding the working solution to your cell culture or assay plate, account for the final volume to ensure the desired concentration of this compound is achieved. For instance, adding 10 µL of a 10 µM working solution to a well containing 90 µL of cell culture medium will result in a final concentration of 1 µM.

Note on Concentrations for In Vitro Assays: The effective concentration of this compound in in vitro assays is expected to be in the nanomolar to low micromolar range. For instance, a study on the related compound 25H-NBOH used a concentration of 0.5 µM in organotypic hippocampal cultures. Functional assays on the highly selective 5-HT2A agonist 25CN-NBOH have shown EC₅₀ values in the nanomolar range for intracellular calcium mobilization.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Signaling Pathway of 25B-NBOH at 5-HT2A/2C Receptors

This compound exerts its effects by acting as an agonist at 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors (GPCRs) linked to the Gq/11 signaling pathway.[5][6][7] The activation of this pathway initiates a cascade of intracellular events, as depicted in the diagram below.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A/2C Receptor G_protein Gq Protein (α, β, γ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand 25B-NBOH Ligand->Receptor Binds to ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream Activates Ca²⁺-dependent pathways PKC->Downstream Phosphorylates target proteins

Caption: 5-HT2A/2C Receptor Gq Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound in an in vitro cell-based assay.

Experimental_Workflow start Start prep_stock Prepare 25B-NBOH HCl Stock Solution (e.g., 10 mM in DMSO) start->prep_stock culture_cells Culture Cells of Interest (e.g., expressing 5-HT2A/2C receptors) start->culture_cells prep_working Prepare Working Solutions (Serial dilutions in assay buffer) prep_stock->prep_working plate_cells Plate Cells in Assay Plate culture_cells->plate_cells treat_cells Treat Cells with 25B-NBOH HCl (and controls) plate_cells->treat_cells prep_working->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform In Vitro Assay (e.g., Calcium mobilization, IP1 accumulation) incubate->assay readout Acquire and Analyze Data assay->readout end End readout->end

Caption: General workflow for in vitro assays.

References

Application of 25B-NBOH in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dimethoxy-4-bromophenyl)-N-(2-hydroxybenzyl)ethanamine (25B-NBOH) is a potent synthetic hallucinogen and a derivative of the phenethylamine 2C-B. As a member of the NBOH class of novel psychoactive substances (NPS), it poses a significant challenge to forensic toxicology laboratories. 25B-NBOH is a potent agonist of the serotonin 5-HT2A receptor, leading to its psychoactive effects.[1][2] Due to its high potency, it is typically found in low concentrations in biological samples, necessitating highly sensitive and specific analytical methods for its detection and quantification.

A critical analytical challenge presented by 25B-NBOH and other NBOH compounds is their thermal instability. Under the high temperatures used in gas chromatography-mass spectrometry (GC-MS) injection ports, 25B-NBOH readily degrades to its corresponding 2C-B analogue.[2][3] This can lead to the misidentification of the ingested substance, highlighting the need for non-thermal analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for the forensic toxicology screening of 25B-NBOH in biological matrices, with a focus on LC-MS/MS methods. Due to the limited availability of a fully validated method specifically for 25B-NBOH in forensic casework, the presented protocols are largely based on established and validated methods for the structurally similar and closely related compound, 25B-NBOMe.

Pharmacology and Metabolism

25B-NBOH primarily exerts its effects through agonism of the 5-HT2A receptor. The activation of this receptor initiates a signaling cascade that is believed to be responsible for the hallucinogenic and other psychoactive effects of the substance.

  • Signaling Pathway of 25B-NBOH at the 5-HT2A Receptor

    25B-NBOH binds to the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This binding activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to the modulation of neuronal activity and the manifestation of psychoactive effects.

    5-HT2A Receptor Signaling Pathway 25B-NBOH 25B-NBOH 5-HT2A Receptor 5-HT2A Receptor 25B-NBOH->5-HT2A Receptor Binds to Gq Gq 5-HT2A Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC PKC DAG->PKC Neuronal Modulation Neuronal Modulation Ca2+ Release->Neuronal Modulation PKC->Neuronal Modulation

    Figure 1: Simplified 5-HT2A receptor signaling cascade initiated by 25B-NBOH.

Recent in vitro studies on the metabolism of 25B-NBOH using human liver microsomes have identified several major biotransformation pathways. These include O-demethylation, hydroxylation, and dehydrogenation.[4][5] The most abundant metabolites recommended as potential biomarkers for 25B-NBOH intake are monohydroxylated and dehydrogenated metabolites.[5] A comprehensive forensic screening method should ideally target both the parent compound and its major metabolites to increase the window of detection.

Analytical Methodology: LC-MS/MS

Given the thermolability of 25B-NBOH, LC-MS/MS is the recommended technique for its unequivocal identification and quantification in biological samples. The following sections detail proposed protocols for sample preparation and instrumental analysis based on methods validated for the analogous compound 25B-NBOMe.[6][7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 25B-NBOH from Whole Blood

This protocol is adapted from a validated method for the quantification of 25B-NBOMe in whole blood.[8]

1. Sample Preparation:

  • To 1 mL of whole blood calibrator, control, or case sample in a labeled tube, add 2 mL of pH 6.0 phosphate buffer and the internal standard.

  • Vortex mix for 10 seconds.

  • Allow the sample to equilibrate for at least 15 minutes at room temperature.

2. Solid-Phase Extraction:

  • Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of pH 6.0 phosphate buffer. Do not allow the cartridge to dry between steps.

  • Load the prepared sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid.

  • Dry the cartridge under vacuum for 5 minutes.

  • Wash the cartridge with 2 mL of methanol.

  • Dry the cartridge under vacuum for an additional 5 minutes.

  • Elute the analyte with 2 mL of a freshly prepared solution of methanol containing 2% ammonium hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for 25B-NBOH from Urine

This protocol is based on a validated method for the analysis of 25B-NBOMe in urine.[9]

1. Sample Preparation:

  • Pipette 1 mL of urine sample into a glass tube.

  • Add the internal standard.

  • Add 100 µL of concentrated ammonium hydroxide to basify the sample.

  • Vortex mix for 10 seconds.

2. Liquid-Liquid Extraction:

  • Add 4 mL of a hexane/ethyl acetate (90:10, v/v) extraction solvent.

  • Cap and vortex mix for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of 25B-NBOH, based on methods for 25B-NBOMe.[6][7] These parameters should be optimized for the specific instrumentation used.

  • Liquid Chromatography:

    • Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) is suitable for the separation.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 90-95% B over several minutes, hold, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 30-40°C

    • Injection Volume: 5-10 µL

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor and Product Ions: Specific MRM transitions for 25B-NBOH would need to be determined by infusing a standard solution. Based on its structure, the precursor ion [M+H]+ would be m/z 366.1. Product ions would likely result from the fragmentation of the N-benzyl group and the phenethylamine backbone. A deuterated internal standard (e.g., 25B-NBOH-d3) is recommended for accurate quantification.

Workflow for Forensic Toxicology Screening of 25B-NBOH

25B-NBOH Forensic Screening Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection (Blood, Urine) SampleStorage Sample Storage (-20°C for long-term) SampleCollection->SampleStorage SamplePrep Sample Preparation (SPE or LLE) SampleStorage->SamplePrep LCMSMS LC-MS/MS Analysis SamplePrep->LCMSMS DataProcessing Data Processing (Quantification & Identification) LCMSMS->DataProcessing DataReview Data Review & Confirmation DataProcessing->DataReview Reporting Toxicology Report Generation DataReview->Reporting

References

Application Note: Derivatization of 25B-NBOH for Reliable Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The analysis of novel psychoactive substances (NPS) presents significant challenges to forensic and analytical laboratories. 25B-NBOH, a potent hallucinogenic phenethylamine, is particularly problematic for standard gas chromatography-mass spectrometry (GC-MS) analysis due to its thermolabile nature.[1] During GC-MS analysis, 25B-NBOH thermally degrades, primarily to its corresponding 2C-B analogue, leading to potential misidentification and inaccurate quantification.[2][3] This application note provides detailed protocols for the chemical derivatization of 25B-NBOH to form stable analogues, thereby enabling robust and reliable analysis by GC-MS. Three common derivatization techniques are presented: acylation with trifluoroacetic anhydride (TFAA) and heptafluorobutyric anhydride (HFBA), and silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These methods prevent thermal degradation, improve chromatographic peak shape, and ensure accurate identification for forensic and research applications.

Introduction

25B-NBOH (2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol) is a synthetic hallucinogen belonging to the NBOH class of NPS.[3] Like other NBOH compounds, it is a derivative of the 2C family of phenethylamines.[1] The primary analytical challenge in the identification of 25B-NBOH is its thermal instability. When subjected to the high temperatures of a standard GC injector port, the molecule readily cleaves, leading to the formation of 2-bromo-4,5-dimethoxyphenethylamine (2C-B) and o-cresol.[4][5] This degradation can lead to the erroneous reporting of 2C-B, a different compound with its own legal and toxicological implications.[1]

Chemical derivatization is a crucial pre-analytical step to overcome this issue. By converting the reactive hydroxyl (-OH) and secondary amine (-NH) functional groups into more stable esters, amides, or silyl ethers, the thermal stability of the molecule is significantly increased.[6] This allows the intact derivatized molecule to pass through the GC system, yielding a chromatogram and mass spectrum representative of the original compound.

Principle of Derivatization

Derivatization for GC-MS analysis aims to modify the chemical structure of an analyte to improve its analytical properties. For 25B-NBOH, the primary goals are:

  • Increase Thermal Stability: To prevent breakdown in the hot GC injector and column.[7]

  • Improve Volatility: To ensure the compound can be readily vaporized for gas-phase analysis.[8]

  • Enhance Chromatographic Performance: To produce sharp, symmetrical peaks with reduced tailing, leading to better resolution and sensitivity.[9]

  • Generate Characteristic Mass Spectra: To yield unique fragmentation patterns that facilitate unambiguous identification and structural elucidation.[7]

The protocols below focus on acylation and silylation, which effectively "cap" the active hydrogen atoms on the phenolic hydroxyl and secondary amine groups of 25B-NBOH.

Experimental Workflow and Methodologies

The overall process for the analysis of 25B-NBOH involves sample extraction, derivatization, and subsequent GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_interp Interpretation Sample Sample (e.g., Seized Material, Biological Fluid) Extraction Extraction of 25B-NBOH Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Deriv Add Derivatization Reagent (e.g., TFAA, HFBA, MSTFA) Drydown->Deriv Reaction Incubate (Heat as required) Deriv->Reaction GCMS GC-MS Injection and Analysis Reaction->GCMS Data Data Acquisition (Chromatogram & Mass Spectrum) GCMS->Data ID Identification of Derivatized 25B-NBOH Data->ID Quant Quantification ID->Quant

Fig 1. General experimental workflow for derivatization and GC-MS analysis of 25B-NBOH.
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is based on the successful derivatization of the NBOH series of compounds to produce stable N-monosubstituted derivatives.[10] Acylation with TFAA targets the secondary amine and phenolic hydroxyl groups.

Materials:

  • Dried sample extract containing 25B-NBOH

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate or other suitable aprotic solvent

  • Pyridine or Triethylamine (TEA) (optional, as a catalyst/acid scavenger)

  • Autosampler vials with inserts

  • Heating block or oven

Procedure:

  • Reconstitute the dried sample extract in 100 µL of anhydrous ethyl acetate in an autosampler vial.

  • Add 50 µL of TFAA to the vial.

  • (Optional) Add 10 µL of pyridine or TEA to catalyze the reaction and neutralize the trifluoroacetic acid byproduct.[11][12]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 20-30 minutes.[13]

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS. If the concentration is high, the sample can be further diluted with ethyl acetate.

Protocol 2: Acylation with Heptafluorobutyric Anhydride (HFBA)

HFBA is another effective acylating agent used for amphetamine-type substances, creating stable heptafluorobutyryl derivatives.[14]

Materials:

  • Dried sample extract containing 25B-NBOH

  • Heptafluorobutyric anhydride (HFBA)

  • Anhydrous toluene or ethyl acetate

  • Autosampler vials with inserts

  • Heating block or oven

Procedure:

  • Reconstitute the dried sample extract in 100 µL of anhydrous ethyl acetate or toluene.

  • Add 50 µL of HFBA.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.[13]

  • Cool the vial to room temperature before GC-MS analysis.

Protocol 3: Silylation with MSTFA

Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens on the hydroxyl and amine groups with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[4][7] This reaction can yield mono- and di-TMS derivatives of 25B-NBOH.[4]

Materials:

  • Dried sample extract containing 25B-NBOH

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% TMCS as a catalyst

  • Anhydrous pyridine

  • Anhydrous chloroform or other aprotic solvent

  • Autosampler vials with inserts

  • Heating block or oven

Procedure:

  • Reconstitute the dried sample extract in a mixture of 80 µL chloroform and 10 µL pyridine in an autosampler vial.[4]

  • Add 100 µL of MSTFA to the vial.[4]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 20 minutes.[4]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Derivatization_Logic Analyte 25B-NBOH (Thermolabile) GCMS_Direct Direct GC-MS Analysis Analyte->GCMS_Direct Attempted Analysis Deriv Chemical Derivatization (Acylation / Silylation) Analyte->Deriv Solution Degradation Thermal Degradation (Misidentification as 2C-B) GCMS_Direct->Degradation Stable_Analyte Stable Derivative (e.g., TFA-, HFBA-, TMS-25B-NBOH) Deriv->Stable_Analyte GCMS_Deriv GC-MS Analysis of Derivative Stable_Analyte->GCMS_Deriv Correct_ID Correct Identification & Quantification GCMS_Deriv->Correct_ID

Fig 2. Logical diagram showing the necessity of derivatization for 25B-NBOH analysis.

Data Presentation and Results

The choice of derivatization reagent will depend on laboratory resources and specific analytical goals. All three methods are effective at preventing the thermal degradation of 25B-NBOH.

Table 1: Comparison of Derivatization Agents for 25B-NBOH GC-MS Analysis

Derivatization Agent Abbreviation Reaction Type Expected Product(s) Key Advantages Reference(s)
Trifluoroacetic Anhydride TFAA Acylation TFA- and di-TFA-25B-NBOH Forms stable, volatile derivatives; commonly used for phenethylamines. [11][13]
Heptafluorobutyric Anhydride HFBA Acylation HFBA- and di-HFBA-25B-NBOH Produces derivatives with excellent chromatographic properties and high mass fragments. [10][14]

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silylation | TMS- and di-TMS-25B-NBOH | Highly versatile and reactive; byproducts are volatile and do not interfere. |[4][7][8] |

Table 2: Recommended GC-MS Parameters for Analysis of Derivatized 25B-NBOH

Parameter Recommended Setting Comments Reference(s)
GC System
Injection Mode Splitless (1 µL) or Split (e.g., 10:1) Splitless for trace analysis; split for higher concentrations. [14][15]
Injector Temperature 250 - 280 °C High enough for volatilization but minimized to reduce potential degradation. [4][15]
Carrier Gas Helium Constant flow rate of 1.0 - 1.5 mL/min. [14][15]
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) Standard column for drug analysis (e.g., HP-5MS, DB-5MS). [4][15]
Oven Program Initial: 60-100°C (hold 1 min), Ramp: 15-20°C/min to 280-300°C, Hold: 5-10 min Program should be optimized to ensure separation from matrix components and derivatizing agent artifacts. [2][14][15]
MS System
Ionization Mode Electron Ionization (EI) 70 eV. [4][14]
Ion Source Temp. 230 - 250 °C Standard temperature for EI analysis. [4][15]
Mass Scan Range 40 - 550 amu Wide enough to capture low mass fragments and the high mass molecular ions of the derivatives. [4][14]

| Acquisition Mode | Full Scan | For identification of unknowns and confirmation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative methods. |[13][14] |

Table 3: Example Quantitative Performance Data for Related Psychoactive Substances (for reference) Note: This data is for related compounds, often analyzed by LC-MS/MS, and serves as a benchmark for the performance that can be expected from a fully validated GC-MS method for derivatized 25B-NBOH.

Compound Class Analytical Method Matrix Linearity Range LOQ Reference
NBOMe Analogues LC-MS/MS Whole Blood 0.01 - 20 ng/mL 0.01 - 0.02 ng/mL [16]
Amphetamine-type Stimulants GC-MS (PFBCl deriv.) Urine 20 - 1,000 ng/mL <20 ng/mL [14]

| Synthetic Cathinones | GC-MS | Human Blood | 10 - 1,000 ng/mL | 10 ng/mL |[15] |

Conclusion

The thermal lability of 25B-NBOH makes direct GC-MS analysis unreliable, often leading to its misidentification as 2C-B. The derivatization protocols provided in this application note, utilizing common acylation (TFAA, HFBA) and silylation (MSTFA) reagents, effectively stabilize the molecule for GC-MS analysis. Adopting these methods allows researchers and forensic scientists to overcome the primary analytical challenge associated with 25B-NBOH, enabling accurate and defensible identification and quantification. The choice of a specific derivatization agent can be tailored to the laboratory's specific needs and instrumentation, with all presented methods offering a robust solution to a critical problem in the analysis of novel psychoactive substances.

References

Application Notes and Protocols for 25B-NBOH as a Serotonin Receptor Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethoxy-N-(2-hydroxybenzyl)phenethylamine (25B-NBOH) is a potent and selective partial agonist for the serotonin 2A (5-HT2A) receptor, belonging to the N-benzylphenethylamine class of compounds.[1][2][3] Its high affinity for the 5-HT2A receptor makes it a valuable research tool for elucidating the role of this receptor in various physiological and pathological processes.[4] Structurally similar to the well-known psychedelic 2C-B, 25B-NBOH and its related compounds, the "NBOHs" and "NBOMes", are noted for their high potency.[2][5] This document provides detailed application notes and experimental protocols for the use of 25B-NBOH in serotonin receptor research.

Pharmacological Profile

25B-NBOH is a high-potency agonist at 5-HT2A receptors.[1] Like other N-benzylphenethylamines, it exhibits high affinity for both 5-HT2A and 5-HT2C receptors.[1][6] Its functional activity is consistent with that of a hallucinogen, with little psychostimulant activity.[1] In vivo studies in rodents have shown that 25B-NBOH can induce the head-twitch response (HTR), a behavioral proxy for 5-HT2A receptor activation.[5] Furthermore, it has been shown to affect the release of various neurotransmitters, including dopamine, serotonin, acetylcholine, and glutamate in the rat brain.[7][8]

Applications in Research

  • Probing 5-HT2A Receptor Structure and Function: Due to its high affinity and potency, 25B-NBOH can be used in radioligand binding assays to characterize the 5-HT2A receptor binding pocket and to screen for novel ligands.[4]

  • Investigating Serotonergic Signaling Pathways: As a selective agonist, 25B-NBOH is instrumental in studies aimed at dissecting the downstream signaling cascades initiated by 5-HT2A receptor activation, including both G-protein dependent and β-arrestin mediated pathways.[9][10]

  • In Vivo Models of 5-HT2A Receptor Function: 25B-NBOH can be used in animal models to investigate the physiological and behavioral consequences of 5-HT2A receptor stimulation, such as its role in cognition, perception, and neuropsychiatric disorders.[7][8]

  • Metabolic and Toxicological Studies: Understanding the metabolic fate and potential toxicity of potent serotonergic compounds is crucial. 25B-NBOH serves as a reference compound in such studies.[11][12][13]

Quantitative Data

Table 1: Receptor Binding and Functional Potency of 25B-NBOH and Related Compounds
CompoundReceptorAssay TypeKi (nM)EC50 (nM)Efficacy (% of 5-HT)Reference
25B-NBOH 5-HT2AIP-1 Functional Assay-~40Full Agonist[1]
25D-NBOMe5-HT2A[125I]DOI Binding0.44--[1]
5-HT2AIP-1 Functional Assay-0.5195.1%[1]
25E-NBOMe5-HT2A[125I]DOI Binding0.42--[1]
5-HT2AIP-1 Functional Assay-1.585.9%[1]
25I-NBOH5-HT2A[125I]DOI Binding0.59--[1]
5-HT2AIP-1 Functional Assay-0.6592.4%[1]
25H-NBOMe5-HT2A[125I]DOI Binding1.87--[1]
5-HT2AIP-1 Functional Assay-42.192.5%[1]
LSD5-HT2A[125I]DOI Binding1.1--[1]
5-HT2AIP-1 Functional Assay-1.564.5%[1]
5-HT5-HT2A[125I]DOI Binding4.6--[1]
5-HT2AIP-1 Functional Assay-39.8100%[1]
25B-NBOH 5-HT2CIP-1 Functional Assay-~20Full Agonist[1]
25D-NBOMe5-HT2C[125I]DOI Binding0.46--[1]
25E-NBOMe5-HT2C[125I]DOI Binding0.33--[1]
25I-NBOH5-HT2C[125I]DOI Binding1.6--[1]
25H-NBOMe5-HT2C[125I]DOI Binding16--[1]
LSD5-HT2C[125I]DOI Binding2.9--[1]
5-HT5-HT2C[125I]DOI Binding4.5--[1]

Signaling and Metabolic Pathways

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor by an agonist like 25B-NBOH primarily initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The receptor can also engage β-arrestin pathways, which can lead to receptor desensitization and internalization, as well as initiate distinct signaling events.

Gq_signaling_pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates beta_arrestin β-Arrestin Receptor->beta_arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist 25B-NBOH Agonist->Receptor Binds Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Internalization Receptor Internalization beta_arrestin->Internalization

5-HT2A Receptor Gq and β-Arrestin Signaling Pathways
Metabolic Pathways of 25B-NBOH

The metabolism of 25B-NBOH, like other NBOMes, is extensive and involves several phase I and phase II biotransformations.[11][12] Key metabolic reactions include O-demethylation, hydroxylation, dehydrogenation, and N-dealkylation (N-dehydroxybenzylation).[12] The resulting metabolites can then undergo phase II conjugation, such as glucuronidation.[12]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 25B_NBOH 25B-NBOH O_demethylation O-demethylation 25B_NBOH->O_demethylation Hydroxylation Hydroxylation 25B_NBOH->Hydroxylation Dehydrogenation Dehydrogenation 25B_NBOH->Dehydrogenation N_dealkylation N-dehydroxybenzylation (forms 2C-B) 25B_NBOH->N_dealkylation Phase1_Metabolites Phase I Metabolites O_demethylation->Phase1_Metabolites Hydroxylation->Phase1_Metabolites Dehydrogenation->Phase1_Metabolites N_dealkylation->Phase1_Metabolites Glucuronidation Glucuronidation Phase2_Metabolites Phase II Metabolites (Conjugates) Glucuronidation->Phase2_Metabolites Phase1_Metabolites->Glucuronidation

Proposed Metabolic Pathways of 25B-NBOH

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay (Competition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of 25B-NBOH for the 5-HT2A receptor using a radiolabeled antagonist, such as [3H]ketanserin.

binding_assay_workflow Start Start Prepare_Membranes Prepare cell membranes expressing 5-HT2A receptors Start->Prepare_Membranes Incubate Incubate membranes with fixed concentration of [3H]ketanserin and varying concentrations of 25B-NBOH Prepare_Membranes->Incubate Define_Binding Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist) Incubate->Define_Binding Equilibrate Incubate to equilibrium (e.g., 60 min at 37°C) Define_Binding->Equilibrate Separate Separate bound from free radioligand via rapid vacuum filtration Equilibrate->Separate Wash Wash filters with ice-cold buffer Separate->Wash Quantify Quantify radioactivity on filters using liquid scintillation counting Wash->Quantify Analyze Analyze data using non-linear regression to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Workflow for a Radioligand Binding Assay

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • [3H]ketanserin (radioligand).

  • 25B-NBOH (test compound).

  • Mianserin or another suitable unlabeled antagonist for non-specific binding determination.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation vials and cocktail.

  • Multi-well plates.

Procedure:

  • Prepare Reagents: Dilute 25B-NBOH and the unlabeled antagonist to various concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, [3H]ketanserin (at a concentration near its Kd), and either buffer (for total binding), excess unlabeled antagonist (for non-specific binding), or varying concentrations of 25B-NBOH.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the 25B-NBOH concentration. Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol measures the functional potency (EC50) and efficacy of 25B-NBOH by quantifying changes in intracellular calcium concentration following 5-HT2A receptor activation.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 25B-NBOH and a reference agonist (e.g., 5-HT).

  • Fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating: Plate the 5-HT2A-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye solution in the dark for 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Using the instrument's injector, add varying concentrations of 25B-NBOH or the reference agonist to the wells.

  • Fluorescence Measurement: Immediately after injection, measure the fluorescence intensity over time to capture the peak response.

  • Data Analysis: For each concentration, calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 and Emax values.

Protocol 3: In Vivo Head-Twitch Response (HTR) Assay in Mice

This protocol is used to assess the in vivo 5-HT2A receptor agonist activity of 25B-NBOH.

htr_workflow Start Start Acclimatize Acclimatize mice to the observation chambers Start->Acclimatize Administer Administer 25B-NBOH or vehicle (e.g., via subcutaneous injection) Acclimatize->Administer Observe Place mice individually in chambers and begin observation period (e.g., 30-60 min) Administer->Observe Record Record the number of head twitches (rapid, side-to-side head movements) Observe->Record Analyze Analyze the dose-response relationship for the induction of HTR Record->Analyze End End Analyze->End

Workflow for the Head-Twitch Response (HTR) Assay

Materials:

  • Male C57BL/6J or other suitable mouse strain.

  • 25B-NBOH.

  • Vehicle (e.g., saline).

  • Observation chambers (e.g., clear plexiglass cylinders).

  • Video recording equipment (optional, for later verification).

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each mouse in an individual observation chamber for a 10-15 minute habituation period.

  • Drug Administration: Administer various doses of 25B-NBOH or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).

  • Observation: Immediately after injection, return the mice to their chambers and begin the observation period (typically 30-60 minutes).

  • Scoring: An experimenter, blind to the treatment conditions, counts the number of head twitches for each mouse. A head twitch is defined as a rapid, convulsive rotational movement of the head.

  • Data Analysis: Compare the number of head twitches in the 25B-NBOH-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Plot the mean number of head twitches against the dose of 25B-NBOH to generate a dose-response curve.

Disclaimer: 25B-NBOH is a potent psychoactive substance. All experiments should be conducted in accordance with local regulations and ethical guidelines for animal research. Appropriate safety precautions should be taken when handling this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 25B-NBOH Thermal Degradation in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the thermal degradation of 25B-NBOH during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is 25B-NBOH and why is it challenging to analyze using GC-MS?

A1: 25B-NBOH (2-(((4-bromo-2,5-dimethoxyphenethyl)amino)methyl)phenol) is a potent synthetic hallucinogen. It belongs to the NBOH family of compounds, which are known to be thermally labile.[1][2] During standard GC-MS analysis, the high temperatures used in the injector port and column can cause 25B-NBOH to decompose.[3][4] This degradation can lead to inaccurate quantification and, more critically, misidentification of the compound.[4][5]

Q2: What is the primary thermal degradation product of 25B-NBOH?

Q3: What are the main factors contributing to the thermal degradation of 25B-NBOH in a GC-MS system?

A3: The primary factors include:

  • High Injector Temperature: The injector port is the hottest part of the GC system that the analyte initially encounters, making it a primary site for thermal degradation.[3][6]

  • GC Oven Temperature Program: Although lower than the injector temperature, prolonged exposure to elevated temperatures during the chromatographic run can contribute to on-column degradation.

  • Active Sites in the GC System: The presence of active sites in the injector liner or on the column can catalyze the degradation process.

  • Solvent Choice: Certain solvents, particularly protic solvents like methanol, can enhance the degradation of NBOH compounds.[5]

Q4: Can I still detect intact 25B-NBOH without any method modifications?

A4: While some studies have reported the detection of a small amount of intact 25B-NBOH under routine GC-MS conditions, the vast majority of the compound typically degrades.[5] Relying on the detection of this minor peak is not a reliable method for identification or quantification.

Q5: Are there alternative analytical techniques that avoid this degradation issue?

A5: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly recommended alternative for the analysis of 25B-NBOH and other thermolabile NBOH compounds.[1][7] This technique operates at ambient temperatures, thus preventing thermal degradation and allowing for the direct and reliable identification of the intact molecule.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC-MS analysis of 25B-NBOH.

Issue 1: The only peak I can identify is 2C-B, but I suspect the sample is 25B-NBOH.
  • Cause: This is the classic sign of complete thermal degradation of 25B-NBOH in the GC-MS system.

  • Solution 1: Derivatization: This is the most robust solution to prevent thermal degradation. Derivatizing the molecule, typically at the hydroxyl and secondary amine groups, increases its thermal stability. Silylation with reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylation with trifluoroacetic anhydride (TFAA) are common approaches.[2][3]

  • Solution 2: Modify GC-MS Parameters:

    • Lower Injector Temperature: Reduce the injector temperature. While a standard temperature might be 250-280°C, try a lower temperature in the range of 200-225°C.[8] However, be aware that this may not completely prevent degradation.[6]

    • Use a Shorter GC Column: Employing a shorter analytical column (e.g., 4-10 meters instead of the standard 30 meters) reduces the residence time of the analyte in the heated column, thereby minimizing on-column degradation.[6]

  • Solution 3: Use an Alternative Technique: If available, utilize LC-MS/MS for analysis, which circumvents the issue of thermal degradation entirely.[1]

Issue 2: I see a small peak for 25B-NBOH and a large peak for 2C-B.
  • Cause: This indicates partial degradation of your analyte. While you can see the parent compound, the results are not quantitatively accurate.

  • Solution: Follow the same solutions as for Issue 1. Derivatization is the most effective way to ensure that the vast majority of the analyte is converted to a single, stable derivative for accurate quantification.

Quantitative Data Summary

The following table summarizes the impact of different analytical conditions on 25B-NBOH degradation, as inferred from the literature. Note that specific degradation percentages are often not explicitly stated, but the qualitative outcomes are consistently reported.

Analytical MethodKey ParametersObserved OutcomeReference(s)
Standard GC-MS Injector Temp: 280°C, 30m columnComplete or near-complete degradation to 2C-B.[3][4]
Modified GC-MS Shorter column (4m or 10m)Reduced degradation, allowing for detection of intact 25B-NBOH.[6]
Modified GC-MS Lowered injector temperatureMay reduce degradation, but often insufficient on its own.[8]
GC-MS with Derivatization Silylation (e.g., with MSTFA)Formation of stable TMS-derivatives, preventing degradation.[3]
GC-MS with Derivatization Acylation (e.g., with TFAA)Formation of stable TFA-derivatives, preventing degradation.[2]
LC-MS/MS Ambient temperature separationNo thermal degradation observed; direct detection of intact 25B-NBOH.[1][7]

Experimental Protocols

Protocol 1: Silylation of 25B-NBOH for GC-MS Analysis

This protocol is based on a method described for the derivatization of NBOH compounds.[3]

  • Sample Preparation: Dissolve a known amount of the 25B-NBOH sample in a suitable solvent (e.g., 0.8 mL of chloroform).

  • Add Base: Add a small amount of pyridine (e.g., 0.1 mL) to the sample solution. Pyridine acts as a catalyst and acid scavenger.

  • Derivatization: Add 0.1 mL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to the mixture.

  • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.

  • Analysis: Cool the sample to room temperature and inject an aliquot into the GC-MS. The analysis should reveal peaks corresponding to the mono- and di-TMS derivatives of 25B-NBOH.

Protocol 2: Analysis of Non-Derivatized 25B-NBOH using a Short GC Column

This protocol is adapted from a study demonstrating reduced degradation with shorter columns.[6]

  • GC Column: Install a short (e.g., 4-meter) HP-5ms or equivalent capillary column (0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Set the injector temperature to 250°C.

  • Carrier Gas: Use helium at a higher flow rate suitable for the shorter column length to minimize residence time.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 300°C at a rate of 20°C/minute.

    • Hold: Hold at 300°C for 2 minutes.

  • Mass Spectrometer:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Scan range: 40-550 amu.

  • Injection: Inject the sample dissolved in a non-protic solvent like ethyl acetate.

Visualizations

cluster_GC_MS GC-MS System Injector Injector Column Column Injector->Column Partial Degradation 2C-B 2C-B Injector->2C-B Degradation Product Detector Detector Column->Detector Degraded + Intact Analyte Column->2C-B Further Degradation 25B-NBOH 25B-NBOH 25B-NBOH->Injector High Temperature 2C-B->Detector

Caption: Thermal degradation pathway of 25B-NBOH in a GC-MS system.

start Start: Sample containing 25B-NBOH dissolve 1. Dissolve sample in Chloroform/Pyridine start->dissolve add_reagent 2. Add MSTFA derivatizing agent dissolve->add_reagent react 3. Heat at 70°C for 20 minutes add_reagent->react cool 4. Cool to room temperature react->cool inject 5. Inject into GC-MS cool->inject end Result: Stable TMS-derivative detected inject->end

Caption: Experimental workflow for the derivatization of 25B-NBOH.

start Issue: Only 2C-B is detected check_method Is derivatization being used? start->check_method yes_derivatization Check derivatization protocol for errors (reagents, temperature, time). check_method->yes_derivatization Yes no_derivatization Implement a derivatization protocol. check_method->no_derivatization No alternative Alternative: Use LC-MS/MS if available. no_derivatization->alternative modify_gc If derivatization is not possible, modify GC method. no_derivatization->modify_gc lower_temp Lower injector temperature. modify_gc->lower_temp shorter_column Use a shorter GC column. modify_gc->shorter_column

Caption: Troubleshooting decision tree for 25B-NBOH analysis.

References

stability of 25B-NBOH hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 25B-NBOH hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on the compound's stability in various solvents.

Stability of this compound in Solution: A Technical Overview

This compound is a phenethylamine derivative known for its high affinity for serotonin receptors.[1] While the neat solid is stable for at least three years when stored at -20°C, its stability in solution is a critical factor for experimental reproducibility and data integrity.[1] A key characteristic of 25B-NBOH is its thermolability, which has been observed during analytical procedures such as gas chromatography-mass spectrometry (GC-MS), where thermal degradation can occur.[2] This sensitivity to temperature underscores the importance of careful handling and storage of its solutions.

Currently, there is a lack of comprehensive public data on the degradation kinetics of this compound in various laboratory solvents. Therefore, it is imperative for researchers to perform their own stability assessments under their specific experimental conditions. The following sections provide a framework for conducting such stability studies, along with troubleshooting advice.

Experimental Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound in a solvent of choice. A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS), is crucial for accurate results.

Objective: To quantify the degradation of this compound in a specific solvent over time and under defined storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, DMSO, deionized water, phosphate-buffered saline)

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with a suitable detector (e.g., PDA or MS)

  • Analytical column capable of separating 25B-NBOH from potential degradants

  • pH meter (for aqueous solutions)

  • Incubators or temperature-controlled chambers

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution. Sonication may be used cautiously, avoiding excessive heating.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method (e.g., 10 µg/mL).

    • Dispense aliquots of the working solution into multiple, tightly sealed vials to minimize evaporation and contamination.

  • Storage Conditions and Time Points:

    • Store the vials under various conditions relevant to your experimental workflow. Recommended conditions to test include:

      • Refrigerated (2-8°C)

      • Room temperature (e.g., 20-25°C)

      • Elevated temperature (e.g., 40°C) to simulate accelerated degradation.

    • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter). The initial (T=0) measurement should be taken as soon as possible after preparation.

  • Sample Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample using a validated HPLC/UPLC method. The method should be capable of separating the parent 25B-NBOH peak from any potential degradation products.

    • Record the peak area of the this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

    • Plot the percentage of remaining this compound against time for each storage condition.

    • Determine the time at which a significant loss of the compound occurs (e.g., >10%).

Data Presentation: Stability of this compound

The following table provides a template for summarizing the quantitative data from your stability experiments.

SolventStorage Temperature (°C)Time PointConcentration (µg/mL)% RemainingObservations
0100%

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound solutions.

Q1: I am seeing a gradual decrease in the peak area of my 25B-NBOH standard over a few days, even when stored in the fridge. What could be the cause?

A1: This suggests potential degradation of your compound in solution. Several factors could be at play:

  • Solvent Purity: Impurities in the solvent can catalyze degradation. Always use high-purity, HPLC-grade solvents.

  • pH of Aqueous Solutions: If you are using an aqueous buffer, the pH can significantly impact stability. For many phenethylamines, neutral to slightly acidic pH is often preferred for stability. It is advisable to conduct a pH stability profile.

  • Exposure to Light: Some compounds are light-sensitive. Protect your solutions from light by using amber vials or wrapping them in aluminum foil.

  • Temperature: Even at refrigerated temperatures, some degradation can occur over time. For long-term storage, freezing at -20°C or -80°C is generally recommended. However, freeze-thaw cycles should be minimized.

Q2: My chromatogram shows multiple peaks besides the main 25B-NBOH peak after leaving the solution at room temperature. Are these degradation products?

A2: It is highly likely that these are degradation products. To confirm this:

  • Use a Mass Spectrometer: If your HPLC is connected to a mass spectrometer, you can analyze the mass-to-charge ratio of the new peaks to help identify the degradants.

  • Peak Purity Analysis: A photodiode array (PDA) detector can assess the spectral purity of your main peak at different time points. A decrease in peak purity is indicative of co-eluting degradants.

  • Stress Studies: Intentionally degrading a sample (e.g., by heating or exposure to acid/base) and observing the formation of these same peaks can provide further evidence.

Q3: Can I prepare a large batch of this compound solution and use it over several weeks?

A3: This is not recommended without first performing a stability study under your intended storage conditions. Given the thermolabile nature of 25B-NBOH, it is best practice to prepare fresh solutions for each experiment or to prepare small aliquots from a stock solution stored at -20°C or below to avoid repeated freeze-thaw cycles.

Q4: What are the best practices for handling solid this compound?

A4: The solid compound is stable when stored at -20°C.[1] To maintain its integrity:

  • Hygroscopicity: While not explicitly stated, many hydrochloride salts can be hygroscopic. Store the solid in a desiccator.

  • Weighing: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.

  • Atmosphere: For sensitive compounds, weighing and preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q5: I am using GC-MS for analysis and getting inconsistent results for 25B-NBOH. Why?

A5: 25B-NBOH is known to be thermolabile and can degrade in the hot injection port of a gas chromatograph.[2] This can lead to inconsistent quantification and the appearance of degradation peaks. For reliable analysis of 25B-NBOH, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique as it avoids high temperatures.[2]

Experimental Workflow and Signaling Pathways

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound in a chosen solvent.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL) prep_work Prepare Working Solution (e.g., 10 µg/mL) prep_stock->prep_work aliquot Aliquot into Vials prep_work->aliquot storage_fridge Refrigerated (2-8°C) aliquot->storage_fridge Distribute Samples storage_rt Room Temp (20-25°C) aliquot->storage_rt Distribute Samples storage_accel Accelerated (40°C) aliquot->storage_accel Distribute Samples time_points Sample at Predetermined Time Points (T=0, 2, 4h...) storage_fridge->time_points storage_rt->time_points storage_accel->time_points hplc_analysis Analyze by Stability-Indicating HPLC/UPLC Method time_points->hplc_analysis data_proc Process Data (Calculate % Remaining) hplc_analysis->data_proc plot_data Plot % Remaining vs. Time data_proc->plot_data det_stability Determine Stability Profile and Shelf-Life plot_data->det_stability conclusion Define Appropriate Storage & Handling Procedures det_stability->conclusion

References

Technical Support Center: Optimizing 25B-NBOH Hydrochloride Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 25B-NBOH hydrochloride is a potent synthetic hallucinogen with significant toxic potential. All in vivo experiments should be conducted with extreme caution, adhering to all institutional and governmental regulations for handling controlled and hazardous substances. The information provided here is for research purposes only and is not an endorsement or a guide for human use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 25B-NBOH?

A1: 25B-NBOH is a potent partial agonist of the serotonin 5-HT2A receptor.[1][2] Its hallucinogenic and other behavioral effects are primarily mediated through the activation of this receptor. N-benzyl substitution on the phenethylamine structure dramatically increases its affinity and potency at the 5-HT2A receptor.[3]

Q2: What are the most common behavioral effects observed in rodents following 25B-NBOH administration?

A2: In rodents, 25B-NBOH has been shown to decrease locomotor activity.[4] Studies on the closely related compound, 25B-NBOMe, have demonstrated hallucinogenic-like activity, measured by the head-twitch response (HTR), and it can also impact cognitive functions and induce anxiety-like behaviors.[5] At higher doses, N-benzylphenethylamines can cause more severe effects, including seizures.

Q3: How should I determine a starting dose for my in vivo experiments?

A3: Due to the high potency and potential for severe adverse effects, it is crucial to start with a very low dose and perform a careful dose-escalation study. Based on available rodent data for 25B-NBOH and its analogs, a starting dose in the range of 0.01 - 0.1 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.) is a conservative starting point for behavioral studies in mice and rats. It is essential to conduct thorough pilot studies to determine the optimal dose range for your specific experimental paradigm.

Q4: What is the typical route of administration for 25B-NBOH in rodent studies?

A4: In preclinical rodent studies, intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common routes of administration for N-benzylphenethylamines.[6] The choice of administration route will affect the pharmacokinetics of the compound, including the onset and duration of action.

Q5: What are the potential adverse effects to monitor for during an experiment?

A5: Researchers should closely monitor animals for signs of toxicity, which can include, but are not limited to: severe agitation, seizures, hyperthermia, and sympathomimetic effects like tachycardia.[7] Given the locomotor-suppressing effects at higher doses, it is important to distinguish this from general sedation or toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable behavioral effect at the initial dose. The initial dose may be too low for the specific animal model or behavioral paradigm.Gradually escalate the dose in small increments (e.g., half-log or quarter-log intervals) in subsequent cohorts of animals. Ensure the compound is properly dissolved and the administration is performed correctly.
High variability in behavioral responses between subjects. This could be due to individual differences in metabolism or sensitivity to the compound. Improper dosing technique can also contribute.Ensure precise and consistent dosing for all animals. Increase the sample size per group to improve statistical power. Consider potential factors like age, weight, and sex of the animals.
Animals exhibit signs of severe toxicity (e.g., seizures, extreme agitation). The administered dose is too high.Immediately terminate the experiment for the affected animal and provide appropriate veterinary care. The dose must be significantly reduced for all future experiments. Re-evaluate the dose-escalation protocol to include smaller, more conservative increments.
Unexpected locomotor depression is observed. This is a known effect of 25B-NBOH and related compounds at certain doses.[4]If locomotor activity is a key dependent variable, it is crucial to establish a full dose-response curve to identify the dose range that produces the desired effect without significant motor impairment. For other behavioral assays, ensure that any observed effects are not simply a consequence of reduced movement.

Data on In Vivo Dosages of 25B-NBOH and Analogs in Rodents

The following tables summarize available in vivo dosage data for 25B-NBOH and closely related N-benzylphenethylamines in rodent models. It is critical to note that these are not dosage recommendations and should only be used as a reference for designing new studies.

Table 1: 25B-NBOH In Vivo Data

Compound Animal Model Route of Administration Dose Range Observed Effects Reference
25B-NBOHMiceNot SpecifiedNot SpecifiedDecreased locomotor activity.[4]
25B-NBOHRats (DOM-trained)Not SpecifiedNot SpecifiedFull substitution for the discriminative stimulus effects of DOM.[4]

Table 2: 25B-NBOMe In Vivo Data

Compound Animal Model Route of Administration Dose Range Observed Effects Reference
25B-NBOMeRatsNot SpecifiedNot SpecifiedIncreased dopamine, serotonin, and glutamate release in various brain regions; induced head-twitch response; impaired novel object recognition; decreased locomotor activity.[5]
25B-NBOMeMicei.p.0.001 - 10 mg/kgDose-dependent reduction in visual placing response and acoustic startle response.[6]

Table 3: Other Relevant N-Benzylphenethylamine Analogs In Vivo Data

Compound Animal Model Route of Administration Dose Range Observed Effects Reference
25I-NBOMeMicei.p.0.1 - 1 mg/kgIncreased reaction time; disrupted prepulse inhibition.[8]
25CN-NBOHMices.c.1.5 mg/kgIncreased heart rate and arterial blood flow.[9]
25H-NBOMeMicei.p.0.1 - 5 mg/kgBiphasic effect on locomotor activity (increase at 0.1 mg/kg, decrease at higher doses).[7]

Experimental Protocols

General Protocol for a Dose-Response Study of 25B-NBOH in Mice using the Head-Twitch Response (HTR) Assay

This is a generalized protocol and must be adapted and approved by the relevant institutional animal care and use committee (IACUC).

  • Animals: Male C57BL/6J mice, 8-12 weeks old, are commonly used for HTR studies.[10] House animals in a controlled environment with a 12:12 hour light:dark cycle and ad libitum access to food and water.

  • Drug Preparation: Prepare a stock solution of this compound in sterile 0.9% saline. Make serial dilutions to achieve the desired final concentrations for injection. The injection volume should be consistent across all animals (e.g., 10 mL/kg).

  • Experimental Groups: A minimum of a vehicle control group (saline) and 3-4 dose groups of 25B-NBOH are recommended. Based on the available literature for related compounds, a suggested dose range to investigate could be 0.1, 0.3, 1.0, and 3.0 mg/kg.

  • Procedure: a. Acclimate the mice to the testing room for at least 60 minutes before the experiment. b. Administer the assigned dose of 25B-NBOH or vehicle via intraperitoneal (i.p.) injection. c. Immediately place the mouse in an individual observation chamber. d. Record the number of head twitches for a set period, typically 30-60 minutes, starting immediately after injection. A head twitch is a rapid, rotational jerk of the head that is distinct from normal grooming or scratching behaviors.[10]

  • Data Analysis: Analyze the data using an appropriate statistical method, such as a one-way ANOVA followed by post-hoc tests to compare the dose groups to the vehicle control. The dose-response relationship for HTR is often biphasic (an inverted U-shape).[10]

Visualizations

Serotonin_5-HT2A_Receptor_Signaling_Pathway 25B-NBOH 25B-NBOH 5-HT2A_Receptor 5-HT2A_Receptor 25B-NBOH->5-HT2A_Receptor Binds and Activates Gq_Protein Gq_Protein 5-HT2A_Receptor->Gq_Protein Activates Phospholipase_C Phospholipase_C Gq_Protein->Phospholipase_C Activates PIP2 PIP2 Phospholipase_C->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Protein_Kinase_C Protein_Kinase_C DAG->Protein_Kinase_C Activates Ca_Release Ca++ Release IP3->Ca_Release Induces Cellular_Response Cellular_Response Protein_Kinase_C->Cellular_Response Ca_Release->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling pathway activated by 25B-NBOH.

In_Vivo_Dose_Finding_Workflow cluster_0 Phase 1: Pilot Study cluster_1 Phase 2: Dose-Response Study Start Start Literature_Review Literature Review for Starting Dose Range Start->Literature_Review Dose_Selection Select 3-4 Log-Spaced Doses (e.g., 0.1, 1, 10 mg/kg) Literature_Review->Dose_Selection Small_Cohort Administer to Small Cohort (n=2-3 per group) Dose_Selection->Small_Cohort Toxicity_Check Observe for Acute Toxicity Small_Cohort->Toxicity_Check Behavioral_Screen Initial Behavioral Screen Toxicity_Check->Behavioral_Screen No Severe Toxicity Stop_Reduce_Dose STOP & Re-evaluate Toxicity_Check->Stop_Reduce_Dose Severe Toxicity Refine_Dose_Range Refine Dose Range Based on Pilot Data Behavioral_Screen->Refine_Dose_Range Larger_Cohort Administer to Larger Cohort (n=8-10 per group) Refine_Dose_Range->Larger_Cohort Behavioral_Assay Conduct Specific Behavioral Assay (e.g., HTR, Locomotor Activity) Larger_Cohort->Behavioral_Assay Data_Analysis Statistical Analysis (e.g., ANOVA) Behavioral_Assay->Data_Analysis ED50_Determination Determine ED50/ Effective Dose Range Data_Analysis->ED50_Determination End End ED50_Determination->End

Caption: General workflow for an in vivo dose-finding study.

References

minimizing off-target effects of 25B-NBOH in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 25B-NBOH in cellular assays. The information is tailored for scientists and drug development professionals to help minimize off-target effects and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is 25B-NBOH and what is its primary mechanism of action in cellular assays?

25B-NBOH is a potent synthetic agonist of the serotonin 5-HT2A and 5-HT2C receptors.[1][2] Its primary mechanism of action involves binding to these receptors and initiating downstream signaling cascades. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger an increase in intracellular calcium levels and activation of protein kinase C (PKC), respectively. Additionally, 5-HT2A receptor activation can lead to the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling.

Q2: What are the known off-target effects of 25B-NBOH?

While 25B-NBOH is relatively selective for the 5-HT2A and 5-HT2C receptors, like many pharmacological tool compounds, it may interact with other receptors at higher concentrations. Closely related N-benzylphenethylamine (NBOMe) compounds have shown affinity for other serotonin receptor subtypes, as well as for dopamine, adrenergic, and histamine receptors.[3] There is also evidence that some NBOMe analogs can interact with the µ-opioid receptor at high concentrations. Therefore, it is crucial to use the lowest effective concentration of 25B-NBOH and to perform appropriate control experiments to confirm that the observed effects are mediated by the target receptor.

Q3: How can I minimize the off-target effects of 25B-NBOH in my experiments?

Minimizing off-target effects is critical for obtaining reliable data. Here are several strategies:

  • Dose-Response Analysis: Conduct a thorough dose-response curve to identify the lowest concentration of 25B-NBOH that produces a robust on-target effect.

  • Use of Selective Antagonists: To confirm that the observed cellular response is mediated by the 5-HT2A receptor, pre-incubate your cells with a selective 5-HT2A antagonist (e.g., ketanserin, M100907) before adding 25B-NBOH. A significant reduction or complete blockade of the 25B-NBOH-induced effect by the antagonist provides strong evidence for on-target activity.

  • Counter-Screening: If your experimental system allows, perform counter-screening in a cell line that does not express the 5-HT2A receptor but is otherwise identical to your test system. The absence of a response in the receptor-negative cells supports on-target specificity.

  • Utilize Biased Agonists (if applicable): If you are interested in a specific signaling pathway (e.g., Gq vs. β-arrestin), consider using a biased agonist that preferentially activates one pathway over the other. This can help to dissect the specific signaling events downstream of receptor activation.

  • Consult Screening Databases: For comprehensive off-target profiling, consider submitting 25B-NBOH to a broad screening panel, such as the NIMH Psychoactive Drug Screening Program (PDSP) or commercial services like Eurofins SafetyScreen.[4][5][6][7]

Q4: What are the potential cytotoxic effects of 25B-NBOH?

High concentrations of potent psychoactive compounds, including NBOMe and NBOH derivatives, can induce cytotoxicity. Studies on related compounds have shown a reduction in cell viability in various cell lines, including the human neuroblastoma cell line SH-SY5Y.[8] The toxic effects of the related compound 25B-NBOMe on SH-SY5Y cells were found to be significantly greater than those of methamphetamine.[8] It is therefore essential to assess the cytotoxicity of 25B-NBOH in your specific cell line at the concentrations you plan to use in your functional assays.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
High background signal in functional assays (e.g., calcium flux, β-arrestin recruitment). 1. Constitutive receptor activity.1. Consider using an inverse agonist to reduce basal signaling.
2. Assay artifacts (e.g., compound autofluorescence).2. Run a control with compound added to cells not expressing the receptor or to empty wells.
3. Cell stress or poor cell health.3. Ensure cells are healthy, not overgrown, and properly handled.
Inconsistent or non-reproducible results. 1. Compound instability or degradation.1. Prepare fresh stock solutions of 25B-NBOH and store them properly (protected from light and at the recommended temperature).
2. Variability in cell passage number or density.2. Use cells within a consistent passage number range and ensure uniform cell seeding.
3. Inconsistent incubation times.3. Standardize all incubation steps in your protocol.
Significant cell death observed at expected active concentrations. 1. Cytotoxicity of 25B-NBOH.1. Perform a cell viability assay (e.g., MTT, neutral red, or resazurin) to determine the cytotoxic concentration range of 25B-NBOH in your cell line.
2. Receptor-mediated apoptosis.2. To differentiate from non-specific cytotoxicity, test if a selective 5-HT2A antagonist can rescue the cells from 25B-NBOH-induced death.
3. Solvent toxicity.3. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line.
No response or a very weak response to 25B-NBOH. 1. Low receptor expression levels.1. Verify receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
2. Incorrect assay conditions.2. Optimize assay parameters such as incubation time, temperature, and buffer composition.
3. Compound inactivity.3. Verify the identity and purity of your 25B-NBOH sample.

Quantitative Data Summary

The following tables summarize key quantitative data for 25B-NBOH and related compounds. Note that values can vary depending on the specific assay conditions and cell line used.

Table 1: Receptor Binding Affinities (pKi)

Compound5-HT2A5-HT2CReference(s)
25B-NBOH8.39.4[1]

Table 2: Functional Potency (EC50) and Efficacy (Emax)

CompoundAssayCell LineEC50 (nM)Emax (% of 5-HT)Reference(s)
25H-NBOHβ-arrestin 2 RecruitmentHEK293--[9]
25H-NBOHminiGαq RecruitmentHEK293--[9]
25B-NBOMe5-HT2A activation-40-[3]

Table 3: Cytotoxicity Data

CompoundCell LineAssayValueReference(s)
25C-NBOMeSH-SY5YCell ViabilityPotent reduction in viability[8]
25B-NBOMeSH-SY5YCell Viability>50x more potent than methamphetamine[8]

Note: Specific CC50 or LD50 values for 25B-NBOH are not widely published. It is highly recommended to perform cytotoxicity testing in the cell line of interest.

Experimental Protocols

β-Arrestin Recruitment Assay

This protocol is a general guideline for a chemiluminescence-based β-arrestin recruitment assay.

Materials:

  • HEK293 cells stably co-expressing 5-HT2A receptor and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin from Eurofins DiscoverX).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 25B-NBOH stock solution (e.g., 10 mM in DMSO).

  • 5-HT2A antagonist (e.g., ketanserin) for control experiments.

  • Chemiluminescent substrate.

  • White, opaque 96-well or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in fresh culture medium.

    • Plate cells in a white, opaque microplate at a pre-determined optimal density.

    • Incubate overnight at 37°C in a CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of 25B-NBOH in assay buffer.

    • For antagonist controls, prepare a solution of the antagonist at a concentration sufficient to inhibit the 25B-NBOH response.

  • Assay:

    • Carefully remove the culture medium from the cell plate.

    • For antagonist controls, add the antagonist solution to the appropriate wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

    • Add the 25B-NBOH dilutions to the wells.

    • Incubate the plate at 37°C for the optimized time (typically 60-90 minutes).

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Prepare and add the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log of the 25B-NBOH concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

miniGαq Recruitment Assay

This protocol provides a general framework for a miniGαq recruitment assay, often using a technology like BRET or NanoBiT.

Materials:

  • HEK293 cells co-expressing the 5-HT2A receptor and a miniGαq reporter system.

  • Cell culture and assay buffers as described for the β-arrestin assay.

  • 25B-NBOH stock solution.

  • Appropriate substrate for the reporter system (e.g., coelenterazine h for BRET).

  • White, opaque 96-well or 384-well microplates.

  • Plate reader capable of detecting the specific signal (e.g., BRET).

Procedure:

  • Cell Plating: Follow the same procedure as for the β-arrestin assay.

  • Compound Preparation: Prepare serial dilutions of 25B-NBOH in assay buffer.

  • Assay:

    • Remove the culture medium.

    • Add the assay buffer containing the reporter substrate to the wells and incubate as required by the specific assay kit.

    • Add the 25B-NBOH dilutions to the wells.

  • Detection:

    • Read the signal (e.g., BRET ratio) at multiple time points or after a fixed incubation period (e.g., 5-30 minutes) at 37°C.

  • Data Analysis:

    • Plot the change in signal against the log of the 25B-NBOH concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Intracellular Calcium Mobilization Assay

This is a general protocol for a fluorescence-based intracellular calcium mobilization assay.

Materials:

  • HEK293 cells stably expressing the 5-HT2A receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 25B-NBOH stock solution.

  • Pluronic F-127 (for aiding dye loading).

  • Probenecid (to prevent dye leakage).

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating: Plate cells in black-walled, clear-bottom microplates and grow to confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127, and probenecid in assay buffer.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C, protected from light.

    • Wash the cells with assay buffer containing probenecid to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to take kinetic readings of fluorescence intensity.

    • Establish a baseline fluorescence reading for a short period.

    • Use the instrument's injector to add the 25B-NBOH dilutions to the wells.

    • Continue to record the fluorescence intensity for several minutes to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Plot the change in fluorescence against the log of the 25B-NBOH concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 25B-NBOH 25B-NBOH 5-HT2A_Receptor 5-HT2A_Receptor 25B-NBOH->5-HT2A_Receptor Binds Gq_Protein Gq_Protein 5-HT2A_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Co-activates Cellular_Response Cellular_Response PKC->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT2A Receptor Gq Signaling Pathway Activated by 25B-NBOH.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 25B-NBOH 25B-NBOH 5-HT2A_Receptor 5-HT2A_Receptor 25B-NBOH->5-HT2A_Receptor Binds GRK GPCR Kinase 5-HT2A_Receptor->GRK Activates P P GRK->5-HT2A_Receptor Phosphorylates Beta_Arrestin β-Arrestin Beta_Arrestin->5-HT2A_Receptor Binds to phosphorylated receptor Internalization Internalization Beta_Arrestin->Internalization Signaling G-protein independent signaling Beta_Arrestin->Signaling

Caption: 5-HT2A Receptor β-Arrestin Recruitment Pathway.

Troubleshooting_Workflow Start Experiment Shows Off-Target Effect Check_Concentration Is the lowest effective concentration being used? Start->Check_Concentration Perform_Dose_Response Perform thorough dose-response analysis Check_Concentration->Perform_Dose_Response No Use_Antagonist Is the effect blocked by a selective 5-HT2A antagonist? Check_Concentration->Use_Antagonist Yes Perform_Dose_Response->Check_Concentration Confirm_On_Target Effect is likely on-target Use_Antagonist->Confirm_On_Target Yes Investigate_Off_Target Effect is likely off-target Use_Antagonist->Investigate_Off_Target No Counter_Screen Perform counter-screening in receptor-negative cells Investigate_Off_Target->Counter_Screen Consult_Databases Consult screening databases (e.g., PDSP) or perform a broad panel screen Counter_Screen->Consult_Databases

Caption: Logical Workflow for Troubleshooting Off-Target Effects.

References

Technical Support Center: Analytical Detection of 25B-NBOH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 25B-NBOH hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging?

A1: this compound is a potent synthetic hallucinogen.[1][2] Its analytical detection can be challenging due to its thermolabile nature, meaning it is susceptible to degradation at high temperatures, which are often used in certain analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] This degradation can lead to misidentification and inaccurate quantification. Furthermore, it is often found in very low concentrations in seized materials and biological samples, requiring highly sensitive detection methods.[6][7][8]

Q2: Which analytical techniques are recommended for the identification of this compound?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of 25B-NBOH.[6][7][9] This technique avoids the high temperatures that cause thermal degradation, offering higher sensitivity and specificity. While GC-MS can be used, it requires a derivatization step to prevent the breakdown of the molecule.[3][4] Other spectroscopic techniques like Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for unambiguous structural confirmation.[5][9]

Q3: What are the common degradation products of 25B-NBOH during analysis?

A3: During GC-MS analysis without derivatization, 25B-NBOH thermally degrades primarily into 2C-B (2,5-dimethoxy-4-bromophenethylamine).[1][3][10] The solvent used for sample preparation can also lead to the formation of other minor degradation products.[4] This degradation is a major source of misidentification.

Troubleshooting Guide

Issue 1: Peak corresponding to 2C-B detected in GC-MS analysis when 25B-NBOH is expected.
  • Cause: This is a classic sign of thermal degradation of 25B-NBOH in the hot GC injector.[5][10]

  • Solution:

    • Derivatization: The most effective solution is to derivatize the sample before GC-MS analysis. This process modifies the thermolabile functional groups, making the molecule more stable for analysis.[4]

    • Use a Milder Analytical Technique: Switch to LC-MS/MS, which does not use high temperatures for sample introduction and is thus not prone to thermal degradation.[1][9]

    • Lowering Injector Temperature (Not Recommended as a standalone solution): While some studies have experimented with lowering the GC injector temperature, this has shown limited success in preventing degradation and may compromise chromatographic performance.[4][10]

Issue 2: Poor sensitivity or no detectable peak for 25B-NBOH in biological samples (blood, urine, plasma).
  • Cause: Concentrations of 25B-NBOH in biological matrices are often extremely low.[6][8] The sample preparation method may not be efficient enough to extract and concentrate the analyte.

  • Solution:

    • Optimize Sample Preparation: Employ a robust extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to effectively isolate and concentrate 25B-NBOH from the matrix.[1][9]

    • Use a Highly Sensitive Instrument: Utilize a high-resolution mass spectrometer (e.g., QTOF-MS) or a triple quadrupole mass spectrometer (QqQ-MS) for detection, as these instruments offer the required sensitivity for low-level detection.[1]

    • Method Validation: Ensure the analytical method is validated for the specific biological matrix, with established limits of detection (LOD) and quantification (LOQ).[6][7]

Issue 3: Inconsistent quantitative results in LC-MS/MS analysis.
  • Cause: Matrix effects, such as ion suppression or enhancement, are a common issue in LC-MS/MS analysis of complex samples.[6] This occurs when co-eluting matrix components interfere with the ionization of the target analyte. Analyte stability in the prepared sample can also be a factor.[11]

  • Solution:

    • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., 25B-NBOH-d3) to compensate for matrix effects and variations in sample preparation and instrument response.

    • Improve Chromatographic Separation: Optimize the liquid chromatography method to separate 25B-NBOH from interfering matrix components.

    • Evaluate Matrix Effects: Perform experiments to assess the degree of ion suppression or enhancement in the method and adjust the sample preparation procedure if necessary.

    • Assess Analyte Stability: Conduct stability studies of 25B-NBOH in the final extract under the storage conditions used.[11]

Data Presentation

Table 1: Published Limits of Quantification (LOQ) for NBOH-related compounds using LC-MS/MS

CompoundMatrixLOQ (ng/mL)Reference
25B-NBOMeWhole Blood, Plasma, Urine0.01 - 0.02[6][7][8]
25C-NBOMeWhole Blood, Plasma, Urine0.01 - 0.02[6][7][8]
25I-NBOMeWhole Blood, Plasma, Urine0.01 - 0.02[6][7][8]

Note: Data for 25B-NBOH is limited, but the structurally similar NBOMe compounds provide an indication of the expected sensitivity.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of 25B-NBOH from Blotter Paper
  • Cut the blotter paper into small pieces and place them in a glass vial.

  • Add 1 mL of methanol to the vial.[5]

  • Vortex the vial for 20 minutes.

  • Centrifuge the vial to pellet the paper debris.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

Protocol 2: Derivatization of 25B-NBOH for GC-MS Analysis

This is a general guideline; specific derivatizing agents and conditions should be optimized.

  • Evaporate the sample extract containing 25B-NBOH to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a suitable derivatizing agent (e.g., BSTFA with 1% TMCS, or MSTFA).

  • Add 50 µL of a solvent such as acetonitrile or ethyl acetate.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Visualizations

Diagram 1: Troubleshooting Workflow for 25B-NBOH Detection

Troubleshooting_Workflow Troubleshooting Workflow for 25B-NBOH Detection start Start Analysis gc_ms GC-MS Analysis start->gc_ms lc_ms LC-MS/MS Analysis start->lc_ms peak_issue Unexpected Peak (e.g., 2C-B)? gc_ms->peak_issue sensitivity_issue Poor/No Signal? lc_ms->sensitivity_issue peak_issue->sensitivity_issue No degradation Likely Thermal Degradation peak_issue->degradation Yes quant_issue Inconsistent Results? sensitivity_issue->quant_issue No optimize_prep Optimize Sample Prep (LLE/SPE) sensitivity_issue->optimize_prep Yes check_instrument Check Instrument Sensitivity sensitivity_issue->check_instrument Yes use_is Use Internal Standard quant_issue->use_is Yes optimize_chrom Optimize Chromatography quant_issue->optimize_chrom Yes end Successful Detection quant_issue->end No derivatize Derivatize Sample degradation->derivatize use_lcms Switch to LC-MS/MS degradation->use_lcms derivatize->gc_ms optimize_prep->lc_ms check_instrument->lc_ms use_is->lc_ms optimize_chrom->lc_ms Technique_Selection Analytical Technique Selection for 25B-NBOH start Goal of Analysis quant Quantitative Analysis? start->quant qual Qualitative Identification? start->qual lc_ms LC-MS/MS Recommended quant->lc_ms Yes gc_ms_deriv GC-MS with Derivatization quant->gc_ms_deriv Alternative qual->lc_ms Yes qual->gc_ms_deriv Yes gc_ms_no_deriv GC-MS (No Derivatization) High risk of misidentification qual->gc_ms_no_deriv Not Recommended ftir_nmr ATR-FTIR / NMR For structural confirmation qual->ftir_nmr Confirmatory

References

addressing solubility issues of 25B-NBOH hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25B-NBOH hydrochloride, focusing on addressing solubility issues in aqueous solutions.

Troubleshooting Guides

Issue: Precipitate forms when preparing an aqueous solution of this compound.

Initial Assessment:

  • Visual Inspection: Observe the precipitate. Is it crystalline or amorphous? Does it settle quickly or remain suspended?

  • Solvent Quality: Ensure you are using high-purity, deionized, and sterile water or buffer to avoid impurities that could affect solubility.

  • Temperature: Note the temperature of your solvent. Solubility can be temperature-dependent.

Troubleshooting Steps:

  • Sonication: Place the solution in an ultrasonic bath for 15-30 minutes. This can help break down agglomerates and increase the dissolution rate.

  • Gentle Heating: Warm the solution to 30-40°C. Do not boil, as this may degrade the compound. Always check the compound's stability at elevated temperatures if this information is available.

  • pH Adjustment: this compound is the salt of a weak base. Adjusting the pH slightly may improve solubility. However, be aware that significant changes in pH can convert the hydrochloride salt to its freebase form, altering its properties.

  • Co-solvent System: If the above steps fail, it is likely that this compound has low intrinsic solubility in your aqueous system. Proceed to the co-solvent protocol below.

Frequently Asked Questions (FAQs)

1. What is the expected solubility of this compound in aqueous solutions?

Direct quantitative solubility data for this compound in purely aqueous solutions is limited in publicly available literature. However, based on its chemical structure as a phenethylamine derivative and data from structurally similar NBOH compounds, it is expected to have low solubility in water and neutral aqueous buffers. For instance, the related compound 25C-NBOH hydrochloride has a reported solubility of only 0.09 mg/mL in a PBS buffer (pH 7.2).[1] Therefore, researchers should anticipate challenges when preparing purely aqueous solutions at higher concentrations.

2. Which solvents are recommended for preparing stock solutions of this compound?

For creating concentrated stock solutions, organic solvents are recommended. Based on data for analogous compounds like 25I-NBOH hydrochloride, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are effective.[1] A common practice is to prepare a high-concentration stock solution in one of these organic solvents and then dilute it into the aqueous experimental medium.

3. How can I improve the solubility of this compound in my aqueous experimental buffer?

The most common and effective method is the use of a co-solvent system. This involves first dissolving the compound in a water-miscible organic solvent (like DMSO or ethanol) and then diluting this stock solution into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent in your experimental medium is low enough to not affect the biological system you are studying.

4. Will adjusting the pH of my aqueous solution improve the solubility of this compound?

As an amine hydrochloride salt, the pH of the solution can influence its solubility.[2] Making the solution more acidic is unlikely to significantly increase solubility as the compound is already in its protonated, salt form. Increasing the pH towards a basic range will convert the hydrochloride salt to the free amine. While the free amine may have different solubility characteristics, this conversion will also change the chemical nature of the compound in your experiment, which may not be desirable. If pH adjustment is attempted, it should be done cautiously and with careful monitoring.

5. Is it advisable to heat the aqueous solution to dissolve this compound?

Gentle heating can be a useful technique to increase the rate of dissolution. However, the thermal stability of this compound should be considered. Prolonged exposure to high temperatures could lead to degradation. If you choose to heat the solution, do so gently (e.g., in a 37°C water bath) and for the shortest time necessary.

Data Presentation

Table 1: Solubility of Structurally Similar NBOH Compounds in Various Solvents

CompoundSolventSolubility
25C-NBOH hydrochlorideDMF10 mg/mL
DMSO3 mg/mL
Ethanol5 mg/mL
DMF:PBS (pH 7.2) (1:10)0.09 mg/mL
25I-NBOH hydrochlorideEthanol~20 mg/mL
DMSO~30 mg/mL
DMF~30 mg/mL
DMF:PBS (pH 7.2) (1:10)~0.5 mg/mL

Data for 25C-NBOH and 25I-NBOH are provided as a reference to guide solvent selection for this compound.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube for 1-2 minutes. If necessary, briefly sonicate the solution to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Systematic Approach to Determine Optimal Co-solvent Concentration
  • Prepare Stock Solution: Make a 10 mg/mL stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Serial Dilutions: Prepare a series of dilutions of your stock solution in your target aqueous buffer (e.g., PBS, TRIS). Aim for final DMSO concentrations of 5%, 2%, 1%, 0.5%, and 0.1%.

  • Observation: For each dilution, vortex thoroughly and observe for any precipitation immediately and after a set period (e.g., 1 hour, 24 hours) at your experimental temperature.

  • Determine Working Concentration: The highest concentration of this compound that remains in solution at an acceptable final DMSO concentration for your assay is your optimal working concentration.

Visualizations

experimental_workflow Experimental Workflow for Solubility Testing start Start: 25B-NBOH HCl Powder weigh Weigh Compound start->weigh add_solvent Add Aqueous Buffer weigh->add_solvent observe Observe for Dissolution add_solvent->observe soluble Soluble: Proceed with Experiment observe->soluble Yes insoluble Insoluble/Precipitate observe->insoluble No troubleshoot Troubleshooting Options insoluble->troubleshoot sonicate Sonication troubleshoot->sonicate Try First heat Gentle Heating troubleshoot->heat Try Second cosolvent Use Co-solvent Protocol troubleshoot->cosolvent If Still Insoluble

Caption: Workflow for testing the solubility of this compound.

cosolvent_method Co-solvent Method for Aqueous Solution Preparation compound 25B-NBOH HCl Powder stock_solution High Concentration Stock Solution compound->stock_solution organic_solvent High-Purity Organic Solvent (e.g., DMSO, Ethanol) organic_solvent->stock_solution final_solution Final Working Solution (Low % Organic Solvent) stock_solution->final_solution Dilute aqueous_buffer Aqueous Experimental Buffer aqueous_buffer->final_solution

Caption: Diagram of the co-solvent method for preparing aqueous solutions.

References

preventing degradation of 25B-NBOH hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 25B-NBOH hydrochloride to prevent its degradation.

Troubleshooting Guide

Users may encounter issues related to the degradation of this compound. This guide provides solutions to common problems.

IssuePotential CauseRecommended Solution
Reduced Potency or Altered Experimental Results Degradation of this compound due to improper storage conditions (e.g., elevated temperature, exposure to light or humidity).Verify storage conditions. The compound should be stored at -20°C.[1] Ensure the container is tightly sealed and protected from light. Consider re-testing the purity of the compound using HPLC.
Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) The presence of degradation products. Potential degradation pathways include oxidation, hydroxylation, and O-dealkylation.Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products. Compare the fragmentation pattern with known metabolites or predicted degradation products. Implement recommended storage and handling procedures to minimize further degradation.
Discoloration of the Solid Compound (e.g., yellowing) Oxidation of the phenethylamine moiety. The hydrochloride salt form offers some protection against oxidation, but prolonged exposure to air can still lead to degradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. Ensure the container is sealed tightly after each use.
Inconsistent Results in Bioassays Partial degradation of the compound leading to a mixture of active and inactive or less active components.Use a freshly opened vial or a sample that has been consistently stored at -20°C for sensitive experiments. Regularly check the purity of stock solutions.
Complete or Significant Loss of Compound During GC-MS Analysis Thermal degradation. NBOH compounds are known to be thermolabile and can degrade to their corresponding 2C-B compound under the high temperatures of a GC inlet.[2][3]Avoid using Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. Use a less harsh analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored at -20°C for long-term stability.[1] When stored under these conditions, it is reported to be stable for at least three years.[1]

Q2: How should I handle this compound during experiments to minimize degradation?

A2: To minimize degradation, it is recommended to:

  • Allow the container to warm to room temperature before opening to prevent condensation.

  • Weigh the compound quickly and reseal the container tightly.

  • Prepare solutions fresh for each experiment if possible.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation studies are limited, potential degradation pathways, analogous to metabolic processes, include O-dealkylation, hydroxylation, and oxidation. Under thermal stress, such as in GC-MS, it is known to degrade to 2C-B.

Q4: Can I store solutions of this compound? If so, under what conditions?

A4: Yes, solutions can be stored, but with precautions. For short-term storage (days to weeks), refrigerated temperatures (2-8°C) may be adequate, but for longer-term storage, freezing at -20°C or -80°C is recommended. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents if solubility allows. Solutions should be stored in tightly sealed containers and protected from light.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector or by Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from potential impurities and degradation products.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase at a similar concentration to the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at a wavelength determined by a UV scan of the standard (e.g., 280 nm).

    • Column Temperature: 25°C.

  • Analysis: Inject the standard solutions and the sample solution.

  • Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all detected peaks.

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare several accurately weighed samples of this compound.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve the sample in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 60°C for 48 hours.

    • Photodegradation: Expose the solid sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: After the exposure period, dissolve the samples in a suitable solvent and analyze by HPLC or LC-MS as described in Protocol 1 to determine the percentage of degradation and identify major degradation products.

  • Control: A sample stored under recommended conditions (-20°C, protected from light) should be analyzed concurrently as a control.

Visualizations

25B-NBOH_hydrochloride This compound Degradation_Products Degradation Products (e.g., 2C-B, oxidized and hydroxylated species) 25B-NBOH_hydrochloride->Degradation_Products Degradation Heat Heat Heat->Degradation_Products Light Light (UV/Vis) Light->Degradation_Products Oxygen Oxygen (Air) Oxygen->Degradation_Products Humidity Humidity Humidity->Degradation_Products

Caption: Factors leading to the degradation of this compound.

start Start: Experimental Issue (e.g., low potency) check_storage Check Storage Conditions (-20°C, dark, dry) start->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Action: Correct Storage & Re-evaluate storage_ok->correct_storage No check_purity Assess Purity (e.g., HPLC, LC-MS) storage_ok->check_purity Yes purity_ok Purity ≥98%? check_purity->purity_ok new_sample Action: Obtain New Sample or Purify purity_ok->new_sample No check_analytical_method Review Analytical Method purity_ok->check_analytical_method Yes is_gcms Using GC-MS? check_analytical_method->is_gcms use_lcms Action: Use LC-MS or HPLC is_gcms->use_lcms Yes other_issue Investigate Other Experimental Variables is_gcms->other_issue No

Caption: Troubleshooting workflow for experimental issues with 25B-NBOH HCl.

cluster_storage Storage cluster_handling Handling cluster_analysis Analysis Store_at_minus_20 Store at -20°C Warm_to_RT Warm to Room Temp before opening Protect_from_Light Protect from Light Keep_Dry Keep Dry Minimize_Exposure Minimize Air Exposure Warm_to_RT->Minimize_Exposure Prepare_Fresh Prepare Solutions Fresh Minimize_Exposure->Prepare_Fresh Use_LCMS_HPLC Use LC-MS or HPLC Avoid_GCMS Avoid GC-MS

Caption: Best practices for preventing this compound degradation.

References

Technical Support Center: Analysis of 25B-NBOH Metabolites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the mass spectrometry-based analysis of 25B-NBOH and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue 1: Poor or No Detection of the Parent 25B-NBOH Compound

  • Question: I am analyzing a sample expected to contain 25B-NBOH, but I'm seeing a very weak signal or no signal at all for the parent compound. What could be the cause?

  • Answer:

    • Thermal Instability: 25B-NBOH, like other NBOH compounds, can be thermally labile. If you are using Gas Chromatography-Mass Spectrometry (GC-MS), the high temperatures of the injection port can cause the molecule to break down, often leading to the misidentification of its corresponding 2C analog.[1][2] It is highly recommended to use Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of NBOH compounds to avoid thermal degradation.[3][4][5]

    • Extensive Metabolism: In biological samples, 25B-NBOH may be extensively metabolized, leaving only a small fraction of the parent compound.[6][7] It is crucial to also screen for its major metabolites to confirm exposure.

    • Improper Sample Preparation: Ensure that your sample extraction method is optimized for phenethylamines. A simple protein precipitation with a solvent like acetonitrile can be effective for initial screening in biological matrices.[8]

Issue 2: Unexpected Peaks in the Mass Spectrum

  • Question: I am observing several unexpected peaks in my mass spectrum. How can I identify if these are metabolites of 25B-NBOH?

  • Answer:

    • Consult Known Metabolic Pathways: The primary metabolic transformations for 25B-NBOH include hydroxylation, O-demethylation, dehydrogenation, and N-dehydroxybenzylation, as well as combinations of these reactions and glucuronidation.[6][7] Compare the m/z values of your unknown peaks with the expected masses of these metabolites (see table below).

    • Characteristic Fragmentation: 25B-NBOH and its related compounds exhibit a characteristic fragmentation pattern, often involving the loss of the hydroxybenzyl group (C₇H₇O⁺, m/z 107.0491).[6] Look for this neutral loss in the MS/MS spectra of your unknown peaks. The presence of bromine in 25B-NBOH results in a distinct isotopic pattern in the mass spectrum, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] This isotopic signature should be present in the parent compound and any bromine-containing metabolites.

    • High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.[8][10] This will allow you to determine the elemental composition of the unknown peaks and compare it with potential metabolite structures.

Issue 3: Difficulty in Differentiating Isomeric Metabolites

  • Question: My data suggests the presence of hydroxylated metabolites, but how can I distinguish between different positional isomers?

  • Answer:

    • Chromatographic Separation: Effective chromatographic separation is key. Developing a robust LC method with a suitable gradient elution can help separate isomeric metabolites. The retention time will be a critical piece of evidence for differentiation. For instance, in one study, the metabolites of 25B-NBOH eluted between 4.36 and 5.70 minutes, while the parent drug eluted at 6.04 minutes.[6]

    • Reference Standards: Whenever possible, confirm the identity of metabolites by comparing their retention times and MS/MS spectra with certified reference standards.

    • Tandem Mass Spectrometry (MS/MS): While MS/MS spectra of isomers can be similar, subtle differences in fragment ion ratios may provide clues for differentiation.

Frequently Asked Questions (FAQs)

What are the major expected metabolites of 25B-NBOH?

Based on in vitro studies with human liver microsomes, the major metabolites of 25B-NBOH are monohydroxylated and dehydrogenated metabolites. Specifically, two monohydroxylated metabolites (B2-1 and B2-2) and one dehydrogenated metabolite (B6) have been identified as appropriate biomarkers.[6][7]

What are the primary biotransformation pathways for 25B-NBOH?

The main metabolic pathways for 25B-NBOH include:

  • O-demethylation

  • Hydroxylation

  • Dehydrogenation

  • N-dehydroxybenzylation

  • Oxidation

  • Glucuronidation (Phase II metabolism)[6][7]

What is the expected m/z value for protonated 25B-NBOH?

The exact mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of 25B-NBOH (C₁₇H₂₁BrNO₃) is 366.0699.[6]

What are the characteristic fragment ions of 25B-NBOH in MS/MS?

A key fragmentation pathway for 25B-NBOH is the loss of the hydroxybenzyl group (C₇H₇O⁺, m/z 107.0491), resulting in a fragment ion at m/z 260.0281 (C₁₀H₁₅BrNO₂⁺).[6]

Quantitative Data Summary

The following table summarizes the major in vitro metabolites of 25B-NBOH identified in human liver microsomes and their relative peak area ratios.[6][7]

Metabolite IDProposed BiotransformationRelative Peak Area (%)
B2-1Monohydroxylation56.61
B6Dehydrogenation17.78
B2-2Monohydroxylation17.43

Experimental Protocols

Sample Preparation: Protein Precipitation for Biological Matrices

This protocol is a general guideline for the extraction of 25B-NBOH and its metabolites from biological samples like blood or urine for screening purposes.[8]

  • To 200 µL of the biological sample (e.g., blood, urine) in a microcentrifuge tube, add 400 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This is a representative LC-MS method for the analysis of 25B-NBOH and its metabolites, based on methodologies used for related compounds.[6][11]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, Q-TOF).

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute compounds of varying polarities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Scan Mode: Full scan for screening, followed by data-dependent MS/MS for fragmentation analysis.

  • Mass Range: m/z 100-500.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for 25B-NBOH Metabolite Identification start Start: Unexpected MS Data check_parent Is the parent compound (m/z 366.0699) detected? start->check_parent check_thermal Using GC-MS? check_parent->check_thermal No analyze_unknowns Analyze unknown peaks check_parent->analyze_unknowns Yes no_parent No yes_parent Yes use_lcms Switch to LC-MS to avoid thermal degradation. check_thermal->use_lcms Yes check_metabolism Consider extensive metabolism. Screen for expected metabolites. check_thermal->check_metabolism No use_lcms->analyze_unknowns check_metabolism->analyze_unknowns check_mass Compare m/z with known metabolite masses. analyze_unknowns->check_mass check_fragments Look for characteristic fragments (e.g., loss of m/z 107.0491) and Br isotopic pattern. check_mass->check_fragments use_hrms Use high-resolution MS for elemental composition. check_fragments->use_hrms identify_metabolite Putative Metabolite Identification use_hrms->identify_metabolite

Caption: Troubleshooting workflow for mass spectrometry data of 25B-NBOH.

metabolic_pathway Proposed Metabolic Pathway of 25B-NBOH cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 25B-NBOH (m/z 366.0699) hydroxylation Monohydroxylated Metabolites (B2-1, B2-2) (m/z 382.0648) parent->hydroxylation Hydroxylation dehydrogenation Dehydrogenated Metabolite (B6) (m/z 364.0543) parent->dehydrogenation Dehydrogenation demethylation O-Demethylated Metabolite (m/z 352.0543) parent->demethylation O-demethylation dealkylation N-dehydroxybenzylated Metabolite (m/z 260.0281) parent->dealkylation N-dehydroxybenzylation glucuronidation Glucuronide Conjugates hydroxylation->glucuronidation Glucuronidation demethylation->glucuronidation Glucuronidation

Caption: Proposed metabolic pathways for 25B-NBOH.

References

Validation & Comparative

Head-Twitch Response in Mice: A Comparative Analysis of 25B-NBOH and LSD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the head-twitch response (HTR) induced by 25B-NBOH and lysergic acid diethylamide (LSD) in mice. The HTR is a rapid, rotational head movement in rodents that serves as a reliable behavioral proxy for 5-HT2A receptor activation, a key mechanism underlying the effects of serotonergic hallucinogens.[1][2][3] Understanding the quantitative and mechanistic differences between these compounds in inducing HTR is crucial for preclinical drug development and neuropharmacological research.

Quantitative Comparison of Head-Twitch Response

The following table summarizes the key quantitative parameters of the head-twitch response induced by 25B-NBOH and LSD in mice, based on available preclinical data. It is important to note that while direct comparative studies are limited, data from separate studies provide a basis for assessing their relative potencies and efficacies. For 25B-NBOH, data from the closely related and well-studied compound 25CN-NBOH is included as a reference, as it is also a potent and selective 5-HT2A receptor agonist.[4][5]

Parameter25B-NBOH / 25CN-NBOHLSDSource
ED₅₀ (Effective Dose, 50%) ~1.5 mg/kg (i.p.) for 25CN-NBOH52.9 µg/kg (i.p.)[1][4][5]
Maximal Response (Eₘₐₓ) Highest efficacy at 1.5 mg/kg (i.p.) for 25CN-NBOH, producing a significant number of head twitches.83.8 ± 5.9 head twitches in a 30-minute session at 200 µg/kg (i.p.).[1][4]
Dose-Response Curve Inverted U-shapeInverted U-shape[1][2][4]

Note: The potency of LSD in inducing the head-twitch response is significantly higher than that of the NBOH compounds, as indicated by its much lower ED₅₀ value. Both compounds exhibit a characteristic inverted U-shaped dose-response curve, where the number of head-twitches decreases at higher doses.[1][2][4]

Experimental Protocols for Head-Twitch Response Assay

The head-twitch response is a quantifiable behavior that can be measured using several established protocols. The choice of method often depends on the desired level of detail, throughput, and available resources.

1. Manual Visual Scoring:

  • Procedure: Mice are individually housed in transparent observation chambers after administration of the test compound or vehicle. Trained observers manually count the number of head twitches over a defined period, typically 30-60 minutes.[6]

  • Advantages: Simple, low cost, and does not require specialized equipment.

  • Disadvantages: Labor-intensive, prone to observer bias, and may have lower temporal resolution.[6]

2. Magnetometer-Based Detection:

  • Procedure: A small magnet is surgically implanted on the skull of the mouse.[1] The mouse is then placed in an arena surrounded by a magnetometer coil. The rapid head movements characteristic of the HTR induce a detectable change in the magnetic field, which is recorded and analyzed.[1]

  • Advantages: High-throughput, objective, and provides detailed information on the dynamics of the head movement.[1]

  • Disadvantages: Requires surgery and specialized equipment.

3. Automated Video Analysis:

  • Procedure: High-speed cameras record the behavior of the mice in their observation chambers.[6][7] Specialized software, often utilizing machine learning algorithms, is then used to automatically detect and quantify head-twitch events from the video recordings.[8][9]

  • Advantages: Non-invasive, high-throughput, objective, and allows for detailed behavioral analysis beyond just HTR.[6][8]

  • Disadvantages: Requires high-quality video recording equipment and sophisticated analysis software.

Below is a generalized experimental workflow for a head-twitch response assay.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization habituation Habituation to Test Environment acclimatization->habituation drug_admin Drug Administration (25B-NBOH, LSD, or Vehicle) habituation->drug_admin placement Placement in Observation Chamber drug_admin->placement recording Behavioral Recording (Manual, Magnetometer, or Video) placement->recording data_analysis Data Analysis (HTR Count, Dose-Response) recording->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Fig. 1: Experimental Workflow for Head-Twitch Response Assay.

Signaling Pathways

The head-twitch response induced by both 25B-NBOH and LSD is primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR).[2][3][10] Upon agonist binding, the 5-HT2A receptor predominantly couples to the Gq/11 signaling pathway.[10]

The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).[10] This cascade of intracellular events ultimately leads to the neuronal excitation and behavioral manifestation of the head-twitch response.

While the Gq/11 pathway is considered the canonical signaling route for 5-HT2A receptor-mediated HTR, recent research suggests the involvement of other signaling pathways, including β-arrestin recruitment, which may contribute to the nuanced pharmacological profiles of different 5-HT2A agonists.[11]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling agonist 25B-NBOH / LSD receptor 5-HT2A Receptor agonist->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc neuronal_excitation Neuronal Excitation ca_release->neuronal_excitation pkc->neuronal_excitation htr Head-Twitch Response neuronal_excitation->htr

Fig. 2: 5-HT2A Receptor Signaling Pathway in Head-Twitch Response.

References

Validating 25B-NBOH Hydrochloride's 5-HT2A Receptor Agonism: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 25B-NBOH hydrochloride's performance as a 5-HT2A receptor agonist against other well-known alternatives, supported by experimental data from in vitro studies. The following sections detail the compound's binding affinity and functional potency, outline the experimental protocols used for these measurements, and visualize the key signaling pathways and experimental workflows.

Comparative Analysis of 5-HT2A Receptor Agonists

The following tables summarize the in vitro pharmacological profile of 25B-NBOH and comparator compounds at the human 5-HT2A receptor. These data are compiled from various studies employing different experimental setups, which can influence the absolute values. Therefore, comparisons should be made with consideration of the specific assay conditions.

Table 1: 5-HT2A Receptor Binding Affinities (Ki, nM)

Compound[³H]ketanserin[¹²⁵I]DOINotes
25B-NBOH Data Not AvailableData Not AvailableWhile specific Ki values for 25B-NBOH are not readily available in the provided search results, related NBOH compounds show high affinity.
25I-NBOH--High affinity reported, though specific values vary.[1]
25CN-NBOH-~1 nM (KD)Exhibits high affinity and selectivity for the 5-HT2A receptor.[2]
LSD--A well-established high-affinity ligand.[1]
Serotonin (5-HT)--Endogenous ligand with moderate to high affinity.[1]
DOM--Lower affinity compared to NBOH compounds and LSD.[1]

Table 2: 5-HT2A Receptor Functional Potency (EC50, nM) and Efficacy (Emax, %)

CompoundCalcium Mobilization Assayβ-Arrestin 2 Recruitment AssayInositol Phosphate (IP-1) Accumulation Assay
25B-NBOH Potency and efficacy are comparable to other NBOMes, though specific values for the hydrochloride salt are not detailed. Omission of the 5-methoxy group from 25B-NBOMe resulted in reduced affinity but comparable potency and efficacy in a Ca2+/Fluo-4 assay.[3][4]Data Not AvailableData Not Available
25H-NBOMe490 nM11.4 nM (Emax: 164% vs LSD)40 nM
24H-NBOMe-3.88 nM4.0 nM
25I-NBOH--Subnanomolar to low nanomolar potency, similar to LSD.[1]
25CN-NBOH-EC50: 2.8 nM (Emax: 150% vs LSD)-
LSD-Reference Agonist (Emax: 100%)Potency similar to 5-HT.[1]
Serotonin (5-HT)EC50: 1.40 x 10⁻⁸ MReference Agonist (Emax: 100%)Lower potency than many synthetic agonists.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.

Radioligand Binding Assay

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[6]

  • Assay Buffer: Typically, a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: A constant concentration of a radiolabeled antagonist (e.g., [³H]ketanserin) is incubated with the receptor-containing membranes and varying concentrations of the test compound (e.g., this compound).

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester.[7] The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a downstream event of Gq protein coupling.

Protocol:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells) are seeded into 96-well plates.[8]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Varying concentrations of the agonist (e.g., this compound) are added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: The concentration-response curves are generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are calculated.

β-Arrestin 2 Recruitment Assay

This assay measures the recruitment of the scaffolding protein β-arrestin 2 to the activated 5-HT2A receptor, a key event in receptor desensitization and an indicator of a distinct signaling pathway.

Protocol:

  • Cell Line: A cell line (e.g., HEK293) is used that co-expresses the 5-HT2A receptor fused to one component of a reporter system (e.g., a fragment of luciferase) and β-arrestin 2 fused to the complementary component.[3][4]

  • Compound Incubation: The cells are incubated with varying concentrations of the test agonist.

  • Signal Generation: Agonist-induced receptor activation leads to the recruitment of β-arrestin 2, bringing the two parts of the reporter system into proximity and generating a measurable signal (e.g., luminescence).

  • Signal Quantification: The signal is measured using a luminometer.

  • Data Analysis: Concentration-response curves are plotted to determine the EC50 and Emax values for β-arrestin 2 recruitment.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for validating 5-HT2A receptor agonism.

G_protein_signaling_pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates agonist 25B-NBOH agonist->receptor Binds to pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 Induces pkc PKC Activation dag->pkc Activates

Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.

beta_arrestin_pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor grk GRK receptor->grk Recruits & Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits grk->receptor Phosphorylates agonist 25B-NBOH agonist->receptor Binds to internalization Receptor Internalization beta_arrestin->internalization signaling Downstream Signaling beta_arrestin->signaling

Caption: β-Arrestin recruitment pathway following 5-HT2A receptor activation.

experimental_workflow cluster_in_vitro In Vitro Validation binding_assay Radioligand Binding Assay (Determine Ki) data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assays Functional Assays ca_assay Calcium Mobilization (EC50, Emax) functional_assays->ca_assay barr_assay β-Arrestin Recruitment (EC50, Emax) functional_assays->barr_assay ip1_assay IP-1 Accumulation (EC50, Emax) functional_assays->ip1_assay ca_assay->data_analysis barr_assay->data_analysis ip1_assay->data_analysis start Test Compound (25B-NBOH HCl) start->binding_assay start->functional_assays

Caption: A typical experimental workflow for characterizing a 5-HT2A receptor agonist.

References

25B-NBOH: A Comparative Analysis of Serotonin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic phenethylamine derivative 25B-NBOH (2-((2-(4-bromo-2,5-dimethoxyphenyl)ethylamino)methyl)phenol) is recognized as a potent hallucinogen, primarily exerting its effects through the serotonin 2A (5-HT2A) receptor. Understanding its binding affinity and functional activity at other serotonin receptor subtypes is crucial for elucidating its complete pharmacological profile, including potential therapeutic applications and off-target effects.

This guide provides a comparative analysis of the cross-reactivity of 25B-NBOH and its close structural analogs with various serotonin receptor subtypes, supported by available experimental data. Due to a notable scarcity of comprehensive public data for 25B-NBOH across a full receptor panel, this guide incorporates data from closely related compounds, such as 25I-NBOH and 25CN-NBOH, to provide a broader context for its likely selectivity profile. All data is presented with clear attribution to the specific compound tested.

Quantitative Analysis of Receptor Affinity and Potency

The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of 25B-NBOH and its analogs at key serotonin receptor subtypes. Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively.

Receptor SubtypeCompoundBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Assay Type
5-HT₂A 25B-NBOH 5.0 [1]Data Not AvailableRadioligand Binding ([³H]ketanserin)
25I-NBOH0.441.5Inositol Phosphate (IP) Accumulation
25CN-NBOH1.38.6 (miniGαq)Radioligand Binding / G-Protein Recruitment
5-HT₂C 25B-NBOH 0.4 [1]Data Not AvailableRadioligand Binding ([³H]mesulergine)
25I-NBOH3.51.8Inositol Phosphate (IP) Accumulation
25CN-NBOH68.0Weak Agonist ActivityRadioligand Binding / Calcium Flux
5-HT₂B 25I-NBOH1.91463Inositol Phosphate (IP) Accumulation
25CN-NBOH46-fold lower affinity than 5-HT₂AData Not AvailableRadioligand Binding
5-HT₁A 25I-NBOH2,710>10,000[³⁵S]GTPγS Binding

Data for 25I-NBOH and 25CN-NBOH are included for comparative purposes. The original pKᵢ values for 25B-NBOH (8.3 for 5-HT₂A and 9.4 for 5-HT₂C) were converted to Kᵢ values for this table.[1]

Signaling Pathways and Experimental Workflows

The interaction of 25B-NBOH with the 5-HT2A receptor initiates a cascade of intracellular events. The diagrams below illustrate the primary signaling pathway activated by 5-HT2A receptor agonists and a typical experimental workflow for assessing receptor binding affinity.

5_HT2A_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Ligand 25B-NBOH (Agonist) Ligand->Receptor Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

5-HT2A Receptor Gαq Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Cell Membrane Preparation (Expressing target receptor) Incubation 3. Incubation Membranes + Radioligand + Competitor (25B-NBOH) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, 25B-NBOH) Reagent_Prep->Incubation Separation 4. Separation (Rapid vacuum filtration) Incubation->Separation Quantification 5. Quantification (Scintillation counting) Separation->Quantification Curve_Fitting 6. Competition Curve Fitting Quantification->Curve_Fitting Ki_Calculation 7. Ki Value Calculation Curve_Fitting->Ki_Calculation

Workflow for Radioligand Binding Assay.

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.

Radioligand Competition Binding Assay Protocol (for Kᵢ Determination)

This assay measures the affinity of a compound (the "competitor," e.g., 25B-NBOH) for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

  • Objective: To determine the equilibrium dissociation constant (Kᵢ) of 25B-NBOH for specific serotonin receptor subtypes.

  • Materials:

    • Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT2A, 5-HT2C).

    • A high-affinity radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C).

    • Increasing concentrations of the unlabeled competitor drug (25B-NBOH).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • Glass fiber filters and a vacuum filtration manifold.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Incubation: Cell membranes are incubated in assay buffer with a fixed concentration of the radioligand and a range of concentrations of the competitor compound (25B-NBOH). A parallel set of tubes containing radioligand and buffer without the competitor is used to determine total binding, and another set with a high concentration of a known saturating ligand is used to determine non-specific binding.

    • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

    • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

    • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter. The counts are proportional to the amount of radioligand bound to the receptors.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (25B-NBOH). A sigmoidal competition curve is generated, from which the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay Protocol: Inositol Phosphate (IP) Accumulation (for EC₅₀ Determination)

This assay measures the functional potency of an agonist by quantifying the production of a downstream second messenger, inositol monophosphate (IP1), following the activation of Gq-coupled receptors like the 5-HT2 family.

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of 25B-NBOH, indicating its functional potency at a Gq-coupled receptor.

  • Materials:

    • Whole cells (e.g., HEK293) expressing the target receptor (e.g., 5-HT2A).

    • Cell culture medium and plates.

    • Stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1, allowing it to accumulate.

    • Increasing concentrations of the agonist drug (25B-NBOH).

    • A commercial IP1 detection kit (e.g., HTRF-based assay).

  • Procedure:

    • Cell Culture: Cells are seeded into multi-well plates (e.g., 96-well or 384-well) and cultured until they reach an appropriate confluency.

    • Stimulation: The culture medium is replaced with a stimulation buffer containing LiCl.

    • Agonist Addition: Cells are then treated with a range of concentrations of 25B-NBOH and incubated at 37°C for a defined period (e.g., 30-60 minutes).

    • Cell Lysis: A lysis buffer, typically included in the detection kit, is added to stop the reaction and release the intracellular IP1.

    • Detection: The detection reagents from the kit are added to the cell lysate. In a typical HTRF assay, this involves an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog labeled with an acceptor fluorophore. The accumulated IP1 from the cells competes with the labeled IP1 analog for antibody binding.

    • Signal Reading: After a final incubation period, the plate is read on a compatible microplate reader that measures the ratio of fluorescence emission from the acceptor and donor. A high concentration of cellular IP1 leads to a low HTRF signal.

    • Data Analysis: A dose-response curve is generated by plotting the assay signal against the log concentration of 25B-NBOH. The EC₅₀ value is determined from this curve, representing the concentration of the agonist that produces 50% of the maximal response.

References

25B-NBOH hydrochloride vs other 5-HT2A agonists: a potency study

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 25B-NBOH Hydrochloride and Other 5-HT2A Agonists: A Potency Study

This guide provides a detailed comparison of the potency of this compound and other prominent 5-HT2A receptor agonists. The data presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the in vitro activity of these compounds.

Introduction to 5-HT2A Receptor Agonists

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key target for a wide range of therapeutic agents and psychoactive substances.[1][2] Its activation is primarily associated with the Gq/G11 signaling pathway, leading to the stimulation of phospholipase C (PLC).[1][3][4] This, in turn, results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC).[1][3] The 5-HT2A receptor is notably the primary target for classic psychedelic drugs such as LSD and psilocybin.[1] In recent years, a novel class of potent N-benzylphenethylamine agonists, including 25B-NBOH, has emerged, demonstrating high affinity for the 5-HT2A receptor.[5][6] Understanding the relative potencies and signaling profiles of these agonists is crucial for the development of new therapeutic agents and for elucidating the complex pharmacology of the 5-HT2A receptor.

Comparative Potency of 5-HT2A Agonists

The potency of a 5-HT2A agonist is typically quantified by its half-maximal effective concentration (EC50) in functional assays or its inhibitory constant (Ki) in radioligand binding assays. A lower EC50 or Ki value indicates greater potency. The following table summarizes the in vitro potency of 25B-NBOH and other selected 5-HT2A agonists from various studies.

CompoundAssay TypePotency (EC50 in nM)Affinity (Ki in nM)Efficacy (% of 5-HT max response)Reference
25B-NBOH --pKi = 8.3-[5]
25I-NBOH IP-1 Accumulation0.51 - 1.5< 1 (subnanomolar)Full Agonist (85.9-95.1%)[7]
25D-NBOMe IP-1 Accumulation0.51 - 1.5< 1 (subnanomolar)Full Agonist (85.9-95.1%)[7]
25E-NBOMe IP-1 Accumulation0.51 - 1.5< 1 (subnanomolar)Full Agonist (85.9-95.1%)[7]
25N-NBOMe IP-1 Accumulation0.51 - 1.5< 1 (subnanomolar)Full Agonist (85.9-95.1%)[7]
25H-NBOMe IP-1 Accumulation~40Low nanomolarFull Agonist (85.9-95.1%)[7]
LSD IP-1 Accumulation0.51 - 1.5< 1 (subnanomolar)Partial Agonist (64.5%)[7]
DOI Radioligand Binding-Low nanomolar-[7]
DOM IP-1 Accumulation~40Low nanomolarFull Agonist (85.9-95.1%)[7]
Serotonin (5-HT) IP-1 Accumulation~40Low nanomolar100% (Reference)[7]

Note: pKi is the negative logarithm of the Ki value. A pKi of 8.3 corresponds to a Ki of approximately 5 nM.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of the 5-HT2A receptor and a general workflow for determining agonist potency.

5-HT2A Receptor Signaling Pathway cluster_membrane Plasma Membrane 5HT2A_R 5-HT2A Receptor Gq_G11 Gq/G11 Protein 5HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates IP3 Inositol Triphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces Agonist 5-HT2A Agonist (e.g., 25B-NBOH) Agonist->5HT2A_R Binds to ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Triggers Cellular_Response Cellular Response Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Figure 1. Simplified 5-HT2A receptor Gq/G11 signaling pathway.

Experimental Workflow for Agonist Potency Cell_Culture 1. Cell Culture (HEK 293 cells expressing 5-HT2A) Drug_Application 2. Agonist Application (Varying concentrations) Cell_Culture->Drug_Application Signal_Measurement 3. Signal Measurement (e.g., Intracellular Ca2+ flux, IP accumulation, or β-arrestin recruitment) Drug_Application->Signal_Measurement Data_Acquisition 4. Data Acquisition (Plate reader, microscopy) Signal_Measurement->Data_Acquisition Dose_Response 5. Data Analysis (Generate dose-response curve) Data_Acquisition->Dose_Response EC50_Calculation 6. Potency Determination (Calculate EC50 value) Dose_Response->EC50_Calculation

Figure 2. General experimental workflow for determining agonist potency.

Experimental Protocols

The determination of agonist potency at the 5-HT2A receptor relies on various in vitro functional assays. Common methodologies are detailed below.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, downstream products of PLC activation, which is a hallmark of Gq/G11 pathway engagement.

  • Cell Culture: Mammalian cells, such as HEK 293 or CHO cells, are engineered to express the human 5-HT2A receptor.

  • Labeling: Cells are incubated with myo-[3H]inositol to radiolabel the cellular phosphoinositide pool.

  • Agonist Stimulation: Cells are treated with a range of concentrations of the agonist (e.g., 25B-NBOH) in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of IP1.

  • Extraction and Quantification: The reaction is terminated, and the accumulated [3H]IPs are extracted and separated by anion-exchange chromatography. The radioactivity is then quantified using liquid scintillation counting.

  • Data Analysis: The data are normalized to the response of a reference agonist (like 5-HT) and plotted as a dose-response curve to calculate the EC50 value.

Calcium (Ca2+) Mobilization Assay

This method directly measures the increase in intracellular calcium concentration following 5-HT2A receptor activation.

  • Cell Culture: Cells expressing the 5-HT2A receptor are seeded in microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the agonist are added.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.

  • Data Analysis: The peak fluorescence response at each agonist concentration is used to construct a dose-response curve and determine the EC50 value.

β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin proteins to the activated 5-HT2A receptor, which is involved in receptor desensitization and can initiate separate signaling cascades.

  • Assay Principle: This assay often utilizes technologies like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (e.g., NanoBiT). The 5-HT2A receptor is fused to one part of a reporter system (e.g., a luciferase fragment), and β-arrestin is fused to the other part.

  • Cell Transfection: Cells are co-transfected with the receptor-reporter and β-arrestin-reporter constructs.

  • Agonist Stimulation: The transfected cells are treated with different concentrations of the agonist.

  • Signal Detection: Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two parts of the reporter system are brought into close proximity, generating a detectable signal (e.g., light emission).

  • Data Analysis: The intensity of the signal is measured, and the data are used to generate a dose-response curve for the calculation of the EC50.[8]

Comparison of 5-HT2A Agonists

The following diagram provides a logical framework for comparing the potency of different 5-HT2A agonists.

Comparison of 5-HT2A Agonists Select_Agonists Select Agonists for Comparison (e.g., 25B-NBOH, LSD, DOI, 5-HT) Choose_Assay Choose Functional Assay (e.g., IP Accumulation, Ca2+ Mobilization) Select_Agonists->Choose_Assay Determine_Potency Determine Potency (EC50) and Efficacy (Emax) for each agonist Choose_Assay->Determine_Potency Compare_EC50 Compare EC50 Values (Lower EC50 = Higher Potency) Determine_Potency->Compare_EC50 Compare_Efficacy Compare Efficacy (Emax) (Full vs. Partial Agonist) Determine_Potency->Compare_Efficacy Conclusion Draw Conclusions on Relative Potency and Functional Profile Compare_EC50->Conclusion Compare_Efficacy->Conclusion

Figure 3. Logical workflow for comparing 5-HT2A agonists.

Discussion

The data indicates that 25B-NBOH and its analogues are highly potent 5-HT2A receptor agonists.[5] Specifically, compounds like 25I-NBOH exhibit subnanomolar to low nanomolar potencies in functional assays, comparable to that of LSD.[7] These N-benzylphenethylamines, including 25B-NBOH, generally act as full agonists at the 5-HT2A receptor, whereas LSD is a partial agonist.[7] The potency of these compounds is significantly higher than that of the endogenous ligand serotonin and the classic psychedelic DOM in IP-1 accumulation assays.[7]

The high potency of the NBOH and NBOMe series is attributed to the N-benzyl substitution, which dramatically increases affinity for the 5-HT2A receptor.[9] It is important to note that the choice of in vitro assay can influence the measured potency and efficacy values.[8] Therefore, a direct comparison of data from different studies should be made with caution. The evaluation of agonist activity through multiple signaling pathways, such as Gq activation and β-arrestin recruitment, can provide a more comprehensive understanding of a compound's functional profile.[10][11]

Conclusion

This compound is a potent agonist of the 5-HT2A receptor, with a potency that is comparable to or greater than other well-characterized psychedelics like LSD. The N-benzylphenethylamine class, in general, demonstrates high affinity and efficacy at this receptor. The data compiled in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers in the field of pharmacology and drug development. Further studies are warranted to fully characterize the in vivo effects and therapeutic potential of 25B-NBOH and related compounds.

References

A Comparative Guide to the Validation of a Quantitative LC-MS/MS Method for 25B-NBOH and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of novel psychoactive substances (NPS), with a specific focus on 25B-NBOH and its closely related analog, 25B-NBOMe. Due to the limited availability of specific validation data for 25B-NBOH, this document leverages published data from a validated LC-MS/MS method for 25B-NBOMe as a representative example to illustrate the validation process and performance characteristics.[1][2][3][4][5] This approach provides valuable insights for researchers, scientists, and drug development professionals working with this class of compounds.

The validation of bioanalytical methods is a critical requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability and accuracy of quantitative data.[6][7][8][9][10][11] This guide adheres to the principles outlined in these regulatory guidelines.

Experimental Protocols

A detailed methodology for a validated LC-MS/MS method for the quantification of NBOMe compounds, including 25B-NBOMe, in biological matrices is presented below.[1][2][5] This protocol can be adapted for the analysis of 25B-NBOH.

Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of whole blood, plasma, or urine, add an internal standard (e.g., a deuterated analog).

  • Perform a solid-phase extraction (SPE) using a suitable SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic System: Ultra-performance liquid chromatography (UPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Data Presentation: Method Validation Parameters

The following tables summarize the key validation parameters for a representative LC-MS/MS method for 25B-NBOMe, which can be considered as performance benchmarks for a 25B-NBOH method.

Table 1: Linearity and Sensitivity

Parameter25B-NBOMeAcceptance Criteria (FDA/EMA)
Linear Dynamic Range0.01 - 20 ng/mL[1][2][3][5]Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ)0.01 ng/mL[1][2][3][5]Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%
Limit of Detection (LOD)0.005 ng/mL (estimated)Signal-to-noise ratio ≥ 3

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)Acceptance Criteria (FDA/EMA)
Low QC0.04Within ± 15%≤ 15%Accuracy: ±15% (±20% for LLOQ)
Medium QC0.40Within ± 15%≤ 15%Precision: ≤15% RSD (≤20% for LLOQ)
High QC1.0Within ± 15%≤ 15%

Table 3: Matrix Effects and Recovery

Parameter25B-NBOMeAcceptance Criteria
Matrix EffectConsistent and reproducibleIS-normalized matrix factor should be consistent across different lots of matrix
RecoveryHigh and consistentConsistent and reproducible

Alternative Analytical Methods

While LC-MS/MS is the gold standard for the quantification of potent compounds like 25B-NBOH due to its high sensitivity and selectivity, other methods can be used for screening or qualitative analysis.[3] These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification of 25B-NBOH, often after derivatization.[4]

  • Immunoassays: Can be developed for rapid screening, but may be subject to cross-reactivity with related compounds.[4]

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): Less sensitive than MS detection but can be used for initial screening if concentrations are sufficiently high.

Comparison of LC-MS/MS with Alternative Methods

FeatureLC-MS/MSGC-MSImmunoassayHPLC-DAD
Sensitivity Very High (pg/mL to ng/mL)HighModerate to HighLow to Moderate
Selectivity Very HighHighVariableModerate
Quantitative Accuracy ExcellentGoodSemi-quantitativeGood
Sample Throughput Moderate to HighModerateHighModerate
Instrumentation Cost HighHighLow to ModerateModerate

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Blood, Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporate Evaporate & Reconstitute SPE->Evaporate UPLC UPLC Separation Evaporate->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical experimental workflow for the quantitative analysis of 25B-NBOH by LC-MS/MS.

Method Validation Logical Relationship

validation_logic cluster_parameters Key Validation Parameters MethodValidation Bioanalytical Method Validation Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Sensitivity Sensitivity (LLOQ) MethodValidation->Sensitivity Stability Stability MethodValidation->Stability MatrixEffect Matrix Effect MethodValidation->MatrixEffect Recovery Recovery MethodValidation->Recovery Linearity->Sensitivity Accuracy->Precision

Caption: Logical relationship of key parameters in bioanalytical method validation.

References

A Comparative In Vivo Analysis of 25B-NBOH and Psilocybin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the in vivo effects, experimental protocols, and signaling pathways of the potent 5-HT2A receptor agonist 25B-NBOH and the classic psychedelic psilocybin.

This guide provides a comprehensive comparison of the in vivo effects of 25B-NBOH, a potent and selective N-benzylphenethylamine hallucinogen, and psilocybin, a classic tryptamine psychedelic. The information is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds and their therapeutic potential.

Executive Summary

Both 25B-NBOH and psilocybin, through its active metabolite psilocin, exert their primary psychoactive effects via agonism at the serotonin 2A (5-HT2A) receptor. In vivo studies in rodent models demonstrate that both compounds induce hallmark behaviors associated with hallucinogenic potential, most notably the head-twitch response (HTR). While both substances impact locomotor activity and can serve as discriminative stimuli in drug discrimination paradigms, notable differences in potency and neurochemical effects exist. Understanding these distinctions is crucial for the development of novel therapeutics targeting the 5-HT2A receptor.

Data Presentation: Quantitative In Vivo Effects

The following tables summarize key quantitative data from in vivo studies of 25B-NBOH and psilocybin (psilocin). It is important to note that these values are derived from various studies with differing experimental conditions, and direct comparisons should be made with caution.

Table 1: Head-Twitch Response (HTR) Potency

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)ED50 (µmol/kg)Reference
25B-NBOMe*NMRI miceIP~0.5 (active dose)-[1]
PsilocinC57BL/6J mice-~0.3-[2]

*Note: While the provided data is for 25B-NBOMe, it is structurally very similar to 25B-NBOH and is often used as a proxy in the literature. A study noted that 25B-NBOMe at 0.5 mg/kg induces the HTR.[1]

Table 2: Effects on Locomotor Activity

CompoundAnimal ModelDoses Tested (mg/kg)EffectReference
25B-NBOMeMice-Decreased locomotor activity[3]
25B-NBOMeRats0.3 and 3Decreased locomotor activity[4][5]
PsilocybinMice0.3 - 3Biphasic effects (dose-dependent)[6]

Table 3: Drug Discrimination

CompoundTraining DrugAnimal ModelGeneralizationReference
25B-NBOMeDOMRatsFull substitution[1][3][7]
PsilocybinDOMRatsCross-generalization[1]

Table 4: Neurochemical Effects (In Vivo Microdialysis)

CompoundBrain RegionNeurotransmitterEffectReference
25B-NBOMeRat Frontal Cortex, Striatum, Nucleus AccumbensDopamine, Serotonin, GlutamateIncreased release[4][5][8][9]
PsilocinRat Medial Prefrontal CortexSerotoninIncreased[10]
PsilocinRat Nucleus AccumbensDopamineIncreased[10]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Head-Twitch Response (HTR) Assay

The head-twitch response is a rapid, side-to-side head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[1][11]

Protocol:

  • Animals: Male C57BL/6J mice are commonly used.[12]

  • Habituation: Animals are habituated to the testing environment (e.g., a clear cylindrical chamber) for a set period (e.g., 30 minutes) before drug administration.[13]

  • Drug Administration: The test compound (25B-NBOH or psilocybin) or vehicle is administered via a specified route (e.g., intraperitoneal, subcutaneous).

  • Observation: Immediately following administration, the number of head twitches is counted for a defined period (e.g., 30-60 minutes).[14] Observations can be done live by a trained observer or recorded for later analysis.[15][16]

  • Data Analysis: The total number of head twitches is recorded, and dose-response curves are generated to determine the ED50 value.

Drug Discrimination Paradigm

Drug discrimination is a behavioral assay used to assess the interoceptive (subjective) effects of a drug. Animals are trained to discriminate between the effects of a known drug and a vehicle.

Protocol:

  • Apparatus: Standard two-lever operant conditioning chambers are used.

  • Training: Rats are trained to press one lever after receiving an injection of a known hallucinogen (e.g., DOM) and a second lever after receiving a vehicle injection to receive a reward (e.g., food pellet).[17][18]

  • Testing: Once trained, animals are administered the test compound (25B-NBOH or psilocybin) at various doses, and the percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full substitution is considered to have occurred if the animal predominantly presses the drug-associated lever. This indicates that the subjective effects of the test compound are similar to the training drug.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[10][19][20][21]

Protocol:

  • Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rat.

  • Recovery: Animals are allowed to recover from surgery for a set period.

  • Probe Insertion: A microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound.

  • Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin) in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[19]

Signaling Pathways

Both 25B-NBOH and psilocin are agonists at the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of this receptor initiates intracellular signaling cascades. While both hallucinogenic and non-hallucinogenic 5-HT2A agonists activate the canonical Gq/11 pathway, leading to the activation of phospholipase C (PLC), studies suggest that hallucinogens also engage Gi/o protein-dependent signaling.[5][22][23]

5HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway (Hallucinogen-Specific) Ligand 25B-NBOH or Psilocin 5HT2A_R 5-HT2A Receptor Ligand->5HT2A_R Binds to Gq Gαq/11 5HT2A_R->Gq Activates Gi Gαi/o 5HT2A_R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 to IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 to PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Downstream_Gq Downstream Effects PKC->Downstream_Gq Ca_release->Downstream_Gq Signaling_Gi Signaling Cascade Gi->Signaling_Gi Downstream_Gi Behavioral Effects (e.g., HTR) Signaling_Gi->Downstream_Gi

Caption: 5-HT2A Receptor Signaling Cascade.

The diagram above illustrates the dual signaling pathways activated by hallucinogenic 5-HT2A receptor agonists.

Experimental_Workflow cluster_behavioral Behavioral Assessment cluster_neurochemical Neurochemical Analysis Start In Vivo Study Initiation Animal_Model Select Animal Model (e.g., C57BL/6J mice, Sprague-Dawley rats) Start->Animal_Model Drug_Prep Prepare 25B-NBOH and Psilocybin Solutions Animal_Model->Drug_Prep HTR Head-Twitch Response (HTR) Drug_Prep->HTR Locomotor Locomotor Activity Drug_Prep->Locomotor Drug_Discrim Drug Discrimination Drug_Prep->Drug_Discrim Microdialysis In Vivo Microdialysis Drug_Prep->Microdialysis Data_Analysis Data Analysis and Comparison HTR->Data_Analysis Locomotor->Data_Analysis Drug_Discrim->Data_Analysis HPLC HPLC-ED Analysis of Dialysate Microdialysis->HPLC HPLC->Data_Analysis Conclusion Conclusion and Reporting Data_Analysis->Conclusion

Caption: Comparative In Vivo Experimental Workflow.

This flowchart outlines a typical workflow for the comparative in vivo assessment of novel psychoactive compounds.

References

A Comparative Analysis of the 5-HT2A Receptor Signaling Profiles of 25B-NBOH and 25B-NBOMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the differential signaling pathways of two potent serotonergic psychedelics, 25B-NBOH and 25B-NBOMe. Both compounds are N-benzylphenethylamine derivatives known for their high affinity and agonist activity at the serotonin 2A (5-HT2A) receptor, a key target in psychedelic research. Understanding their distinct signaling profiles at this receptor is crucial for elucidating the molecular mechanisms underlying their psychoactive effects and for the rational design of novel therapeutic agents.

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the binding affinities and functional potencies of 25B-NBOH and 25B-NBOMe at the human 5-HT2A receptor. These values are critical for understanding their receptor engagement and subsequent signaling cascades. It is important to note that absolute values can vary between different studies and experimental conditions.

Compound Binding Affinity (Ki) at 5-HT2A Receptor (nM)
25B-NBOH Data not consistently available in direct comparison
25B-NBOMe ~0.5 nM[1]
Compound Gq/11 Pathway Activation (Calcium Flux) β-Arrestin 2 Recruitment
Potency (EC50, nM) Efficacy (Emax, % of reference)
25B-NBOH Data not consistently available in direct comparisonData not consistently available in direct comparison
25B-NBOMe ~1.93 nM (miniGαq)[2]~159% (vs LSD) (miniGαq)[2]

Note: Data for 25B-NBOH is less consistently reported in direct comparative studies with 25B-NBOMe for both Gq/11 activation and β-arrestin recruitment. The provided data for 25B-NBOMe is from a study on a related analog, 25CN-NBOMe, which provides context for the potency and efficacy of the NBOMe class.

Differential Signaling Pathways

Both 25B-NBOH and 25B-NBOMe are potent agonists at the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). Upon activation, the 5-HT2A receptor can initiate downstream signaling through two primary pathways: the canonical Gq/11 protein pathway and the β-arrestin pathway. The balance between these pathways, known as functional selectivity or biased agonism, can significantly influence the cellular and physiological response to a ligand.

The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade is believed to be central to the psychedelic effects of these compounds.

The β-arrestin pathway is primarily involved in receptor desensitization and internalization. However, β-arrestins can also act as signal transducers themselves, initiating distinct downstream signaling events. The recruitment of β-arrestin to the 5-HT2A receptor can modulate the duration and intensity of G protein-mediated signaling and may contribute to different behavioral outcomes.

While both compounds activate both pathways, subtle differences in their efficacy and potency towards each pathway can lead to distinct pharmacological profiles. For instance, a compound with a bias towards the Gq/11 pathway might be expected to have a stronger psychedelic effect, whereas a compound with a bias towards β-arrestin recruitment might have a different side-effect profile or therapeutic potential.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activation b_arrestin β-Arrestin 2 receptor->b_arrestin Recruitment plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes desensitization Receptor Desensitization/ Internalization b_arrestin->desensitization Mediates ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 Induces pkc PKC Activation dag->pkc Activates ligand 25B-NBOH or 25B-NBOMe ligand->receptor Agonist Binding

5-HT2A Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for researchers aiming to replicate or build upon these findings.

Radioligand Binding Assay for 5-HT2A Receptor

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 25B-NBOH and 25B-NBOMe for the human 5-HT2A receptor.

Materials:

  • Human 5-HT2A receptor-expressing cell membranes (e.g., from HEK293 or CHO cells)

  • Radioligand (e.g., [3H]ketanserin or [125I]DOI)

  • Test compounds (25B-NBOH, 25B-NBOMe) at various concentrations

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the non-specific binding control.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare 5-HT2A Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compounds prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compounds prep_ligands->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Add Scintillation Fluid and Count Radioactivity filtration->scintillation calc_binding Calculate Specific Binding scintillation->calc_binding determine_ic50 Determine IC50 calc_binding->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Radioligand Binding Assay Workflow
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin 2 Recruitment

BRET assays are used to measure protein-protein interactions in live cells. This protocol is for assessing the recruitment of β-arrestin 2 to the 5-HT2A receptor upon agonist stimulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of 25B-NBOH and 25B-NBOMe in promoting the interaction between the 5-HT2A receptor and β-arrestin 2.

Materials:

  • HEK293 cells

  • Expression plasmids for 5-HT2A receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

  • Cell culture medium and transfection reagents

  • Test compounds (25B-NBOH, 25B-NBOMe) at various concentrations

  • BRET substrate (e.g., coelenterazine h)

  • White, opaque 96-well microplates

  • Luminometer capable of measuring dual-wavelength emissions

Procedure:

  • Co-transfect HEK293 cells with the 5-HT2A-Rluc and β-arrestin 2-YFP plasmids.

  • Plate the transfected cells into white, opaque 96-well plates and allow them to grow for 24-48 hours.

  • On the day of the assay, replace the culture medium with a buffer.

  • Add the test compounds at various concentrations to the wells and incubate for a specific period.

  • Add the BRET substrate (coelenterazine h) to each well.

  • Immediately measure the luminescence at two wavelengths: one for the donor (Rluc, ~480 nm) and one for the acceptor (YFP, ~530 nm).

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

  • Normalize the BRET signal to the response of a reference agonist.

  • Determine the EC50 and Emax values by non-linear regression analysis of the concentration-response curves.

Calcium Flux Assay for Gq/11 Pathway Activation

This assay measures changes in intracellular calcium concentration, a downstream event of Gq/11 pathway activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of 25B-NBOH and 25B-NBOMe in activating the Gq/11 signaling pathway.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (25B-NBOH, 25B-NBOMe) at various concentrations

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation)

Procedure:

  • Plate the 5-HT2A-expressing cells into black, clear-bottom 96-well plates and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This usually involves a 30-60 minute incubation.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Place the cell plate and the compound plate into the fluorescence plate reader.

  • The instrument will measure a baseline fluorescence, then inject the test compounds into the wells, and continue to measure the fluorescence signal over time to detect changes in intracellular calcium.

  • The peak fluorescence response is typically used for analysis.

  • Normalize the response to a reference agonist.

  • Determine the EC50 and Emax values by non-linear regression analysis of the concentration-response curves.

Conclusion

Both 25B-NBOH and 25B-NBOMe are highly potent agonists at the 5-HT2A receptor. While they share a common primary target, subtle differences in their interaction with the receptor can lead to biased signaling, favoring either the Gq/11 or β-arrestin pathway. The available data suggests that 25B-NBOMe is a potent activator of both pathways. A comprehensive, direct comparison of the functional selectivity of 25B-NBOH is still needed to fully elucidate its unique signaling profile.

This guide provides a framework for understanding and investigating the differential signaling of these important research compounds. The detailed experimental protocols offer a starting point for researchers to conduct their own comparative studies, which will be invaluable for advancing our understanding of 5-HT2A receptor pharmacology and its implications for psychedelic science and therapeutics.

References

Unveiling the Psychedelic Pipeline: A Comparative Analysis of 25B-NBOH's In Vitro Affinity and In Vivo Potency

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profile of the potent serotonergic agonist 25B-NBOH reveals a strong correlation between its high-affinity binding to the serotonin 2A receptor and its potent effects on in vivo behavioral models of psychedelic activity. This guide provides a comparative analysis of 25B-NBOH against other notable serotonergic compounds, supported by detailed experimental data and methodologies for researchers in drug discovery and development.

25B-NBOH, a derivative of the phenethylamine hallucinogen 2C-B, has emerged as a compound of significant interest within the scientific community due to its potent interaction with serotonin receptors.[1] Like other N-benzylphenethylamines, it demonstrates a high affinity for the 5-HT2A receptor, a key target for classic psychedelic drugs.[2] Understanding the relationship between its in vitro receptor binding and in vivo functional effects is crucial for elucidating its mechanism of action and potential therapeutic applications.

Quantitative Comparison of Serotonergic Agonists

To contextualize the pharmacological profile of 25B-NBOH, the following table summarizes its in vitro binding affinity (pKi) at the human 5-HT2A receptor and its in vivo potency (ED50) in the mouse head-twitch response (HTR) assay, a behavioral proxy for hallucinogenic potential.[3][4] Data for well-characterized comparator compounds—2C-B, 25B-NBOMe, and (±)-DOI—are included for a comprehensive comparison.

CompoundIn Vitro Binding Affinity (pKi) at 5-HT2A ReceptorIn Vivo Potency (ED50) in Mouse Head-Twitch Response (mg/kg)
25B-NBOH 8.3[1]Not explicitly found, but related compound 25I-NBOH induces HTR[5]
2C-B7.4 (Ki = 40 nM)[6]Induces HTR, but with lower potency than N-benzyl derivatives[3]
25B-NBOMe~9.3 (Ki = 0.5 nM)[7]~0.3 mg/kg (in rats, may differ in mice)[1]
(±)-DOI7.3[8]1.163 mg/kg (in rats)[9]

Experimental Methodologies

In Vitro Radioligand Binding Assay

The in vitro binding affinity of 25B-NBOH and comparator compounds for the 5-HT2A receptor is determined using a competitive radioligand binding assay. A detailed protocol is as follows:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist, is commonly used as the radioligand.

  • Assay Buffer: A standard buffer, such as 50 mM Tris-HCl, is used to maintain a physiological pH.

  • Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., 25B-NBOH).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Head-Twitch Response (HTR) Assay

The in vivo potency of serotonergic agonists is often assessed using the head-twitch response (HTR) assay in rodents, which is a reliable behavioral model for predicting hallucinogenic potential in humans.[10]

  • Animal Model: Male C57BL/6J mice are frequently used for this assay.[4]

  • Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation Period: Following drug administration, the mice are placed in an observation chamber, and the number of head twitches is counted for a defined period, often 30 minutes.

  • Detection: Head twitches can be scored manually by a trained observer or automatically using a magnetometer-based system where a small magnet is implanted on the head of the mouse.[11]

  • Dose-Response Analysis: A dose-response curve is generated by testing a range of doses of the compound. The dose that produces 50% of the maximal response (ED50) is then calculated to determine the compound's in vivo potency. It is important to note that many 5-HT2A agonists exhibit an inverted U-shaped dose-response curve for the HTR.[10]

Signaling Pathways and Experimental Workflow

The primary mechanism through which 25B-NBOH and other serotonergic hallucinogens are believed to exert their effects is through the activation of the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). The following diagrams illustrate the signaling pathway and the experimental workflow used to correlate in vitro and in vivo data.

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces Ligand 25B-NBOH Ligand->Receptor Binds to Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding_Assay Radioligand Binding Assay (5-HT2A Receptor) pKi_Value Determine pKi Value (Binding Affinity) Binding_Assay->pKi_Value Correlation Correlation Analysis pKi_Value->Correlation HTR_Assay Head-Twitch Response (HTR) Assay (Mouse Model) ED50_Value Determine ED50 Value (Potency) HTR_Assay->ED50_Value ED50_Value->Correlation

Experimental Workflow for Correlation

References

Safety Operating Guide

Personal protective equipment for handling 25B-NBOH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 25B-NBOH hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets of closely related compounds and available data on 25B-NBOH.

Hazard Summary and Personal Protective Equipment

This compound is a potent synthetic phenethylamine.[1][2] Due to its structural similarity to other NBOMe and NBOH compounds, it should be handled with extreme caution.[2] The toxicological properties of 25B-NBOH have not been exhaustively investigated, but it is known to be a potent serotonin receptor agonist.[1][2] Clinical cases involving 25B-NBOH have reported severe sympathomimetic toxicity, including hallucinations, agitation, and seizures.[3] The related compound, 25B-NBOMe, is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[4][5][6]

Quantitative Hazard Data for Structurally Related Compound (25B-NBOMe hydrochloride)

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed[4][5]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin[4][5]
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled[4][5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[5][6]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[5]

Operational Plan for Handling this compound

A meticulous and cautious approach is mandatory when working with this compound. The following step-by-step protocol outlines the essential procedures for safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area.

  • Ventilation: Use a certified chemical fume hood or a Class II or III biological safety cabinet to prevent inhalation of aerosols or dust.[4][7]

  • Emergency Equipment: Ensure that an eyewash station, safety shower, and a spill kit are readily accessible. A fire extinguisher appropriate for chemical fires should also be available.

2. Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.

  • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes.[6]

  • Body Protection: A lab coat is mandatory. For procedures with a higher risk of exposure, a disposable chemical-resistant suit should be used.[8]

  • Respiratory Protection: If working outside of a fume hood or if aerosol generation is unavoidable, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates is required.[8]

3. Handling and Experimental Procedures:

  • Weighing: Weigh the solid compound within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.

  • Aerosol Prevention: Take extreme care to prevent the formation of dust and aerosols during handling.[4]

  • Contamination: Avoid touching any surfaces (e.g., door handles, keyboards) with gloved hands. Remove the outer pair of gloves before leaving the designated work area.

4. Decontamination and Cleaning:

  • Work Surfaces: All surfaces in the designated area should be decontaminated at the end of each procedure using an appropriate cleaning agent.

  • Equipment: All lab equipment that has come into contact with the compound must be thoroughly decontaminated before being removed from the fume hood.

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional, local, and national regulations.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Compound Disposal: Unused or waste compound, including solutions, must be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[5]

  • Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed chemical waste management company.[9]

Visual Workflow for Handling this compound

The following diagram illustrates the critical steps and decision points for the safe handling of this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_emergency Emergency Protocol prep_area Designate Work Area verify_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_area->verify_eng don_ppe Don Full PPE (Gloves, Goggles, Lab Coat) verify_eng->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling prepare_sol Prepare Solution weigh->prepare_sol experiment Conduct Experiment prepare_sol->experiment decon_equip Decontaminate Equipment experiment->decon_equip Conclude Experiment decon_area Decontaminate Work Area decon_equip->decon_area dispose_waste Segregate Hazardous Waste decon_area->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe leave_area leave_area doff_ppe->leave_area Leave Work Area spill Spill Occurs spill_response Follow Spill Protocol spill->spill_response exposure Personal Exposure first_aid Administer First Aid & Seek Medical Help exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。